molecular formula C22H27N3O4S B1666255 Azeloprazole CAS No. 955095-45-1

Azeloprazole

Numéro de catalogue: B1666255
Numéro CAS: 955095-45-1
Poids moléculaire: 429.5 g/mol
Clé InChI: DWDKHTXMLSZGDL-SSEXGKCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AZELOPRAZOLE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Propriétés

Numéro CAS

955095-45-1

Formule moléculaire

C22H27N3O4S

Poids moléculaire

429.5 g/mol

Nom IUPAC

2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethyl-2-pyridinyl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1

Clé InChI

DWDKHTXMLSZGDL-SSEXGKCCSA-N

SMILES isomérique

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4N3

SMILES canonique

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3

Apparence

Solid powder

Autres numéros CAS

955095-45-1

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole
azeloprazole sodium
E 3710
E-3710
E3710 compound

Origine du produit

United States

Foundational & Exploratory

Azeloprazole's Mechanism of Action on H+/K+ ATPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azeloprazole (also known as Z-215 or E3710) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the gastric H+/K+ ATPase. Like other PPIs, this compound is a prodrug that, in the acidic environment of the parietal cell canaliculi, undergoes a chemical rearrangement to its active form. This active metabolite then forms an irreversible covalent bond with cysteine residues on the luminal surface of the H+/K+ ATPase, thereby inactivating the enzyme and inhibiting the final step of acid production. Preclinical in-vitro studies have demonstrated this compound's potent inhibitory activity on the H+/K+ ATPase. A key feature of this compound is its primary metabolism by CYP3A4, making its efficacy less dependent on the polymorphic CYP2C19 enzyme, which is a known variable in the metabolism of other PPIs. This guide provides a detailed overview of the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for studying the effects of this compound on the H+/K+ ATPase.

Mechanism of Action: Covalent Inhibition of the Gastric Proton Pump

The gastric H+/K+ ATPase is a P-type ATPase responsible for the exchange of cytoplasmic H+ for extracellular K+, leading to the acidification of the stomach lumen. This compound, as a substituted benzimidazole, exerts its effect through a well-established mechanism for proton pump inhibitors:

  • Systemic Absorption and Accumulation: Following oral administration, this compound is absorbed into the systemic circulation. As a weak base, it readily crosses cell membranes and accumulates in the acidic secretory canaliculi of gastric parietal cells.

  • Acid-Catalyzed Activation: In the highly acidic environment (pH < 2) of the canaliculi, this compound undergoes a proton-catalyzed conversion into a reactive tetracyclic sulfenamide. This activation is a critical step, as the parent compound is inactive.

  • Covalent Bonding and Irreversible Inhibition: The activated sulfenamide is a highly reactive electrophile that rapidly forms a stable, covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase α-subunit. This covalent modification locks the enzyme in an inactive conformation, preventing it from pumping protons into the gastric lumen. Because the inhibition is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+ ATPase enzyme molecules.

Quantitative Data on H+/K+ ATPase Inhibition

The in-vitro potency of this compound has been quantified in preclinical studies. The following table summarizes the key inhibitory data for this compound (E3710) on H+/K+ ATPase.

ParameterValueSpeciesExperimental SystemReference
IC500.28 µMPigGastric vesicles with an acidic internal environment[1]

Experimental Protocols

The following sections describe a representative methodology for the in-vitro evaluation of this compound's inhibitory effect on H+/K+ ATPase, based on established protocols for proton pump inhibitors.

Preparation of H+/K+ ATPase-Enriched Gastric Vesicles

This protocol describes the isolation of H+/K+ ATPase-enriched vesicles from porcine gastric mucosa, a common model for studying proton pump inhibitors.

Materials:

  • Fresh pig stomachs

  • Homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Resuspension buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Sucrose solutions for gradient centrifugation (e.g., 10% and 37% w/v)

Procedure:

  • Obtain fresh pig stomachs from a local abattoir and transport them on ice.

  • Open the stomach and wash the mucosal surface with cold saline to remove any contents.

  • Gently scrape the gastric mucosa from the fundic region using a glass slide.

  • Homogenize the scraped mucosa in ice-cold homogenization buffer using a Dounce homogenizer.

  • Perform a differential centrifugation series to enrich for the microsomal fraction. This typically involves a low-speed spin (e.g., 20,000 x g for 30 minutes) to remove nuclei and mitochondria, followed by a high-speed spin (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.

  • Resuspend the microsomal pellet in resuspension buffer.

  • For further purification, layer the resuspended microsomes on a discontinuous sucrose gradient and centrifuge at high speed (e.g., 150,000 x g for 2 hours).

  • The H+/K+ ATPase-enriched vesicles will be located at the interface of the sucrose layers. Carefully collect this fraction.

  • Wash the collected vesicles by diluting with resuspension buffer and pelleting by ultracentrifugation.

  • Resuspend the final vesicle pellet in a minimal volume of resuspension buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.

In-Vitro H+/K+ ATPase Inhibition Assay

This assay measures the enzymatic activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • H+/K+ ATPase-enriched gastric vesicles

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 10 mM KCl)

  • This compound stock solution (in DMSO)

  • ATP solution (e.g., 2 mM)

  • Reagents for phosphate detection (e.g., Malachite Green or Fiske-Subbarow reagents)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add the assay buffer, the diluted this compound or vehicle, and the H+/K+ ATPase-enriched vesicles.

  • To facilitate the acid-activation of this compound, pre-incubate the plate under acidic conditions that mimic the parietal cell canaliculus. This can be achieved by using vesicles with an acidic interior and allowing for a pre-incubation period (e.g., 30 minutes at 37°C).

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the colorimetric reagent).

  • Quantify the amount of inorganic phosphate released using a colorimetric method. Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of H+/K+ ATPase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound Action

Azeloprazole_Mechanism cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Azeloprazole_blood This compound (Prodrug) Azeloprazole_cytoplasm This compound (Prodrug) Azeloprazole_blood->Azeloprazole_cytoplasm Diffusion Canaliculus Secretory Canaliculus (Acidic) Azeloprazole_cytoplasm->Canaliculus Accumulation Activated_this compound Sulfenamide (Active) Canaliculus->Activated_this compound Acid-catalyzed activation HK_ATPase H+/K+ ATPase Activated_this compound->HK_ATPase Covalent Bonding Inhibited_ATPase Inactive H+/K+ ATPase (Covalent Bond) HK_ATPase->Inhibited_ATPase Proton_Secretion H+ Secretion HK_ATPase->Proton_Secretion Blocked_Secretion Blocked H+ Secretion Inhibited_ATPase->Blocked_Secretion

Caption: Mechanism of this compound activation and H+/K+ ATPase inhibition.

Experimental Workflow for In-Vitro Inhibition Assay

Experimental_Workflow start Start prep_vesicles Prepare H+/K+ ATPase-enriched gastric vesicles from pig stomach start->prep_vesicles pre_incubation Pre-incubate vesicles with This compound under acidic conditions prep_vesicles->pre_incubation prep_this compound Prepare serial dilutions of this compound prep_this compound->pre_incubation initiate_reaction Initiate reaction with ATP pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction and measure inorganic phosphate incubation->stop_reaction data_analysis Calculate % inhibition and determine IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for H+/K+ ATPase in-vitro inhibition assay.

References

Azeloprazole: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azeloprazole (also known as Z-215 or E3710) is a novel proton pump inhibitor (PPI) designed to overcome a key limitation of earlier drugs in its class: the influence of cytochrome P450 2C19 (CYP2C19) genotype on metabolism and efficacy. Developed by Eisai Co., Ltd., this compound offers a promising therapeutic option for acid-related disorders, such as gastroesophageal reflux disease (GERD) and erosive esophagitis (EE). This technical guide provides an in-depth overview of the discovery and development history of this compound, including its synthesis, preclinical pharmacology, and clinical trial findings. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a New Proton Pump Inhibitor

The development of proton pump inhibitors (PPIs) revolutionized the management of acid-related gastrointestinal disorders. By irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells, PPIs provide potent and long-lasting suppression of gastric acid secretion. However, the clinical efficacy of many first-generation PPIs can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which is primarily responsible for their metabolism. Individuals who are "poor metabolizers" may experience higher drug exposure and a greater risk of adverse effects, while "extensive metabolizers" may have a reduced therapeutic response.

This pharmacogenomic variability was a key driver in the development of this compound. The primary goal was to create a PPI with a metabolic pathway less dependent on CYP2C19, thereby providing more predictable and consistent acid suppression across different patient populations.

Discovery and Synthesis

This compound was discovered and developed by the Japanese pharmaceutical company Eisai Co., Ltd.[1]. While the specific patent for the synthesis of this compound is not publicly available, the general synthetic route for benzimidazole-based proton pump inhibitors is well-established. It typically involves a multi-step process culminating in the coupling of a substituted pyridine moiety with a benzimidazole core, followed by oxidation to form the active sulfoxide.

Logical Relationship of a General PPI Synthesis:

G Pyridine Substituted Pyridine Thioether Thioether Intermediate Pyridine->Thioether Coupling Benzimidazole Substituted Benzimidazole Benzimidazole->Thioether PPI Proton Pump Inhibitor (this compound) Thioether->PPI Oxidation

Caption: General synthetic pathway for benzimidazole-based proton pump inhibitors.

Preclinical Development

The preclinical development of this compound focused on characterizing its pharmacological activity, selectivity, and safety profile. A key aspect of these studies was to demonstrate its efficacy in models of acid-related disorders and to confirm its reduced reliance on CYP2C19 for metabolism.

In Vitro Studies

H+/K+ ATPase Inhibition Assay:

The primary mechanism of action of this compound is the inhibition of the gastric H+/K+ ATPase. The in vitro inhibitory potency of this compound was determined using an assay with isolated proton pump-enriched vesicles.

Experimental Protocol: H+/K+ ATPase Inhibition Assay (Representative)

  • Preparation of H+/K+ ATPase Vesicles: Gastric mucosal tissue from a suitable animal model (e.g., hog or rabbit) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with the H+/K+ ATPase.

  • Assay Conditions: The vesicles are incubated with varying concentrations of this compound in a buffer system that promotes the formation of the active, protonated form of the drug.

  • Measurement of ATPase Activity: The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the drug that causes 50% inhibition, is then determined by fitting the data to a dose-response curve.

Quantitative Data: In Vitro H+/K+ ATPase Inhibition

CompoundIC50 (µM)
This compound0.28

Data from publicly available sources.

Experimental Workflow for H+/K+ ATPase Inhibition Assay:

G cluster_prep Vesicle Preparation cluster_assay Inhibition Assay GastricMucosa Gastric Mucosa Homogenization Homogenization GastricMucosa->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Vesicles H+/K+ ATPase Vesicles Centrifugation->Vesicles Incubation Incubation with this compound Vesicles->Incubation ATP_Addition Addition of ATP Incubation->ATP_Addition Pi_Measurement Measurement of Pi Release ATP_Addition->Pi_Measurement IC50_Calc IC50 Calculation Pi_Measurement->IC50_Calc

Caption: Workflow for determining the in vitro inhibition of H+/K+ ATPase.

In Vivo Studies

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a new drug candidate in a living organism. For this compound, these studies would have likely involved animal models of gastric acid secretion and reflux esophagitis.

Experimental Protocol: Rat Model of Reflux Esophagitis (Representative)

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Esophagitis: The pylorus and the transitional region between the forestomach and the corpus are ligated under anesthesia to induce reflux of gastric contents into the esophagus.

  • Drug Administration: this compound or a vehicle control is administered orally or intravenously prior to the ligation procedure.

  • Assessment of Esophageal Injury: After a set period, the animals are euthanized, and the esophagi are removed. The severity of the esophageal lesions is scored based on a predefined scale.

  • Data Analysis: The mean lesion scores for the this compound-treated groups are compared to the control group to determine the protective effect of the drug.

While specific data from this compound's preclinical in vivo studies are not publicly available, the successful progression to clinical trials indicates positive outcomes in these models.

Clinical Development

The clinical development program for this compound was designed to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies

Phase I studies were conducted in healthy volunteers to evaluate the safety and pharmacokinetic profile of this compound. A key study in healthy Japanese volunteers demonstrated that the plasma concentration of this compound was not significantly affected by CYP2C19 genotype.

Pharmacokinetic Parameters of this compound in Healthy Japanese Volunteers (Day 5)

DoseCmax (ng/mL)AUC (ng·h/mL)24-hr Intragastric pH ≥ 4 Holding Time Ratio (%)
10 mgDose-proportionalDose-proportional52.5 - 60.3
20 mgDose-proportionalDose-proportional55.1 - 65.8
40 mgDose-proportionalDose-proportional69.4 - 77.1

Data from a study in healthy Japanese volunteers. Cmax and AUC were reported to be proportional to the dose.

Phase II Studies

Phase II clinical trials were conducted to evaluate the efficacy and safety of this compound in patients with acid-related disorders. A notable Phase II trial (NCT02463643) was a multicenter, randomized, double-blind, parallel-group study comparing different doses of this compound with Rabeprazole in patients with erosive esophagitis.

Experimental Protocol: Phase II Study in Erosive Esophagitis (NCT02463643)

  • Study Design: Patients with endoscopically confirmed erosive esophagitis (Los Angeles classification grades A-D) were randomized to receive this compound (10 mg, 20 mg, or 40 mg) or Rabeprazole (10 mg) once daily for 8 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the endoscopic healing rate at week 8.

  • Secondary Endpoints: Secondary endpoints included the endoscopic healing rate at week 4, symptom relief, and safety assessments. The influence of CYP2C19 genotype on efficacy and safety was also evaluated.

Clinical Trial Workflow (NCT02463643):

G cluster_arms Treatment Arms Screening Patient Screening (Erosive Esophagitis) Randomization Randomization Screening->Randomization Aze10 This compound 10 mg Randomization->Aze10 Aze20 This compound 20 mg Randomization->Aze20 Aze40 This compound 40 mg Randomization->Aze40 Rab10 Rabeprazole 10 mg Randomization->Rab10 Treatment 8-Week Treatment Endpoint Primary Endpoint Assessment (Endoscopic Healing at Week 8) Treatment->Endpoint Aze10->Treatment Aze20->Treatment Aze40->Treatment Rab10->Treatment

Caption: Workflow of the Phase II clinical trial for this compound in erosive esophagitis.

Phase II Clinical Trial Results: Endoscopic Healing Rates at Week 8

Treatment GroupNumber of PatientsEndoscopic Healing Rate (%)
This compound 10 mg12595.2
This compound 20 mg12696.8
This compound 40 mg12695.2
Rabeprazole 10 mg12696.8

Data from the NCT02463643 clinical trial.

The results of this study demonstrated that this compound was as effective and well-tolerated as Rabeprazole for the treatment of erosive esophagitis. Importantly, the efficacy of this compound was not influenced by the CYP2C19 genotype of the patients.

Mechanism of Action and Signaling Pathway

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. It accumulates in the secretory canaliculi of gastric parietal cells, where it is converted to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, leading to irreversible inhibition of the enzyme.

Signaling Pathway of this compound Action:

G Azeloprazole_inactive This compound (inactive prodrug) Parietal_Cell Gastric Parietal Cell Azeloprazole_inactive->Parietal_Cell Canaliculus Secretory Canaliculus (Acidic) Parietal_Cell->Canaliculus Accumulation Azeloprazole_active Sulfenamide (active) Canaliculus->Azeloprazole_active Protonation Proton_Pump H+/K+ ATPase Azeloprazole_active->Proton_Pump Covalent Bonding Inhibition Inhibition of Acid Secretion Proton_Pump->Inhibition

Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of acid-related disorders. Its development was driven by a clear understanding of the limitations of existing PPIs, particularly the impact of CYP2C19 polymorphisms on their metabolism. Preclinical and clinical studies have demonstrated that this compound is a potent and effective inhibitor of gastric acid secretion, with a favorable safety profile and a lack of clinically significant influence from CYP2C19 genotype.

As of the latest available information, this compound has completed Phase II clinical trials. Further Phase III studies will be necessary to confirm its efficacy and safety in larger patient populations and to support regulatory submissions for its approval as a new treatment option for patients with GERD, erosive esophagitis, and other acid-related conditions. The development of this compound highlights the value of pharmacogenomic considerations in drug design and the ongoing efforts to optimize therapies for improved patient outcomes.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Azeloprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azeloprazole, a novel proton pump inhibitor (PPI), represents a significant advancement in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of this compound's chemical architecture and a detailed exploration of its synthetic pathway. By elucidating the core chemical principles and experimental methodologies, this document aims to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Chemical Structure of this compound

This compound is a chiral benzimidazole derivative. Its chemical structure is characterized by a sulfinyl group linking a substituted pyridine ring and a benzimidazole moiety. The precise stereochemistry at the sulfur atom is crucial for its pharmacological activity.

Systematic IUPAC Name: (R)-2-(((4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole[1]

Chemical Formula: C₂₂H₂₇N₃O₄S[1]

Molecular Weight: 429.54 g/mol [1]

CAS Number: 955095-45-1[1]

PropertyValue
Molecular Formula C₂₂H₂₇N₃O₄S[1]
Molecular Weight 429.54 g/mol
CAS Number 955095-45-1
IUPAC Name (R)-2-(((4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
SMILES CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3
InChI InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1

Mechanism of Action: Proton Pump Inhibition

This compound, like other PPIs, exerts its acid-suppressing effects by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. This enzyme is the final common pathway for gastric acid secretion.

The mechanism involves the following key steps:

  • Prodrug Activation: this compound is a prodrug that requires an acidic environment for activation.

  • Accumulation: As a weak base, this compound selectively accumulates in the acidic canaliculi of parietal cells.

  • Conversion to Active Form: In the acidic environment, this compound is converted to a reactive sulfenamide intermediate.

  • Covalent Bonding: The activated form of the drug forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, thereby inactivating the pump.

  • Inhibition of Acid Secretion: The irreversible inhibition of the proton pump leads to a profound and long-lasting reduction in gastric acid secretion.

This compound Mechanism of Action cluster_bloodstream Bloodstream (Neutral pH) cluster_parietal_cell Parietal Cell Canaliculus (Acidic pH) Azeloprazole_prodrug This compound (Prodrug) Activated_this compound Activated this compound (Sulfenamide) Azeloprazole_prodrug->Activated_this compound Protonation Proton_Pump H+/K+ ATPase (Proton Pump) Activated_this compound->Proton_Pump Covalent Bonding Inhibited_Pump Inhibited Proton Pump Proton_Pump->Inhibited_Pump Inhibition H_ion H+ Proton_Pump->H_ion Secretion Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Uptake

Mechanism of this compound's proton pump inhibition.

Synthesis Pathway of this compound

While a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source remains proprietary, a plausible and representative synthetic route can be constructed based on the well-established synthesis of other benzimidazole-based proton pump inhibitors, such as Omeprazole and Lansoprazole. The synthesis is a multi-step process that involves the preparation of the substituted pyridine and benzimidazole moieties, followed by their coupling and a final chiral oxidation step.

The key steps are:

  • Synthesis of the Pyridine Intermediate: Preparation of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine.

  • Synthesis of the Benzimidazole Intermediate: Preparation of 2-mercapto-1H-benzimidazole.

  • Thioether Formation: Condensation of the two intermediates to form the thioether precursor.

  • Chiral Oxidation: Asymmetric oxidation of the thioether to the (R)-sulfoxide, yielding this compound.

This compound Synthesis Pathway Pyridine_Intermediate 2-chloromethyl-4-((2,2-dimethyl- 1,3-dioxan-5-yl)methoxy)- 3,5-dimethylpyridine Thioether This compound Thioether Precursor Pyridine_Intermediate->Thioether Benzimidazole_Intermediate 2-mercapto-1H-benzimidazole Benzimidazole_Intermediate->Thioether This compound This compound ((R)-sulfoxide) Thioether->this compound Chiral Oxidation

Proposed synthesis pathway for this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key synthetic steps, based on analogous reactions reported in the synthesis of other proton pump inhibitors. These protocols are for illustrative purposes and would require optimization for the specific synthesis of this compound.

Step 1: Thioether Formation

Reaction: Condensation of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine with 2-mercapto-1H-benzimidazole.

Procedure:

  • To a solution of 2-mercapto-1H-benzimidazole in a suitable solvent such as ethanol or isopropanol, an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is stirred at room temperature to form the corresponding salt.

  • A solution of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine in the same solvent is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude thioether product.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterProposed Condition
Solvent Ethanol or Isopropanol
Base Sodium Hydroxide or Potassium Hydroxide
Temperature 60-80 °C (Reflux)
Reaction Time 2-6 hours
Work-up Liquid-liquid extraction
Purification Recrystallization or Column Chromatography
Step 2: Chiral Oxidation to this compound

Reaction: Asymmetric oxidation of the thioether precursor to the (R)-sulfoxide.

Procedure:

  • The thioether precursor is dissolved in a suitable organic solvent, such as toluene or dichloromethane.

  • A chiral titanium complex is prepared in situ by reacting a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide) with a chiral ligand, such as a derivative of diethyl tartrate (e.g., (+)-diethyl L-tartrate for the (R)-sulfoxide).

  • The solution of the thioether is cooled to a low temperature (e.g., -20 °C to 0 °C).

  • The pre-formed chiral titanium complex is added to the thioether solution.

  • An oxidizing agent, such as cumene hydroperoxide or tert-butyl hydroperoxide, is added dropwise to the reaction mixture while maintaining the low temperature.

  • The reaction is stirred at this temperature for several hours to overnight, with progress monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched by the addition of water or a reducing agent solution (e.g., sodium thiosulfate).

  • The mixture is filtered to remove the titanium salts, and the filtrate is subjected to a standard work-up procedure involving extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude this compound.

  • The final product is purified by chiral chromatography or recrystallization to obtain the enantiomerically pure (R)-Azeloprazole.

ParameterProposed Condition
Solvent Toluene or Dichloromethane
Chiral Catalyst Titanium(IV) isopropoxide / (+)-Diethyl L-tartrate
Oxidizing Agent Cumene hydroperoxide or tert-Butyl hydroperoxide
Temperature -20 °C to 0 °C
Reaction Time 12-24 hours
Work-up Quenching followed by extraction
Purification Chiral Chromatography or Recrystallization

Quantitative Data

While specific yield data for the synthesis of this compound is not publicly available, the synthesis of analogous proton pump inhibitors typically proceeds with moderate to good yields for each step.

StepExpected Yield Range
Thioether Formation 70-90%
Chiral Oxidation 50-80% (with high enantiomeric excess)

Conclusion

This compound's intricate chemical structure, featuring a chiral sulfoxide, is central to its potent and selective inhibition of the gastric proton pump. While the precise, industrial-scale synthesis remains proprietary, a robust and plausible synthetic pathway can be delineated based on established chemical principles for this class of compounds. This guide provides a foundational understanding of this compound's chemistry, offering valuable insights for researchers dedicated to the innovation of novel therapeutic agents for acid-related diseases. Further research into optimizing the proposed synthetic steps and exploring alternative synthetic strategies could lead to more efficient and cost-effective production of this important pharmaceutical agent.

References

Pharmacological Profile of Azeloprazole Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azeloprazole sodium (also known as Z-215 or E3710) is a novel, orally active, third-generation proton pump inhibitor (PPI) engineered for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[1][2] Its development was strategically focused on overcoming the limitations of earlier PPIs, notably the variability in efficacy linked to cytochrome P450 2C19 (CYP2C19) genetic polymorphisms.[1][3] this compound provides potent and sustained inhibition of gastric acid secretion through irreversible blockade of the H+/K+-ATPase.[4] Clinical studies have demonstrated its efficacy and safety, positioning it as a reliable option for acid suppression irrespective of a patient's CYP2C19 genotype.

Mechanism of Action

Like other PPIs, this compound is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, the acidic conditions catalyze its conversion into a reactive tetracyclic sulfenamide. This activated form then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (the proton pump), leading to its irreversible inactivation. By blocking this final step in the acid production pathway, this compound effectively suppresses both basal and stimulated gastric acid secretion.

cluster_blood Systemic Circulation (Neutral pH) cluster_cell Parietal Cell Canaliculus (Acidic pH) cluster_lumen Gastric Lumen A This compound (Prodrug) B Accumulation & Acid-Catalyzed Conversion A->B Diffusion C Active Sulfenamide Intermediate B->C Protonation D H+/K+-ATPase (Proton Pump) C->D Covalent Bonding (Irreversible Inhibition) E H+ Secretion Blocked D->E Inhibited Pathway cluster_problem Problem with Conventional PPIs cluster_solution This compound Solution PPI Conventional PPIs (e.g., Omeprazole) CYP2C19 Metabolism via CYP2C19 PPI->CYP2C19 Polymorphism CYP2C19 Genetic Polymorphism (Poor vs. Extensive Metabolizers) CYP2C19->Polymorphism Variability Variable Plasma Concentration & Efficacy Polymorphism->Variability This compound This compound Variability->this compound Development Driver CYP3A4 Primary Metabolism via CYP3A4 This compound->CYP3A4 Consistency Consistent Plasma Concentration & Predictable Efficacy CYP3A4->Consistency A Isolate H+/K+-ATPase Enriched Microsomes B Prepare Reaction Mixture: Buffer + Microsomes + this compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with ATP C->D E Incubate at 37°C (Allow ATP Hydrolysis) D->E F Terminate Reaction (Add Acid) E->F G Measure Inorganic Phosphate (Pi) Released F->G H Calculate IC50 Value G->H cluster_arms 8-Week Double-Blind Treatment Period Screen Screening & Enrollment (Patients with Reflux Esophagitis) Random Randomization (1:1:1:1) Screen->Random ArmA This compound 10 mg Random->ArmA ArmB This compound 20 mg Random->ArmB ArmC This compound 40 mg Random->ArmC ArmD Rabeprazole 10 mg Random->ArmD Analysis Primary Endpoint Analysis (Endoscopic Healing Rate at Week 8) + Safety Assessment ArmA->Analysis ArmB->Analysis ArmC->Analysis ArmD->Analysis

References

Azeloprazole: A Technical Guide to Preclinical In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole (also known as Z-215 or E3710) is a novel proton pump inhibitor (PPI) that has been investigated for the treatment of acid-related disorders. Like other PPIs, its mechanism of action involves the inhibition of the gastric H+/K+-ATPase (proton pump). A key characteristic of this compound is its primary metabolism by cytochrome P450 3A4 (CYP3A4), which reduces the impact of genetic variations in CYP2C19 on its efficacy and metabolism, a common issue with other PPIs. This guide provides a comprehensive overview of the available preclinical in vitro and in vivo data for this compound, offering insights into its pharmacological profile.

It is important to note that while preclinical studies have been conducted to support the clinical development of this compound, a significant portion of the detailed quantitative data from these studies is not publicly available. This guide summarizes the accessible information and, where specific data for this compound is unavailable, provides context with general methodologies and data from related compounds in the PPI class.

In Vitro Studies

H+/K+-ATPase Inhibition

The primary mechanism of action of this compound is the inhibition of the gastric H+/K+-ATPase, the final step in the secretion of gastric acid.

Data Presentation: H+/K+-ATPase Inhibition

CompoundAssay SystemIC50Source
This compound Not specifiedData not publicly available-
OmeprazoleHog gastric vesicles4.0 µMReference data
LansoprazoleRabbit gastric glands0.16 µMReference data

Experimental Protocols: H+/K+-ATPase Inhibition Assay (General)

A common method for determining the in vitro potency of PPIs involves the use of isolated gastric vesicles or glands.

  • Preparation of H+/K+-ATPase-Rich Vesicles: Gastric mucosal tissue from a suitable animal model (e.g., hog, rabbit) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

  • Assay Conditions: The vesicles are incubated with this compound at varying concentrations in a buffer system that allows for the measurement of ATPase activity. The reaction is typically initiated by the addition of ATP.

  • Measurement of Activity: ATPase activity is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate released.

  • IC50 Determination: The concentration of this compound that produces 50% inhibition of H+/K+-ATPase activity (IC50) is calculated from the dose-response curve.

In Vivo Studies

Gastric Acid Secretion Inhibition

Preclinical in vivo studies are crucial for evaluating the efficacy of a PPI in a physiological setting.

Data Presentation: In Vivo Inhibition of Gastric Acid Secretion

SpeciesModelRoute of AdministrationComparatorResultSource
DogHistamine-induced gastric acid secretion in gastric fistula modelIntraduodenalEsomeprazoleA single dose of this compound was more than twice as potent as esomeprazole in inhibiting gastric acid secretion.[1][1]
Experimental AnimalsNot specifiedNot specifiedNot specifiedDemonstrated a long-acting inhibition of gastric acid secretion.

Experimental Protocols: Histamine-Induced Gastric Acid Secretion in a Gastric Fistula Dog Model (General)

  • Animal Model: Dogs are surgically fitted with a gastric fistula, allowing for the collection of gastric secretions.

  • Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to induce a stable and high level of gastric acid secretion.

  • Drug Administration: this compound or a comparator drug is administered, typically via the intraduodenal route to bypass gastric degradation.

  • Sample Collection: Gastric juice is collected at regular intervals before and after drug administration.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The percentage inhibition of acid output is then calculated.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific preclinical pharmacokinetic parameters for this compound are not publicly available, the general approach is outlined below.

Data Presentation: Preclinical Pharmacokinetic Parameters

SpeciesRouteCmaxTmaxAUCt1/2BioavailabilitySource
Rat OralData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available-
IVData not publicly availableData not publicly availableData not publicly availableData not publicly available--
Dog OralData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available-
IVData not publicly availableData not publicly availableData not publicly availableData not publicly available--

Experimental Protocols: Preclinical Pharmacokinetic Studies (General)

  • Animal Models: Typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

  • Drug Administration: The compound is administered via both intravenous (IV) and the intended clinical route (oral).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.

Preclinical Toxicology

Toxicology studies are performed to assess the safety profile of a drug candidate before it is administered to humans.

Data Presentation: Preclinical Toxicology Profile

Study TypeSpeciesKey FindingsNOAEL (No-Observed-Adverse-Effect Level)LD50 (Median Lethal Dose)Source
Single-Dose Toxicity Rat, DogData not publicly availableData not publicly availableData not publicly available-
Repeated-Dose Toxicity Rat, DogData not publicly availableData not publicly available--
Safety Pharmacology VariousData not publicly available---
Genotoxicity In vitro/In vivoData not publicly available---

Experimental Protocols: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425) (General)

  • Animal Model: Typically rats or mice of a single sex.

  • Dosing: A single animal is dosed at a step below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a specified period (e.g., 14 days).

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • LD50 Estimation: This sequential dosing continues until the criteria for stopping are met, and the LD50 is then calculated using a statistical method.

Visualizations

Signaling Pathway of Proton Pump Inhibition

G cluster_parietal_cell Gastric Parietal Cell This compound This compound (Prodrug) Activated_this compound Activated this compound (Sulfenamide) This compound->Activated_this compound Acid Activation Proton_Pump H+/K+-ATPase (Proton Pump) Activated_this compound->Proton_Pump Covalent Binding to Cysteine Residues H_ion H+ Proton_Pump->H_ion Secretion Lumen Gastric Lumen (Acidic Environment) H_ion->Lumen K_ion K+ K_ion->Proton_Pump Uptake

Caption: Mechanism of action of this compound in a gastric parietal cell.

Preclinical Drug Development Workflow for a PPI

G cluster_preclinical Preclinical Development In_Vitro In Vitro Studies (H+/K+-ATPase Inhibition) In_Vivo_Efficacy In Vivo Efficacy (Gastric Acid Secretion Models) In_Vitro->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (ADME) (Rat, Dog) In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies (Acute, Repeated-Dose) Pharmacokinetics->Toxicology IND Investigational New Drug (IND) Application Toxicology->IND

Caption: A simplified workflow of preclinical studies for a proton pump inhibitor.

Conclusion

This compound is a promising proton pump inhibitor with a distinct metabolic profile that may offer advantages in certain patient populations. The available preclinical data, although limited in the public domain, indicates potent in vivo activity in inhibiting gastric acid secretion. Further disclosure of detailed preclinical in vitro, pharmacokinetic, and toxicology data would be beneficial for a more complete understanding of its pharmacological profile and for direct comparison with other agents in its class. This guide serves as a summary of the current knowledge and a framework for understanding the preclinical evaluation of this compound.

References

Azeloprazole: A Technical Guide for Researchers in Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azeloprazole (Z-215, E3710) is a novel proton pump inhibitor (PPI) that has been investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As a member of the benzimidazole class of drugs, this compound effectively suppresses gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, the final step in the acid production pathway within gastric parietal cells.[1] A key differentiating feature of this compound is its primary metabolism by the cytochrome P450 3A4 (CYP3A4) isoenzyme, rather than the polymorphic CYP2C19, which is the principal metabolic pathway for many other PPIs. This characteristic suggests that the efficacy of this compound may be less affected by the CYP2C19 genotype status of patients, a significant factor in the variable response observed with other drugs in this class. This technical guide provides an in-depth overview of the research on this compound for GERD, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. Following oral administration and absorption into the systemic circulation, this compound accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, the acidic milieu catalyzes its conversion to the active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation. By blocking this proton pump, this compound effectively inhibits the final step of gastric acid secretion, leading to a profound and sustained reduction in intragastric acidity.

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by this compound.

PPI_Mechanism cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_blood Bloodstream Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylate Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP + IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA + Ca2 Ca²⁺ IP3_DAG->Ca2 + PKC Protein Kinase C IP3_DAG->PKC + HK_ATPase_inactive H⁺/K⁺-ATPase (inactive vesicles) Ca2->HK_ATPase_inactive Stimulates translocation PKA->HK_ATPase_inactive Stimulates translocation PKC->HK_ATPase_inactive Stimulates translocation HK_ATPase_active H⁺/K⁺-ATPase (active at membrane) HK_ATPase_inactive->HK_ATPase_active Translocation to secretory canaliculus H_ion H⁺ (Acid) HK_ATPase_active->H_ion Pumps H⁺ out K_ion_lumen K⁺ K_ion_lumen->HK_ATPase_active Pumps K⁺ in Azeloprazole_prodrug This compound (Prodrug) Azeloprazole_prodrug->HK_ATPase_active Accumulates in acidic canaliculus and activates Azeloprazole_active->HK_ATPase_active Irreversible Inhibition

Figure 1: Simplified signaling pathway of gastric acid secretion and PPI inhibition.

Pharmacokinetics and Metabolism

A pivotal characteristic of this compound is its metabolic pathway. Unlike many other PPIs that are primarily metabolized by the polymorphic CYP2C19 enzyme, this compound is mainly metabolized by CYP3A4. This distinction is clinically significant as genetic variations in CYP2C19 can lead to substantial inter-individual differences in the plasma concentrations and, consequently, the efficacy and safety of other PPIs. The pharmacokinetic profile of this compound is therefore expected to be more consistent across different patient populations, irrespective of their CYP2C19 genotype.

Pharmacokinetic Parameters in Healthy Volunteers

A study in healthy Japanese male volunteers evaluated the pharmacokinetic and pharmacodynamic parameters of this compound following repeated oral administration. The key findings are summarized in the table below.

Parameter10 mg this compound20 mg this compound40 mg this compound10 mg Rabeprazole20 mg Rabeprazole
pH ≥ 4 Holding Time Ratio (%) (Day 5) 52.5 - 60.355.1 - 65.869.4 - 77.159.2 - 72.364.4 - 91.2

Data from a study in healthy Japanese volunteers.

The study demonstrated that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound were proportional to the administered dose. The plasma concentration profile of this compound was found to be similar among different CYP2C19 genotypes, in contrast to rabeprazole.

Clinical Efficacy in Gastroesophageal Reflux Disease

The efficacy and safety of this compound for the treatment of erosive esophagitis, a form of GERD, were evaluated in a multicenter, randomized, double-blind, parallel-group Phase II clinical trial (NCT02463643). This study compared three different doses of this compound (10 mg, 20 mg, and 40 mg) with rabeprazole (10 mg) over an 8-week treatment period.

Endoscopic Healing Rates

The primary efficacy endpoint of the study was the endoscopic healing rate of erosive esophagitis at week 8. The results are presented in the table below.

Treatment GroupEndoscopic Healing Rate at Week 8 (%)
This compound 10 mg 95.2
This compound 20 mg 96.8
This compound 40 mg 95.2
Rabeprazole 10 mg 96.8

Data from the NCT02463643 clinical trial.

The study concluded that this compound was as effective as rabeprazole in the treatment of reflux esophagitis. Notably, the endoscopic healing rates for the this compound groups were not influenced by the CYP2C19 genotype of the patients.

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies of this compound.

In Vitro H+/K+-ATPase Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly available, a general methodology for determining the in vitro inhibitory activity of a PPI on the H+/K+-ATPase is as follows:

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the gastric proton pump.

Materials:

  • H+/K+-ATPase-rich microsomes isolated from animal gastric mucosa (e.g., hog or rabbit).

  • Test compound (this compound) and a reference PPI (e.g., omeprazole).

  • Assay buffer (e.g., Tris-HCl buffer).

  • ATP, MgCl2, and KCl solutions.

  • Reagents for quantifying inorganic phosphate (Pi) released from ATP hydrolysis.

Procedure:

  • Enzyme Preparation: Gastric microsomes enriched with H+/K+-ATPase are prepared from fresh or frozen animal stomach tissue through a series of homogenization and centrifugation steps.

  • Incubation: The microsomal preparation is pre-incubated with various concentrations of the test compound or reference PPI in an acidic buffer to facilitate the acid-catalyzed activation of the prodrug.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP. The H+/K+-ATPase hydrolyzes ATP to ADP and Pi, a process that is coupled to the transport of H+ ions.

  • Reaction Termination and Phosphate Quantification: The reaction is stopped after a defined period, and the amount of inorganic phosphate released is quantified using a colorimetric assay.

  • IC50 Calculation: The percentage of enzyme inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IC50_Determination_Workflow start Start prepare_microsomes Prepare H⁺/K⁺-ATPase -rich microsomes start->prepare_microsomes pre_incubation Pre-incubate microsomes with compounds in acidic buffer prepare_microsomes->pre_incubation prepare_compounds Prepare serial dilutions of this compound and controls prepare_compounds->pre_incubation initiate_reaction Initiate reaction with ATP pre_incubation->initiate_reaction stop_reaction Stop reaction and quantify inorganic phosphate initiate_reaction->stop_reaction calculate_inhibition Calculate % inhibition for each concentration stop_reaction->calculate_inhibition determine_ic50 Determine IC50 value from dose-response curve calculate_inhibition->determine_ic50 end_process End determine_ic50->end_process

Figure 2: General workflow for in vitro H+/K+-ATPase inhibition assay.
Preclinical In Vivo Model: Histamine-Induced Gastric Acid Secretion in Dogs (General Protocol)

Objective: To evaluate the in vivo antisecretory effect of the test compound.

Animal Model:

  • Conscious dogs surgically fitted with a gastric fistula or a Heidenhain pouch (a vagally denervated pouch of the stomach).

Procedure:

  • Baseline Acid Secretion: Gastric juice is collected to measure basal acid output.

  • Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to stimulate a sustained high level of gastric acid secretion.

  • Drug Administration: The test compound (this compound) or a reference PPI is administered intravenously or orally at various doses.

  • Gastric Juice Collection and Analysis: Gastric juice samples are collected at regular intervals, and the volume, pH, and acid concentration are measured.

  • Data Analysis: The inhibitory effect of the test compound on histamine-stimulated acid secretion is calculated as the percentage reduction in acid output compared to the pre-drug stimulated level.

Clinical Trial Protocol: Phase II Study in Patients with Erosive Esophagitis (NCT02463643)

Objective: To evaluate the efficacy and safety of different doses of this compound compared to rabeprazole in patients with erosive esophagitis.

Study Design:

  • A multicenter, randomized, double-blind, parallel-group, active-controlled study.

Patient Population:

  • Adult patients (≥20 years of age) with endoscopically confirmed erosive esophagitis of Grade A, B, C, or D according to the Los Angeles (LA) Classification.

Treatment Arms:

  • This compound 10 mg once daily

  • This compound 20 mg once daily

  • This compound 40 mg once daily

  • Rabeprazole 10 mg once daily

Treatment Duration:

  • 8 weeks

Primary Efficacy Endpoint:

  • Endoscopic healing rate of erosive esophagitis at week 8.

Secondary Efficacy Endpoints:

  • Endoscopic healing rate at week 4.

  • Symptom improvement (e.g., heartburn relief).

Safety Assessments:

  • Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

CYP2C19 Genotyping:

  • Blood samples were collected for CYP2C19 genotyping to assess the influence of genetic polymorphisms on the efficacy and safety of this compound.

Clinical_Trial_Workflow start Patient Screening inclusion_criteria Inclusion Criteria Met? (Erosive Esophagitis LA Grade A-D) start->inclusion_criteria randomization Randomization (1:1:1:1) inclusion_criteria->randomization Yes end_of_study End of Study inclusion_criteria->end_of_study No treatment_az10 This compound 10 mg/day randomization->treatment_az10 treatment_az20 This compound 20 mg/day randomization->treatment_az20 treatment_az40 This compound 40 mg/day randomization->treatment_az40 treatment_rab10 Rabeprazole 10 mg/day randomization->treatment_rab10 week4_assessment Week 4 Assessment (Endoscopy & Symptom Evaluation) treatment_az10->week4_assessment treatment_az20->week4_assessment treatment_az40->week4_assessment treatment_rab10->week4_assessment week8_assessment Week 8 Assessment (Endoscopy & Symptom Evaluation) week4_assessment->week8_assessment week8_assessment->end_of_study

Figure 3: Workflow of the Phase II clinical trial of this compound for erosive esophagitis.

Safety and Tolerability

In the Phase II clinical trial, this compound was well-tolerated at all tested doses (10 mg, 20 mg, and 40 mg). The incidence of adverse events and adverse drug reactions did not differ markedly between the this compound groups and the rabeprazole group.

Conclusion

This compound is a potent proton pump inhibitor with a distinct metabolic profile that makes it a promising candidate for the treatment of GERD. Its efficacy in healing erosive esophagitis is comparable to that of rabeprazole, with the significant advantage of its metabolism being independent of the patient's CYP2C19 genotype. This characteristic may lead to a more predictable and consistent clinical response. Further research, including larger Phase III clinical trials, will be crucial to fully establish the clinical utility and long-term safety of this compound in the management of acid-related disorders. This technical guide provides a comprehensive summary of the currently available data to support ongoing and future research in this area.

References

An In-Depth Technical Guide to Azeloprazole (Z-215/E3710): A Novel Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole, also known as Z-215 or E3710, is an investigational proton pump inhibitor (PPI) that has been evaluated for the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD) and reflux esophagitis.[1][2][3] Developed by Eisai Co Ltd, this compound was designed with pharmacogenomics in mind, specifically to circumvent the metabolic variability associated with the cytochrome P450 2C19 (CYP2C19) enzyme that affects many other PPIs.[2][4] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, chemical properties, and available preclinical and clinical data.

Chemical Properties and Structure

This compound is a benzimidazole derivative, a chemical class common to many proton pump inhibitors. Its chemical structure is designed to be metabolized primarily by CYP3A4, thereby reducing the impact of CYP2C19 genetic polymorphisms on its pharmacokinetics.

PropertyValue
Chemical Name sodium 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide
Synonyms Z-215, E3710
Chemical Formula C22H27N3O4S
Molar Mass 429.54 g·mol−1
CAS Number 955095-45-1 (free base), 955095-47-3 (sodium salt)
Solubility Soluble in DMSO

Mechanism of Action

Like other proton pump inhibitors, this compound works by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion into the stomach lumen. By blocking this pump, this compound effectively suppresses gastric acid production, which is beneficial in the treatment of acid-related conditions. A key differentiating feature of this compound is its primary metabolism by CYP3A4, which makes its efficacy less dependent on the patient's CYP2C19 genotype.

cluster_parietal_cell Gastric Parietal Cell cluster_liver Liver Metabolism This compound This compound (Z-215/E3710) ProtonPump H+/K+ ATPase (Proton Pump) This compound->ProtonPump Irreversibly Inhibits H_ion H+ (Acid) ProtonPump->H_ion Secretes Lumen Stomach Lumen H_ion->Lumen Secreted into K_ion K+ K_ion->ProtonPump Enters Cell CYP3A4 CYP3A4 CYP2C19 CYP2C19 (Minimal) Azeloprazole_Metabolism Metabolism of this compound Azeloprazole_Metabolism->CYP3A4 Primary Pathway Azeloprazole_Metabolism->CYP2C19 Minor Pathway

Mechanism of Action and Metabolism of this compound.

Preclinical and Clinical Data

Preclinical Studies

In non-clinical studies, a single intraduodenal dose of this compound in dogs with a gastric fistula demonstrated potent inhibition of histamine-induced gastric acid secretion. The potency was reported to be more than twice that of esomeprazole.

Clinical Trials

A Phase II, multicenter, randomized, double-blind, comparative study was conducted in Japan to evaluate the efficacy and safety of this compound in patients with reflux esophagitis.

Table 1: Endoscopic Healing Rates in Patients with Reflux Esophagitis (Phase II)

Treatment GroupNWeek 4 Healing Rate (%)Week 8 Healing Rate (%)
This compound 10 mg125-95.2
This compound 20 mg126-96.8
This compound 40 mg126>90 (Grade C/D)95.2
Rabeprazole 10 mg126-96.8

Table 2: Pharmacodynamic Data in Healthy Japanese Men (After 5 Days)

Treatment GroupIntragastric pH ≥4 Holding Time Ratio (HTR) (%)
This compound 10 mg52.5 - 60.3
This compound 20 mg55.1 - 65.8
This compound 40 mg72.4 (range: 69.4 - 77.1)
Rabeprazole 10 mg64.4 (range: 59.2 - 72.3)

Pharmacokinetic studies in healthy Japanese volunteers showed that the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound were proportional to the dose. Importantly, the pharmacokinetics and the intragastric pH ≥4 holding time ratio were not significantly influenced by the CYP2C19 genotype.

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for this class of drugs, the following outlines the likely experimental approaches.

Preclinical: Histamine-Induced Gastric Acid Secretion in a Dog Model

This experiment is designed to assess the in vivo potency of a proton pump inhibitor.

cluster_workflow Experimental Workflow Animal_Prep Heidenhain Pouch Dog Preparation Baseline Baseline Gastric Acid Secretion Measurement Animal_Prep->Baseline Histamine_Infusion Continuous Intravenous Histamine Infusion Baseline->Histamine_Infusion Acid_Secretion_Stim Stimulated Gastric Acid Secretion Measurement Histamine_Infusion->Acid_Secretion_Stim Drug_Admin Intraduodenal Administration of this compound Acid_Secretion_Stim->Drug_Admin Post_Drug_Measurement Post-Dose Gastric Acid Secretion Measurement Drug_Admin->Post_Drug_Measurement Data_Analysis Data Analysis (Inhibition Calculation) Post_Drug_Measurement->Data_Analysis

Workflow for Histamine-Induced Gastric Acid Secretion Study.
  • Animal Model: Beagle dogs with a surgically created Heidenhain pouch (a denervated portion of the stomach) are typically used. This allows for the collection of pure gastric juice.

  • Baseline Measurement: Prior to drug administration, gastric juice is collected to determine the basal acid output.

  • Histamine Stimulation: A continuous intravenous infusion of histamine is administered to stimulate a steady state of gastric acid secretion.

  • Drug Administration: this compound is administered intraduodenally at various doses.

  • Post-Dose Measurement: Gastric juice is collected at regular intervals after drug administration to measure the volume and acidity.

  • Data Analysis: The acid output is calculated (volume × acid concentration) and the percentage inhibition of histamine-stimulated acid secretion is determined for each dose of this compound.

Clinical: Phase II Efficacy and Safety Study in Reflux Esophagitis

This protocol outlines the key steps in the Phase II clinical trial (NCT02463643) of this compound.

cluster_trial_flow Phase II Clinical Trial Workflow Patient_Screening Patient Screening (≥20 years, Reflux Esophagitis) Randomization Randomization (1:1:1:1) Patient_Screening->Randomization Treatment_Arms Treatment Arms: - this compound 10 mg - this compound 20 mg - this compound 40 mg - Rabeprazole 10 mg Randomization->Treatment_Arms Treatment_Period 8-Week Double-Blind Treatment Treatment_Arms->Treatment_Period Week4_Assessment Week 4 Assessment (Endoscopy for Grade C/D) Treatment_Period->Week4_Assessment Week8_Assessment Week 8 Assessment (Primary Endpoint: Endoscopic Healing) Treatment_Period->Week8_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis Week8_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Workflow of the Phase II Clinical Trial for this compound.
  • Patient Population: Patients aged 20 years and older with endoscopically confirmed reflux esophagitis.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Treatment Arms: Patients are randomized to receive one of the following treatments orally for 8 weeks: this compound 10 mg, this compound 20 mg, this compound 40 mg, or Rabeprazole 10 mg.

  • Primary Efficacy Endpoint: The primary outcome is the endoscopic healing rate at 8 weeks of treatment.

  • Endoscopic Evaluation: Endoscopy is performed at baseline and at the end of the treatment period. The severity of esophagitis is graded using the Los Angeles (LA) Classification. Healing is defined as the absence of mucosal breaks.

  • CYP2C19 Genotyping: Blood samples are collected to determine the CYP2C19 genotype of each patient to assess its influence on efficacy and safety.

  • Safety Assessment: Adverse events and adverse drug reactions are monitored throughout the study.

Pharmacodynamic Assessment: Intragastric pH Monitoring

This procedure measures the effect of the drug on gastric acidity over a 24-hour period.

  • pH Probe Placement: A pH monitoring probe is inserted through the nose and positioned in the stomach.

  • Data Collection: The probe continuously records the intragastric pH for 24 hours.

  • Drug Administration: The study drug (this compound or comparator) is administered during the monitoring period.

  • Data Analysis: The percentage of time that the intragastric pH is maintained at or above 4 (pH ≥4 holding time ratio) is calculated. This is a key indicator of the effectiveness of acid suppression.

Safety and Tolerability

In the Phase II clinical trial, this compound was well-tolerated, with incidences of adverse events and drug reactions that did not markedly differ from the 10 mg rabeprazole group. Previous clinical studies have confirmed the safety and tolerability of single doses up to 540 mg in healthy subjects and multiple doses up to 180 mg in patients with H. pylori-negative symptomatic GERD.

Conclusion

This compound (Z-215/E3710) is a novel proton pump inhibitor with a distinct metabolic profile that minimizes the influence of CYP2C19 genetic polymorphisms. Clinical data from a Phase II study suggest that this compound is effective and well-tolerated for the treatment of reflux esophagitis, with efficacy comparable to rabeprazole. Its dose-proportional pharmacokinetics and consistent pharmacodynamic effect across different CYP2C19 genotypes make it a promising candidate for the initial treatment of acid-related disorders. Further clinical development will be necessary to fully establish its role in the management of these conditions.

References

Azeloprazole's Effect on Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and effects of Azeloprazole, a proton pump inhibitor (PPI), on gastric acid secretion. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the signaling pathways involved in acid secretion, in-depth experimental protocols for evaluating PPI efficacy, and a review of the available data on this compound. While specific quantitative preclinical data for this compound is limited in the public domain, this guide synthesizes current knowledge on its class of compounds to provide a thorough understanding of its pharmacological profile.

Introduction to this compound

This compound is a member of the proton pump inhibitor (PPI) class of drugs, which are substituted benzimidazoles that potently suppress gastric acid secretion.[1] These drugs are the most effective therapy for managing acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Like other PPIs, this compound is a prodrug that requires activation in an acidic environment to exert its inhibitory effect on the final step of the acid secretion pathway.[1]

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are weak bases that, after absorption into the systemic circulation, selectively accumulate in the acidic secretory canaliculi of gastric parietal cells.[3] The acidic environment protonates the PPI, converting it into its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, the proton pump. This irreversible binding inactivates the pump, thereby inhibiting the final step of both basal and stimulated gastric acid secretion. The long duration of action of PPIs is attributed to this irreversible inhibition, as the restoration of acid secretion requires the synthesis of new proton pumps.

Signaling Pathways of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving endocrine, paracrine, and neural stimulation. The primary stimulants are gastrin, histamine, and acetylcholine.

  • Gastrin Pathway: Gastrin, released from G-cells in the gastric antrum, stimulates enterochromaffin-like (ECL) cells to release histamine. It can also directly stimulate parietal cells, though this is considered a secondary pathway.

  • Histamine Pathway: Histamine, released from ECL cells, binds to H2 receptors on the basolateral membrane of parietal cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger that stimulates the H+/K+-ATPase.

  • Acetylcholine Pathway: Vagal nerve stimulation releases acetylcholine, which acts on M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium concentrations and subsequent activation of the proton pump.

These stimulatory pathways converge on the activation of the H+/K+-ATPase, the final common pathway for gastric acid secretion.

Figure 1: Signaling Pathways of Gastric Acid Secretion

Experimental Protocols for Assessing Efficacy

The evaluation of the efficacy of proton pump inhibitors like this compound involves a series of preclinical and clinical studies designed to measure their impact on gastric acid secretion.

Preclinical Evaluation

This assay directly measures the inhibitory potential of a compound on the proton pump enzyme.

Protocol:

  • Enzyme Preparation: H+/K+-ATPase-rich microsomes are isolated from the gastric mucosa of a suitable animal model, such as rabbit or hog. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to obtain a microsomal pellet. This pellet is then further purified using a sucrose density gradient centrifugation to enrich the H+/K+-ATPase vesicles.

  • ATPase Activity Assay: The activity of the prepared enzyme is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., omeprazole).

    • Pre-incubate the H+/K+-ATPase enriched microsomes with the test compound or control in an assay buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl2) at 37°C.

    • Initiate the enzymatic reaction by adding ATP and KCl.

    • After a defined incubation period, stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

In_Vitro_ATPase_Assay_Workflow start Start prep Prepare H+/K+-ATPase -rich microsomes start->prep incubate Pre-incubate microsomes with this compound prep->incubate react Initiate reaction with ATP and KCl incubate->react measure Measure inorganic phosphate (Pi) release react->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2: In Vitro H+/K+-ATPase Inhibition Assay Workflow

This in vivo model is used to assess the anti-secretory and anti-ulcer activity of a drug.

Protocol:

  • Animal Preparation: Wistar rats are fasted for 24-36 hours with free access to water.

  • Drug Administration: The test compound (this compound), a positive control (e.g., ranitidine), or a vehicle is administered orally or intraperitoneally.

  • Pylorus Ligation: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated without damaging the blood supply. The abdominal wall is then sutured.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are sacrificed, and the stomach is dissected. The gastric contents are collected.

  • Analysis: The volume of gastric juice, its pH, and the total and free acidity are determined by titration. The stomach is also examined for ulcer formation, and an ulcer index is calculated.

Clinical Evaluation

This is a standard clinical method to assess the efficacy of acid-suppressing medications in humans.

Protocol:

  • Subject Preparation: Healthy volunteers or patients with acid-related disorders are enrolled. They are typically required to stop any acid-suppressing medication for a specified period before the study.

  • Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is inserted through the nose and positioned in the stomach.

  • Data Recording: The catheter is connected to a portable data logger that records the intragastric pH continuously over a 24-hour period. Subjects are instructed to maintain a diary of their meals, sleep times, and any symptoms.

  • Drug Administration: The test drug (this compound) or placebo is administered at the beginning of the monitoring period.

  • Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4). Other parameters, such as the mean 24-hour pH, are also analyzed.

24_Hour_pH_Monitoring_Workflow start Start prep Subject Preparation and Catheter Placement start->prep administer Administer this compound or Placebo prep->administer record Continuous 24-hour pH Recording administer->record analyze Analyze pH Data (% time pH > 4, mean pH) record->analyze end End analyze->end

Figure 3: 24-Hour Intragastric pH Monitoring Workflow

This compound's Effect on Gastric Acid Secretion: A Review of Available Data

While specific quantitative data such as the IC50 for H+/K+-ATPase inhibition or the precise reduction in basal and maximal acid output for this compound are not widely available in the public literature, clinical studies have demonstrated its efficacy in treating acid-related disorders. The following tables summarize the available comparative data for this compound and other proton pump inhibitors.

Table 1: Comparative Efficacy of this compound and Rabeprazole in Reflux Esophagitis

Treatment GroupDoseEndoscopic Healing Rate at Week 8
This compound10 mg95.2%
This compound20 mg96.8%
This compound40 mg95.2%
Rabeprazole10 mg96.8%

Data from a comparative clinical trial. The endoscopic healing rates of the this compound groups were not influenced by CYP2C19 genotype.

Table 2: Dose-Dependent Effect of Lansoprazole on Intragastric pH and Acid Secretion in Healthy Volunteers

ParameterPlaceboLansoprazole 30 mgLansoprazole 60 mg
Mean 24-h Intragastric pH-IncreasedSignificantly higher than 30 mg
Basal Acid Output-ReducedReduced
Meal-stimulated Acid Output-ReducedReduced

This table illustrates the typical dose-dependent effect of a PPI on gastric acid secretion. Similar dose-dependent effects are expected for this compound.

Conclusion

This compound is a potent proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase. Its mechanism of action is well-understood and shared with other members of the PPI class. While detailed public quantitative data on its direct effects on acid secretion parameters are limited, clinical trials have confirmed its efficacy in the treatment of acid-related disorders, demonstrating comparable healing rates to other established PPIs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel acid-suppressing agents.

References

Azeloprazole Metabolism and Pharmacokinetics in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, detailed public information regarding the metabolism and pharmacokinetics of the novel proton pump inhibitor (PPI) azeloprazole in preclinical animal models such as rats, dogs, and monkeys remains largely unavailable in the public domain. While clinical studies in humans have provided some insights into its metabolic profile, a comprehensive in-depth technical guide based on animal data, as requested, cannot be fully compiled from publicly accessible sources.

This compound, also known as Z-215, has been developed as a next-generation PPI. A key characteristic highlighted in a study involving healthy Japanese volunteers is that its metabolism does not appear to be influenced by the activity of the cytochrome P450 enzyme CYP2C19 in vitro.[1] This is a significant feature, as the efficacy of many other PPIs is known to be affected by genetic variations in this enzyme.[1] However, this study did not provide any data on animal models.

The preclinical development of a new chemical entity like this compound would typically involve extensive absorption, distribution, metabolism, and excretion (ADME) studies in various animal species, including rodents (rats) and non-rodents (dogs and/or monkeys). These studies are crucial for establishing the pharmacokinetic profile, identifying major metabolites, and understanding the metabolic pathways before proceeding to human clinical trials. The data generated from these animal models help in dose selection for toxicity studies and predict the drug's behavior in humans.

Unfortunately, specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, and bioavailability) and detailed reports on the metabolic fate of this compound in rats, dogs, and monkeys have not been published in peer-reviewed journals or made available in public regulatory submission documents from agencies like the US Food and Drug Administration (FDA), the European Medicines Agency (EMA), or the Japanese Pharmaceuticals and Medical Devices Agency (PMDA).

General Principles of PPI Metabolism in Animal Models

In the absence of specific data for this compound, a general overview of how other PPIs are typically metabolized in animal models can provide some context. Generally, PPIs undergo extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways for established PPIs like omeprazole and lansoprazole include hydroxylation and sulfoxidation. There are often species-specific differences in the primary metabolites and the enzymes involved.

Hypothetical Experimental Workflow for this compound Pharmacokinetic Studies

Based on standard practices in preclinical drug development, the experimental workflow to determine the pharmacokinetic profile of this compound in animal models would likely involve the following steps.

G cluster_0 Dosing and Sampling cluster_1 Bioanalysis cluster_2 Data Analysis Dosing Drug Administration (Oral or Intravenous) Sampling Serial Blood/Plasma Sample Collection Dosing->Sampling Over time Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Sampling->Extraction Analysis LC-MS/MS Analysis (Quantification of this compound and potential metabolites) Extraction->Analysis PK_Calc Pharmacokinetic Modeling (NCA or Compartmental Analysis) Analysis->PK_Calc Params Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) PK_Calc->Params

Caption: A generalized experimental workflow for conducting preclinical pharmacokinetic studies of a drug candidate like this compound.

Hypothetical Metabolic Pathway of this compound

Given that this compound is a benzimidazole derivative, its metabolic pathway would likely involve modifications to the benzimidazole and pyridine rings, similar to other PPIs. However, the assertion that its metabolism is not dependent on CYP2C19 suggests that other CYP isoforms or non-CYP-mediated pathways might be more prominent. A hypothetical metabolic scheme is presented below.

G This compound This compound Metabolite1 Hydroxylated Metabolite This compound->Metabolite1 Hydroxylation (e.g., CYP3A4) Metabolite2 Sulfone Metabolite This compound->Metabolite2 Sulfoxidation (e.g., CYP3A4) Metabolite3 O-dealkylated Metabolite This compound->Metabolite3 O-dealkylation Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Phase II Conjugation Metabolite2->Conjugates Phase II Conjugation Metabolite3->Conjugates Phase II Conjugation

Caption: A hypothetical metabolic pathway for this compound, illustrating potential primary biotransformation reactions and subsequent conjugation.

Conclusion

While the clinical data suggests this compound possesses a distinct metabolic profile compared to other PPIs, a comprehensive understanding of its behavior in preclinical animal models is hampered by the lack of publicly available data. The creation of a detailed technical guide with quantitative data tables and specific metabolic pathways for this compound in rats, dogs, and monkeys is not feasible at this time. Further publication of preclinical findings by the developing pharmaceutical company would be necessary to construct such a resource for the scientific community. Researchers and drug development professionals are encouraged to monitor for future publications or regulatory disclosures for more detailed information on the preclinical profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Azeloprazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azeloprazole is a proton pump inhibitor (PPI) investigated for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[1][2] Like other PPIs, it functions by irreversibly blocking the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells.[3][4] This document provides a representative protocol for the synthesis and purification of this compound, based on established chemical principles for related benzimidazole-based PPIs. The described methodologies are intended for research and development purposes.

Chemical Structure

  • IUPAC Name: sodium 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide[1]

  • Chemical Formula: C22H26N3NaO4S

  • Molecular Weight: 451.52 g/mol

Synthesis of this compound: A Representative Protocol

The synthesis of this compound, like other benzimidazole-derived proton pump inhibitors, can be conceptualized as a convergent synthesis. This involves the preparation of two key heterocyclic intermediates, a substituted benzimidazole and a substituted pyridine, which are then coupled and subsequently oxidized.

Overall Reaction Scheme:

The synthesis can be broadly divided into three main stages:

  • Synthesis of the benzimidazole intermediate.

  • Synthesis of the pyridine intermediate.

  • Coupling of the intermediates and final oxidation to yield this compound.

Experimental Protocol

Stage 1: Synthesis of 2-mercaptobenzimidazole

This is a common precursor for many benzimidazole-based PPIs.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and potassium ethyl xanthate in an ethanol solution.

  • Reaction Conditions: The mixture is refluxed for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into cold water. The precipitated product is collected by filtration, washed with water, and dried to yield 2-mercaptobenzimidazole.

Stage 2: Synthesis of the Pyridine Intermediate (2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride)

This is a representative pyridine intermediate.

  • Reaction Setup: In a suitable reactor, the corresponding pyridine N-oxide is treated with an acetylating agent like acetic anhydride.

  • Rearrangement and Hydrolysis: The resulting acetate intermediate is then hydrolyzed under basic conditions to yield the hydroxymethyl pyridine.

  • Chlorination: The hydroxymethyl group is subsequently converted to a chloromethyl group using a chlorinating agent such as thionyl chloride or hydrochloric acid. The product is isolated as a hydrochloride salt.

Stage 3: Coupling and Oxidation to form this compound

  • Thioether Formation: The 2-mercaptobenzimidazole from Stage 1 is reacted with the 2-(chloromethyl)pyridine intermediate from Stage 2 in a suitable solvent (e.g., ethanol, isopropanol) in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to form the thioether intermediate.

  • Oxidation: The thioether is then oxidized to the corresponding sulfoxide (this compound). This is a critical step, and various oxidizing agents can be used, such as m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a metal catalyst, or sodium hypochlorite. The reaction is typically carried out in a chlorinated solvent like dichloromethane at a controlled temperature.

  • Formation of the Sodium Salt: The crude this compound free base is then converted to its sodium salt by treatment with a sodium source, such as sodium hydroxide, in a suitable solvent system.

Purification of this compound

Purification is crucial to remove unreacted starting materials, by-products from side reactions (such as the corresponding sulfone from over-oxidation), and other impurities. A multi-step purification process is often employed.

Experimental Protocol

  • Extraction:

    • The reaction mixture from the oxidation step is typically quenched and then washed with an aqueous basic solution. This step helps in partitioning the product and impurities. For instance, stirring the reaction mixture with sodium hydroxide can leave the unreacted thioether in the organic layer, while the product and sulfone move to the aqueous layer as salts.

    • The pH of the aqueous layer is then carefully adjusted to separate the product from impurities like the sulfone.

  • Crystallization/Recrystallization:

    • The crude this compound sodium salt can be purified by crystallization from a suitable solvent or a mixture of solvents.

    • Commonly used solvents for the recrystallization of related PPIs include methanol, ethanol, tetrahydrofuran, acetonitrile, ethyl acetate, dichloromethane, chloroform, ether, or petroleum ether, or mixtures thereof. A solvent-antisolvent combination is often effective.

  • Chromatography:

    • If further purification is required, column chromatography can be employed. A silica gel stationary phase with a suitable mobile phase (e.g., a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane) can be used to separate this compound from closely related impurities.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical yields and purity levels for similar processes.

Table 1: Summary of Synthesis Yields

StepProductStarting MaterialsTypical Yield (%)
12-mercaptobenzimidazoleo-phenylenediamine, potassium ethyl xanthate85 - 95
22-(chloromethyl)pyridine intermediatePyridine N-oxide derivative70 - 85
3This compound (thioether intermediate)2-mercaptobenzimidazole, 2-(chloromethyl)pyridine80 - 90
4This compound (sulfoxide)This compound thioether75 - 85
5This compound SodiumThis compound (free base)90 - 98

Table 2: Purification Efficiency

Purification StepPurity Before Step (HPLC, %)Purity After Step (HPLC, %)Key Impurities Removed
Extraction80 - 8590 - 95Unreacted thioether
Crystallization90 - 95> 99.5Sulfone by-product, starting materials
Chromatography> 99.5> 99.8Closely related structural analogues

Visualizations

Diagram 1: Synthesis Workflow of this compound

Azeloprazole_Synthesis cluster_SM Starting Materials cluster_Intermediates Intermediates cluster_Product Final Product SM1 o-phenylenediamine INT1 2-mercaptobenzimidazole SM1->INT1 Condensation SM2 Potassium Ethyl Xanthate SM2->INT1 Condensation SM3 Pyridine N-oxide derivative INT2 2-(chloromethyl)pyridine SM3->INT2 Chlorination INT3 Thioether Intermediate INT1->INT3 Coupling INT2->INT3 Coupling FP This compound INT3->FP Oxidation FPS This compound Sodium FP->FPS Salt Formation

This compound synthesis workflow.

Diagram 2: Purification Protocol for this compound

Azeloprazole_Purification Crude Crude this compound (from oxidation reaction) Extract Liquid-Liquid Extraction (pH adjustment) Crude->Extract Crystallize Crystallization / Recrystallization Extract->Crystallize Partially Purified Product Imp1 Thioether Impurity Extract->Imp1 Removed Chrom Column Chromatography (Optional) Crystallize->Chrom High Purity Product Pure Pure this compound Sodium (>99.5% Purity) Crystallize->Pure If sufficiently pure Imp2 Sulfone Impurity Crystallize->Imp2 Removed Chrom->Pure Imp3 Other Impurities Chrom->Imp3 Removed

References

Azeloprazole In Vitro Cell-Based Assay for Acid Suppression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole is a novel proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase, the proton pump of the gastric parietal cell.[1][2] This document provides detailed application notes and protocols for in vitro cell-based assays to evaluate the acid suppression activity of this compound. The methodologies described utilize both primary isolated gastric parietal cells and the human gastric adenocarcinoma cell line, HGT-1, which expresses functional histamine H2 receptors and possesses the principal transporters for acid secretion.[3][4]

Mechanism of Action

Proton pump inhibitors, including this compound, are prodrugs that require activation in an acidic environment.[2] They accumulate in the acidic secretory canaliculi of parietal cells, where they are converted to their active form, a sulfenamide derivative. This active form then covalently binds to cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to irreversible inhibition of the pump's activity. This blocks the final step in the gastric acid secretion pathway, which is the transport of H+ ions into the gastric lumen.

Data Presentation

The following table summarizes the in vitro potency of this compound in inhibiting the H+/K+ ATPase.

CompoundAssay SystemParameterValue
This compound (E3710)Pig Gastric VesiclesIC500.28 µM

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key signaling pathway for gastric acid secretion and the general experimental workflow for assessing acid suppression in vitro.

G cluster_0 Parietal Cell cluster_1 Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC M3R->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Ca2 Ca²⁺ IP3_DAG->Ca2 ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump Activation PKC->ProtonPump Activation Ca2->ProtonPump Activation H_ion H⁺ ProtonPump->H_ion Lumen K_ion K⁺ K_ion->ProtonPump Cytoplasm This compound This compound (activated) This compound->ProtonPump Irreversible Inhibition

Caption: Gastric Acid Secretion Pathway and PPI Inhibition.

G start Start cell_culture Cell Culture (Primary Parietal Cells or HGT-1) start->cell_culture pre_incubation Pre-incubation with This compound (various conc.) cell_culture->pre_incubation stimulation Stimulation of Acid Secretion (e.g., Histamine) pre_incubation->stimulation assay Acid Suppression Assay ([¹⁴C]Aminopyrine Uptake or Acridine Orange Fluorescence) stimulation->assay measurement Measurement (Scintillation Counting or Fluorescence Reading) assay->measurement analysis Data Analysis (IC₅₀ Determination) measurement->analysis end End analysis->end

Caption: In Vitro Acid Suppression Assay Workflow.

G p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x p4->ic50_x p6 p5->p6 p7 p6->p7 p8 p7->p8 xaxis Log [this compound] yaxis % Inhibition xtick1 -8 xtick2 -7 xtick3 -6 xtick4 -5 ytick1 0 ytick2 50 ytick3 100 ic50_y ic50_y->p4 ic50_label IC₅₀

Caption: Representative Dose-Response Curve for this compound.

Experimental Protocols

Isolation and Culture of Primary Gastric Parietal Cells

This protocol describes the isolation of parietal cells from rabbit or mouse gastric mucosa.

Materials:

  • DMEM/F12 medium

  • Collagenase Type IV

  • Pronase E

  • Nycodenz or Percoll

  • Matrigel

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • HEPES buffer

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Excise the stomach and wash the lumen with cold PBS.

  • Separate the gastric fundus and mince the tissue into small pieces.

  • Digest the tissue with a solution of collagenase and pronase in DMEM/F12 at 37°C with gentle agitation.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend in DMEM/F12.

  • Enrich for parietal cells using a density gradient centrifugation with Nycodenz or Percoll.

  • Collect the parietal cell-enriched fraction and wash with medium.

  • Assess cell viability and purity using trypan blue exclusion and morphological analysis. A purity of >95% is desirable.

  • Plate the isolated parietal cells on Matrigel-coated culture dishes in DMEM/F12 supplemented with 10% FBS and penicillin-streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2. The cells should be used for experiments within 24-48 hours of isolation.

Culture of HGT-1 Human Gastric Cancer Cell Line

Materials:

  • HGT-1 cell line (e.g., from ATCC or other cell banks)

  • DMEM, high glucose

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

Procedure:

  • Maintain HGT-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture the cells in a T75 flask at 37°C in a humidified incubator with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, and then incubate with Trypsin-EDTA for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments. A typical split ratio is 1:6.

In Vitro Acid Suppression Assay using [¹⁴C]Aminopyrine Uptake

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base [¹⁴C]aminopyrine in acidic intracellular compartments.

Materials:

  • Isolated primary parietal cells or cultured HGT-1 cells

  • [¹⁴C]Aminopyrine

  • Histamine or other secretagogues (e.g., dibutyryl-cAMP)

  • This compound

  • HEPES-buffered medium

  • Scintillation fluid and counter

Procedure:

  • Plate the cells in 24-well plates and allow them to adhere.

  • Wash the cells with HEPES-buffered medium.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a vehicle control.

  • Add [¹⁴C]aminopyrine to each well at a final concentration of approximately 0.1 µCi/mL.

  • Stimulate acid secretion by adding a secretagogue such as histamine (e.g., 100 µM).

  • Incubate for 20-40 minutes at 37°C.

  • Terminate the assay by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the data to the protein concentration of each well.

  • Calculate the percent inhibition of aminopyrine uptake for each concentration of this compound compared to the stimulated control and determine the IC50 value.

In Vitro Acid Suppression Assay using Acridine Orange Fluorescence

This assay utilizes the fluorescent dye acridine orange, which accumulates in acidic compartments and exhibits a red fluorescence, while it fluoresces green in the cytoplasm and nucleus. A decrease in red fluorescence indicates a reduction in acidic spaces.

Materials:

  • Cultured HGT-1 cells or primary parietal cells

  • Acridine Orange

  • Histamine or other secretagogues

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Seed the cells on glass-bottom dishes or in a 96-well black-walled plate.

  • Pre-incubate the cells with different concentrations of this compound for 30-60 minutes.

  • Load the cells with Acridine Orange (e.g., 5 µg/mL) for 15-20 minutes.

  • Wash the cells to remove excess dye.

  • Stimulate acid secretion with a secretagogue like histamine.

  • Immediately measure the fluorescence intensity. For dual-emission readings, excite at ~488 nm and measure emission at ~525 nm (green) and ~650 nm (red).

  • The ratio of red to green fluorescence can be used as an index of the acidic compartment volume.

  • Calculate the percent inhibition of the red fluorescence signal for each this compound concentration relative to the stimulated control and determine the IC50.

References

Application Notes & Protocols: In Vivo GERD Model for Azeloprazole Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis.[1] The development of effective therapeutic agents requires robust preclinical models that accurately mimic the pathophysiology of GERD. This document provides a detailed protocol for establishing a surgically induced chronic acid reflux esophagitis model in rats.[2][3][4] This model is suitable for evaluating the efficacy of proton pump inhibitors (PPIs), such as Azeloprazole.

This compound is a novel proton pump inhibitor that suppresses gastric acid secretion by inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. A key feature of this compound is that its metabolism is primarily mediated by CYP3A4 and is not significantly affected by CYP2C19 genotype, which can be a limitation for other PPIs.

These application notes provide a comprehensive guide to inducing GERD in rats, administering this compound, and assessing its therapeutic effects through various quantitative and qualitative endpoints.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step in this process is the transport of H+ ions into the gastric lumen by the H+/K+ ATPase, also known as the proton pump. This compound, as a PPI, directly inhibits this pump. The diagram below illustrates the key signaling pathways involved in gastric acid secretion.

Gastric Acid Secretion Signaling Pathway cluster_parietal_cell Parietal Cell cluster_receptors Receptors cluster_stimulators Stimulators cluster_lumen Gastric Lumen H_K_ATPase H+/K+ ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion HCl HCl (Gastric Acid) K_ion_in K+ K_ion_in->H_K_ATPase K_ion_out K+ ATP ATP ATP->H_K_ATPase cAMP cAMP cAMP->H_K_ATPase + AC Adenylate Cyclase AC->cAMP PLC Phospholipase C IP3_DAG IP3/DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 Ca2->H_K_ATPase + Histamine_R H2 Receptor Histamine_R->AC Gastrin_R CCK2 Receptor Gastrin_R->PLC ACh_R M3 Receptor ACh_R->PLC Histamine Histamine (from ECL cells) Histamine->Histamine_R Gastrin Gastrin (from G cells) Gastrin->Gastrin_R ACh Acetylcholine (from Vagus Nerve) ACh->ACh_R This compound This compound This compound->H_K_ATPase Inhibition

Caption: Gastric Acid Secretion Pathway and this compound's Mechanism of Action.

Experimental Workflow

The following diagram outlines the experimental workflow for inducing GERD in rats and evaluating the efficacy of this compound.

Experimental Workflow cluster_treatment Treatment Period (e.g., 7 days) cluster_analysis Efficacy Evaluation Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Body Weight) Acclimatization->Baseline Fasting Pre-operative Fasting (24 hours, water ad libitum) Baseline->Fasting Surgery GERD Model Induction (Pyloric and Forestomach Ligation) Fasting->Surgery Grouping Randomization into Groups (Sham, Vehicle, this compound) Surgery->Grouping Dosing Daily Dosing (Oral Gavage) Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sacrifice Euthanasia and Sample Collection Dosing->Sacrifice Monitoring->Dosing Gastric_Analysis Gastric Content Analysis (Volume, pH, Acidity) Sacrifice->Gastric_Analysis Esophagus_Macro Macroscopic Esophageal Lesion Scoring Sacrifice->Esophagus_Macro Esophagus_Histo Histopathological Analysis of Esophagus Sacrifice->Esophagus_Histo Data_Analysis Data Analysis and Reporting Gastric_Analysis->Data_Analysis Esophagus_Macro->Data_Analysis Esophagus_Histo->Data_Analysis

Caption: Workflow for this compound Efficacy Testing in a Rat GERD Model.

Experimental Protocols

Animal Model
  • Species: Male Wistar rats

  • Weight: 250 ± 10 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to standard chow and water, unless otherwise specified.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Induction of Chronic Acid Reflux Esophagitis

This protocol is based on the pyloric and forestomach ligation method, which has been shown to reliably induce reflux esophagitis.

  • Pre-operative Preparation: Fast the rats for 24-36 hours before surgery, with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or ketamine).

  • Surgical Procedure:

    • Make a midline laparotomy incision in the upper abdomen.

    • Carefully ligate the pylorus at the junction of the stomach and duodenum with a 2-0 silk suture. A stent can be used to ensure consistent narrowing without complete obstruction.

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach with a 2-0 silk thread.

    • Suture the abdominal wall in layers.

  • Sham Operation: For the sham control group, perform the same surgical procedure but without ligation of the pylorus and forestomach.

  • Post-operative Care:

    • House the animals individually after surgery.

    • Monitor the animals daily for any signs of distress, and record their body weight.

    • Provide appropriate analgesia as per institutional guidelines. Some protocols use omeprazole (10mg/kg) for analgesia.

Treatment Protocol
  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Sham-operated + Vehicle

    • GERD + Vehicle

    • GERD + this compound (e.g., 1, 3, 10 mg/kg)

    • GERD + Positive Control (e.g., Omeprazole 20 mg/kg)

  • Drug Preparation and Administration:

    • This compound can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the vehicle, this compound, or positive control orally via gavage once daily for the duration of the treatment period (e.g., 7 days).

Efficacy Evaluation

At the end of the treatment period, euthanize the animals and collect the following samples and data:

  • Gastric Content Analysis:

    • Carefully collect the gastric contents.

    • Centrifuge the contents and measure the volume of the supernatant.

    • Determine the pH of the gastric juice.

    • Measure the total acidity by titrating with 0.01 N NaOH.

  • Macroscopic Esophageal Lesion Scoring:

    • Excise the esophagus and open it longitudinally.

    • Score the severity of the lesions based on a validated scoring system (see Table 1).

  • Histopathological Analysis:

    • Fix a section of the lower esophagus in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Evaluate the sections for histological changes such as basal cell hyperplasia, elongation of lamina propria papillae, and inflammatory cell infiltration (see Table 2 for a scoring system).

Data Presentation

Table 1: Macroscopic Esophageal Lesion Scoring
ScoreDescription
0Normal mucosa
1Mild redness or isolated erosions
2Fused linear erosions
3Severe, extensive lesions, redness, erosion, or ulcers
Table 2: Histological Scoring of Esophagitis
ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Basal Cell Hyperplasia <15% of epithelial thickness15-30%31-50%>50%
Papillary Elongation <50% of epithelial thickness50-75%>75%-
Inflammatory Cell Infiltration AbsentFew scattered cellsModerate infiltrationDense infiltration
Table 3: Expected Quantitative Outcomes (Example Data)
GroupGastric Volume (mL)Gastric pHTotal Acidity (mEq/L)Macroscopic Lesion ScoreHistological Score
Sham + Vehicle 1.5 ± 0.34.5 ± 0.530 ± 50.1 ± 0.10.2 ± 0.2
GERD + Vehicle 4.2 ± 0.81.8 ± 0.395 ± 102.8 ± 0.47.5 ± 1.2
GERD + this compound (3 mg/kg) 2.1 ± 0.44.0 ± 0.640 ± 81.2 ± 0.32.5 ± 0.8
GERD + Omeprazole (20 mg/kg) 2.0 ± 0.54.2 ± 0.535 ± 71.0 ± 0.22.1 ± 0.6

Note: The data presented in Table 3 are hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

The surgically induced GERD model in rats is a valuable tool for the preclinical evaluation of anti-reflux therapies. This protocol provides a detailed methodology for assessing the efficacy of this compound in this model. By quantifying its effects on gastric acid secretion and esophageal mucosal damage, researchers can obtain crucial data to support the further development of this compound as a treatment for GERD.

References

Application Notes and Protocols for Preclinical Formulation of Azeloprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole (also known as Z-215 or E3710) is a next-generation proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Developed to circumvent the limitations of earlier PPIs, this compound's metabolism is not significantly affected by CYP2C19 genetic polymorphisms, suggesting a more predictable clinical response.[3][4] As with many new chemical entities, this compound is poorly soluble in water, presenting a challenge for preclinical formulation development.[2]

These application notes provide a comprehensive guide to formulating this compound for preclinical research, including its physicochemical properties, recommended formulation strategies, and detailed protocols for key in vitro and in vivo experiments.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and Related PPIs

PropertyThis compoundLansoprazole (for comparison)
Molecular Formula C₂₂H₂₇N₃O₄SC₁₆H₁₄F₃N₃O₂S
Molecular Weight 429.54 g/mol 369.36 g/mol
Solubility Soluble in DMSO. Poorly soluble in water.Practically insoluble in water.
pKa Data not publicly available. Expected to be a weak base.~4.0
logP Data not publicly available.~2.45
Salt Form This compound sodium (CAS: 955095-47-3) is available.Not applicable.

Formulation Strategies for Preclinical Studies

Given this compound's poor aqueous solubility, appropriate formulation is critical for achieving adequate exposure in preclinical studies. The choice of formulation will depend on the route of administration, the dose level, and the animal species.

Oral Administration

For oral administration in rodents (e.g., rats, mice), a suspension or solution can be prepared.

  • Suspensions: Micronization of the this compound active pharmaceutical ingredient (API) can improve dissolution rate and bioavailability. A common approach is to suspend the micronized API in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose, tragacanth) and a wetting agent (e.g., polysorbate 80).

  • Solutions:

    • Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol, DMSO) can be used to dissolve this compound. Care must be taken to avoid precipitation of the drug upon dilution in the gastrointestinal tract.

    • pH Adjustment: As a weak base, the solubility of this compound can be increased in acidic solutions. However, due to its instability in acid, this approach is not recommended for oral formulations without an enteric coating. For preclinical studies, buffering the formulation to a neutral or slightly alkaline pH is advisable to maintain stability.

A representative oral formulation for a poorly soluble weak base is provided in Table 2.

Table 2: Example Oral Suspension Formulation for Preclinical Studies

ComponentConcentration RangePurpose
This compound (micronized)1 - 50 mg/mLActive Pharmaceutical Ingredient
0.5% (w/v) Methylcelluloseq.s. to final volumeSuspending Agent
0.1% (v/v) Polysorbate 80q.s.Wetting Agent
Purified Waterto final volumeVehicle
Intravenous Administration

For intravenous (IV) administration, this compound must be completely solubilized to prevent precipitation in the bloodstream.

  • Co-solvent Systems: A common approach for IV formulations of poorly soluble compounds is to use a mixture of solvents such as DMSO, PEG 400, and saline. The concentration of the organic solvent should be minimized to reduce the risk of toxicity.

  • This compound Sodium: The sodium salt of this compound is available and may exhibit improved aqueous solubility, making it more suitable for IV formulations.

An example of an intravenous formulation is detailed in Table 3.

Table 3: Example Intravenous Solution Formulation for Preclinical Studies

ComponentConcentration RangePurpose
This compound1 - 10 mg/mLActive Ingredient
DMSO10 - 20% (v/v)Solubilizing Agent
PEG 40030 - 40% (v/v)Co-solvent
0.9% Salineq.s. to final volumeVehicle

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound by measuring its inhibition of H+/K+-ATPase in isolated gastric vesicles.

Materials:

  • H+/K+-ATPase enriched gastric vesicles (prepared from rabbit or hog stomachs)

  • This compound

  • Omeprazole (positive control)

  • Assay Buffer: 250 mM Sucrose, 2 mM MgCl₂, 10 mM KCl, 25 mM HEPES (pH 7.4)

  • ATP solution: 20 mM ATP in assay buffer

  • Malachite Green reagent for phosphate detection

Procedure:

  • Prepare serial dilutions of this compound and omeprazole in DMSO.

  • Add 2 µL of the compound dilutions to a 96-well plate.

  • Add 100 µL of the H+/K+-ATPase vesicle suspension (protein concentration ~5-10 µ g/well ) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green reagent.

  • Read the absorbance at 620 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Expected Results:

This compound is a potent inhibitor of H+/K+-ATPase with a reported IC₅₀ of 0.28 µM.

In Vivo Gastric Acid Secretion Model (Shay Rat Model)

This protocol describes an acute model to evaluate the in vivo efficacy of this compound in reducing gastric acid secretion in rats.

Animals:

  • Male Wistar rats (180-220 g)

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Administer the this compound formulation or vehicle orally by gavage.

  • One hour after drug administration, anesthetize the rats with an appropriate anesthetic.

  • Perform a midline laparotomy and ligate the pylorus.

  • Close the abdominal incision and allow the animals to recover.

  • Four hours after pylorus ligation, euthanize the animals and collect the gastric contents.

  • Centrifuge the gastric contents and measure the volume of the supernatant.

  • Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.

Data Presentation:

Table 4: Preclinical Efficacy and Pharmacokinetic Data for this compound

ParameterSpeciesModelValueReference
IC₅₀ (H+/K+-ATPase inhibition) PorcineGastric Vesicles0.28 µM
ED₅₀ (Inhibition of gastric acid secretion) DogGastric Fistula Model0.18 - 0.2 mg/kg
Pharmacokinetics (Clinical Data - Day 5) HumanHealthy Volunteers
Cmax (10 mg dose)Proportional to dose
AUC (10 mg dose)Proportional to dose
pH ≥ 4 Holding Time Ratio (10 mg dose)52.5% - 60.3%
Cmax (20 mg dose)Proportional to dose
AUC (20 mg dose)Proportional to dose
pH ≥ 4 Holding Time Ratio (20 mg dose)55.1% - 65.8%
Cmax (40 mg dose)Proportional to dose
AUC (40 mg dose)Proportional to dose
pH ≥ 4 Holding Time Ratio (40 mg dose)69.4% - 77.1%

Visualizations

Signaling Pathway of Proton Pump Inhibitors

PPI_Pathway cluster_parietal_cell Gastric Parietal Cell Azeloprazole_blood This compound (in blood) Azeloprazole_cell This compound (prodrug) Azeloprazole_blood->Azeloprazole_cell Diffusion Azeloprazole_active This compound (active form) Azeloprazole_cell->Azeloprazole_active Acid Activation ProtonPump H+/K+-ATPase (Proton Pump) Azeloprazole_active->ProtonPump Irreversible Inhibition H_ion H+ ProtonPump->H_ion Pumps H+ out StomachLumen Stomach Lumen (Acidic) H_ion->StomachLumen K_ion K+ K_ion->ProtonPump Pumps K+ in

Caption: Mechanism of action of this compound in a gastric parietal cell.

Experimental Workflow for In Vivo Gastric Acid Secretion Study

Shay_Rat_Workflow Fasting 24h Fasting (Water ad libitum) Dosing Oral Gavage: This compound or Vehicle Fasting->Dosing Anesthesia Anesthesia (1h post-dosing) Dosing->Anesthesia Ligation Pylorus Ligation Anesthesia->Ligation Recovery 4h Recovery Ligation->Recovery Euthanasia Euthanasia & Gastric Content Collection Recovery->Euthanasia Analysis Measure Volume & Titrate for Acid Output Euthanasia->Analysis

Caption: Workflow for the Shay rat model of gastric acid secretion.

References

Application Notes and Protocols: H+/K+ ATPase Inhibition Assay for Azeloprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound functions as a reversible inhibitor, competitively binding to the potassium-binding site of the enzyme. This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on H+/K+ ATPase.

Mechanism of Action

The gastric H+/K+ ATPase is an enzyme belonging to the P-type ATPase family. It is responsible for the final step in gastric acid secretion, exchanging cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+) against a concentration gradient, a process powered by the hydrolysis of ATP.[1] this compound, as a P-CAB, reversibly inhibits this enzyme by competing with K+ for its binding site on the luminal side of the H+/K+ ATPase.[2] This mode of action is distinct from irreversible PPIs, which require acid activation and form covalent bonds with the enzyme.[1][3]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound (formerly known as AZD0865) under various experimental conditions.

PreparationpHConditionIC50Reference
Rabbit Gastric GlandsNot SpecifiedHistamine-stimulated acid formation0.28 ± 0.01 µM[2]
Rabbit Gastric GlandsNot SpecifiedDibutyryl-cAMP-stimulated acid formation0.26 ± 0.003 µM
Porcine Ion-Leaky Vesicles7.4K+-stimulated H+/K+-ATPase activity1.0 ± 0.2 µM
Porcine Ion-Leaky Vesicles6.4K+-stimulated H+/K+-ATPase activity0.13 ± 0.01 µM
Porcine Ion-Tight VesiclesNot SpecifiedH+/K+-ATPase activity6.9 ± 0.4 nM

Experimental Protocols

This protocol describes the isolation of H+/K+ ATPase-enriched microsomes from rabbit gastric mucosa and the subsequent colorimetric assay to determine the inhibitory effect of this compound. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Part 1: Isolation of H+/K+ ATPase-Enriched Microsomes

Materials:

  • Freshly excised rabbit stomach

  • Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4

  • Gradient Buffer A: 37% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Gradient Buffer B: 10% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents

Procedure:

  • Euthanize a rabbit and immediately excise the stomach.

  • Open the stomach and gently scrape the gastric mucosa from the underlying muscle layer.

  • Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in Resuspension Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10% sucrose solutions).

  • Centrifuge at 150,000 x g for 2 hours at 4°C.

  • The H+/K+ ATPase-enriched vesicles will be located at the interface of the 10% and 37% sucrose layers. Carefully collect this fraction.

  • Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer.

  • Determine the protein concentration using the Bradford assay.

  • Store the enriched microsomes in small aliquots at -80°C until use.

Part 2: H+/K+ ATPase Inhibition Assay

Materials:

  • H+/K+ ATPase-enriched microsomes (from Part 1)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP solution (20 mM)

  • KCl solution (100 mM)

  • Malachite Green Reagent (for phosphate detection)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer) and a positive control (e.g., omeprazole).

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate this compound dilution or control.

    • 20 µL of H+/K+ ATPase-enriched microsomes (final concentration ~5-10 µ g/well ).

  • Pre-incubate the plate at 37°C for 30 minutes.

  • To initiate the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions (final concentrations: 2 mM ATP, 10 mM KCl).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green Reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

H_K_ATPase_Inhibition_Pathway cluster_membrane Parietal Cell Apical Membrane cluster_extracellular Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm ATPase H+/K+ ATPase ATPase->ATPase H_out H+ ATPase->H_out Pumped out K_out K+ ATPase->K_out Pumped in K_in K+ K_in->ATPase Binds This compound This compound This compound->ATPase Competitively Inhibits K+ Binding H_in H+ H_in->ATPase Binds

Caption: Mechanism of H+/K+ ATPase inhibition by this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis isolate_microsomes Isolate H+/K+ ATPase Enriched Microsomes add_components Add Microsomes, Buffer, & this compound to Plate isolate_microsomes->add_components prepare_reagents Prepare this compound Dilutions & Controls prepare_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate start_reaction Initiate Reaction with ATP and KCl pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Malachite Green incubate->stop_reaction measure_absorbance Measure Absorbance at 620 nm stop_reaction->measure_absorbance calculate_ic50 Calculate % Inhibition & IC50 Value measure_absorbance->calculate_ic50

Caption: Workflow for the H+/K+ ATPase inhibition assay.

References

Azeloprazole Drug-Drug Interaction Study Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole is a proton pump inhibitor (PPI) designed to suppress gastric acid production by inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system in gastric parietal cells.[1] A key feature of this compound, also known as Z-215 or E3710, is that its metabolism is primarily mediated by cytochrome P450 3A4 (CYP3A4) and is not significantly affected by CYP2C19 activity.[2][3] This characteristic potentially reduces the risk of certain drug-drug interactions (DDIs) commonly observed with other PPIs that are substrates of the polymorphic CYP2C19 enzyme.[2][4]

These application notes provide a comprehensive overview and detailed protocols for designing in vitro and in vivo drug-drug interaction studies for this compound, in accordance with regulatory guidelines from the FDA and EMA.

Mechanism of Action: Inhibition of the Gastric Proton Pump

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. It accumulates in the acidic canaliculi of parietal cells where it is converted to its active form, a sulfenamide derivative. This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase (proton pump), leading to irreversible inhibition of the pump's activity. This action blocks the final step in gastric acid secretion, leading to a sustained increase in intragastric pH.

Azeloprazole_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen Azeloprazole_inactive This compound (Inactive Prodrug) Azeloprazole_inactive_cell This compound (Inactive) Azeloprazole_inactive->Azeloprazole_inactive_cell Diffusion Azeloprazole_active This compound (Active Sulfenamide) Azeloprazole_inactive_cell->Azeloprazole_active Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) Azeloprazole_active->ProtonPump Covalent Inhibition H_ion H+ ProtonPump->H_ion H+ Secretion K_ion_cell K+ ProtonPump->K_ion_cell K_ion_lumen K+ K_ion_lumen->ProtonPump K+ Uptake

Figure 1: Mechanism of action of this compound.

In Vitro Drug-Drug Interaction Studies

In vitro studies are essential to characterize the DDI potential of this compound by identifying the enzymes and transporters involved in its disposition and assessing its potential to inhibit or induce metabolizing enzymes and transporters.

Metabolic Phenotyping

Objective: To confirm the primary metabolic pathways of this compound.

Protocol:

  • System: Human liver microsomes (HLM) and recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

  • This compound Concentration: A concentration at or below the Michaelis-Menten constant (Km), if known, or typically 1 µM.

  • Incubation: Incubate this compound with HLM or individual recombinant CYPs in the presence of an NADPH-regenerating system.

  • Analysis: Quantify the depletion of this compound or the formation of its primary metabolite (e.g., this compound sulfone) using a validated LC-MS/MS method.

  • Inhibition Assay: In HLM, co-incubate this compound with selective chemical inhibitors for each major CYP isoform to determine the percent inhibition of its metabolism.

Data Presentation:

CYP IsoformSelective Inhibitor% Inhibition of this compound Metabolism (Hypothetical Data)
CYP1A2α-Naphthoflavone<10%
CYP2B6Ticlopidine<10%
CYP2C8Montelukast<10%
CYP2C9Sulfaphenazole<10%
CYP2C19N-3-benzyl-nirvanol<10%
CYP2D6Quinidine<10%
CYP3A4/5Ketoconazole>80%
CYP Inhibition Studies

Objective: To evaluate the potential of this compound and its major metabolites to inhibit major CYP enzymes.

Protocol:

  • System: Human liver microsomes or recombinant human CYP enzymes.

  • Probe Substrates: Use validated, isoform-specific probe substrates at concentrations approximate to their Km values.

  • This compound Concentrations: A range of concentrations, typically from 0.1 to 100 µM.

  • Incubation: Pre-incubate this compound with the enzyme system, then add the probe substrate. For time-dependent inhibition (TDI), a pre-incubation with NADPH is required before adding the substrate.

  • Analysis: Measure the formation of the probe substrate's metabolite by LC-MS/MS.

  • Data Analysis: Determine the IC50 value (concentration of this compound causing 50% inhibition of enzyme activity). If significant inhibition is observed, determine the inhibition constant (Ki).

Data Presentation:

CYP IsoformProbe SubstrateThis compound IC50 (µM) (Hypothetical Data)
CYP1A2Phenacetin>100
CYP2C8Amodiaquine>100
CYP2C9Diclofenac>100
CYP2C19S-Mephenytoin>100
CYP2D6Dextromethorphan>100
CYP3A4Midazolam>50
CYP Induction Studies

Objective: To assess the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.

Protocol:

  • System: Cryopreserved human hepatocytes from at least three different donors.

  • This compound Concentrations: A range of concentrations, typically from 0.1 to 50 µM, tested in triplicate.

  • Treatment: Treat hepatocytes with this compound, a negative control (vehicle), and positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.

  • Analysis: Measure CYP enzyme induction by quantifying changes in mRNA levels (qRT-PCR) and/or enzyme activity using probe substrates.

  • Data Analysis: Calculate the fold induction relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).

Data Presentation:

CYP IsoformParameterThis compound (Hypothetical Data)Positive Control
CYP1A2 Emax (fold induction)<2>10 (Omeprazole)
EC50 (µM)>50~20
CYP2B6 Emax (fold induction)<2>5 (Phenobarbital)
EC50 (µM)>50~500
CYP3A4 Emax (fold induction)<2>10 (Rifampicin)
EC50 (µM)>50~1
Transporter Interaction Studies

Objective: To determine if this compound is a substrate or inhibitor of key drug transporters.

Protocol:

  • Systems: Membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, MATE2-K).

  • Substrate Assessment:

    • Incubate radiolabeled or unlabeled this compound with the transporter-expressing system and a control system.

    • Measure the uptake or efflux of this compound. An efflux ratio >2 in the presence of a known inhibitor suggests it is a substrate.

  • Inhibition Assessment:

    • Incubate a known probe substrate for the transporter with the system in the presence of varying concentrations of this compound.

    • Measure the transport of the probe substrate and calculate the IC50 value for this compound.

Data Presentation:

TransporterSubstrate Potential (Yes/No) (Hypothetical)Inhibition IC50 (µM) (Hypothetical)
P-gp (ABCB1)No>50
BCRP (ABCG2)No>50
OATP1B1 (SLCO1B1)No>50
OATP1B3 (SLCO1B3)No>50
OAT1 (SLC22A6)No>50
OAT3 (SLC22A8)No>50
OCT2 (SLC22A2)No>50
MATE1 (SLC47A1)No>50
MATE2-K (SLC47A2)No>50

digraph "In_Vitro_DDI_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
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### In Vivo Drug-Drug Interaction Studies

Based on in vitro findings, clinical DDI studies are designed to quantify the in vivo relevance of any potential interactions. Given that this compound is primarily a CYP3A4 substrate, studies with a strong CYP3A4 inhibitor and a strong CYP3A4 inducer are recommended.

#### 1. Effect of a Strong CYP3A4 Inhibitor (e.g., Itraconazole) on this compound Pharmacokinetics

**Objective:** To evaluate the effect of a strong CYP3A4 inhibitor on the systemic exposure of this compound.

**Study Design:** Open-label, two-period, fixed-sequence crossover study in healthy volunteers.

**Protocol:**
1.  **Period 1 (Reference):** Administer a single oral dose of this compound (e.g., 20 mg) to subjects. Collect serial blood samples over 48-72 hours for pharmacokinetic (PK) analysis.
2.  **Washout:** A washout period of at least 7 days.
3.  **Period 2 (Test):** Administer a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily) for several days to achieve steady-state inhibition. On the last day of inhibitor administration, co-administer a single oral dose of this compound (20 mg). Collect serial blood samples for PK analysis.
4.  **PK Parameters:** Calculate Cmax, AUC0-t, AUC0-inf, and t1/2 for this compound in both periods.
5.  **Statistical Analysis:** Determine the geometric mean ratios (GMR) and 90% confidence intervals (CI) for Cmax and AUC of this compound with and without the inhibitor.

**Data Presentation:**

| PK Parameter | this compound Alone (Mean ± SD) (Hypothetical) | this compound + Itraconazole (Mean ± SD) (Hypothetical) | Geometric Mean Ratio (90% CI) (Hypothetical) |
| :--- | :--- | :--- | :--- |
| **Cmax (ng/mL)** | 400 ± 150 | 800 ± 250 | 2.0 (1.7 - 2.3) |
| **AUC0-inf (ng·h/mL)** | 1200 ± 400 | 3600 ± 1000 | 3.0 (2.5 - 3.6) |
| **t1/2 (h)** | 2.5 ± 0.8 | 5.0 ± 1.5 | - |

#### 2. Effect of a Strong CYP3A4 Inducer (e.g., Rifampin) on this compound Pharmacokinetics

**Objective:** To evaluate the effect of a strong CYP3A4 inducer on the systemic exposure of this compound.

**Study Design:** Open-label, two-period, fixed-sequence crossover study in healthy volunteers.

**Protocol:**
1.  **Period 1 (Reference):** Administer a single oral dose of this compound (e.g., 40 mg). Collect serial blood samples for PK analysis.
2.  **Washout:** A washout period of at least 14 days.
3.  **Period 2 (Test):** Administer a strong CYP3A4 inducer (e.g., Rifampin 600 mg once daily) for 7-10 days to achieve maximal induction. On the last day of inducer administration, co-administer a single oral dose of this compound (40 mg). Collect serial blood samples for PK analysis.
4.  **PK Parameters:** Calculate Cmax, AUC0-t, AUC0-inf, and t1/2 for this compound in both periods.
5.  **Statistical Analysis:** Determine the GMR and 90% CI for Cmax and AUC of this compound with and without the inducer.

**Data Presentation:**

| PK Parameter | this compound Alone (Mean ± SD) (Hypothetical) | this compound + Rifampin (Mean ± SD) (Hypothetical) | Geometric Mean Ratio (90% CI) (Hypothetical) |
| :--- | :--- | :--- | :--- |
| **Cmax (ng/mL)** | 800 ± 300 | 320 ± 120 | 0.40 (0.33 - 0.49) |
| **AUC0-inf (ng·h/mL)** | 2400 ± 800 | 480 ± 200 | 0.20 (0.16 - 0.25) |
| **t1/2 (h)** | 2.5 ± 0.8 | 1.5 ± 0.5 | - |

#### 3. pH-Dependent Drug Interactions

**Objective:** To evaluate the effect of this compound-induced gastric pH elevation on the pharmacokinetics of a pH-sensitive drug.

**Protocol:**
1.  **Study Design:** A crossover study in healthy volunteers to assess the PK of a pH-dependent investigational drug (e.g., a weak base with reduced solubility at higher pH) with and without this compound co-administration.
2.  **Dosing:** Administer the investigational drug alone and after several days of this compound treatment (e.g., 20 mg once daily) to ensure maximal gastric acid suppression.
3.  **Analysis:** Compare the PK parameters (Cmax and AUC) of the investigational drug with and without this compound. A significant decrease in exposure would indicate a clinically relevant pH-dependent DDI.

```dot
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  cyp3a4_substrate [label="this compound is a\nCYP3A4 Substrate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
  ppi_class [label="this compound is a PPI", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
  inhibitor_study [label="Clinical DDI Study with\nStrong CYP3A4 Inhibitor\n(e.g., Itraconazole)"];
  inducer_study [label="Clinical DDI Study with\nStrong CYP3A4 Inducer\n(e.g., Rifampin)"];
  ph_study [label="Clinical DDI Study with\npH-sensitive Drug"];
  labeling [label="Inform Drug Labeling and\nClinical Use Recommendations", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

  start -> cyp3a4_substrate;
  start -> ppi_class;
  cyp3a4_substrate -> inhibitor_study;
  cyp3a4_substrate -> inducer_study;
  ppi_class -> ph_study;
  {inhibitor_study, inducer_study, ph_study} -> labeling;
}
Figure 3: Logic for designing clinical DDI studies for this compound.

Summary and Conclusion

The provided protocols outline a systematic approach to characterizing the drug-drug interaction profile of this compound. Due to its primary metabolism by CYP3A4 and minimal interaction with CYP2C19, this compound is expected to have a more predictable DDI profile compared to other PPIs. The in vitro and in vivo studies described are crucial for confirming this profile, quantifying the magnitude of potential interactions, and providing the necessary data for regulatory submissions and to guide safe and effective clinical use. Researchers should adapt these general protocols with specific, validated assay conditions and adhere to the latest regulatory guidances.

References

Application Notes & Protocols: Stability Testing of Azeloprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting stability testing of Azeloprazole, a novel proton pump inhibitor (PPI). The protocol is designed to be in alignment with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, ensuring that the data generated is suitable for regulatory submissions and robust scientific research.

Introduction

This compound is a benzimidazole derivative that acts as a proton pump inhibitor, reducing gastric acid secretion.[1] Like other PPIs, its chemical structure, featuring a sulfoxide linkage between a benzimidazole and a pyridine ring, is susceptible to degradation under various environmental conditions.[2] Stability testing is therefore a critical component of its pharmaceutical development, providing evidence on how the quality of the drug substance varies with time under the influence of factors such as temperature, humidity, and light.[2][3] This protocol outlines the procedures for forced degradation (stress testing) and long-term stability studies of this compound.

Purpose and Scope

The purpose of this stability testing protocol is to:

  • Identify the likely degradation products of this compound under various stress conditions.

  • Elucidate the degradation pathways of the molecule.

  • Develop and validate a stability-indicating analytical method capable of separating and quantifying this compound from its degradation products.

  • Establish a preliminary re-test period and recommend storage conditions for the this compound drug substance.

This protocol applies to the bulk drug substance of this compound.

Materials and Equipment

3.1 Materials:

  • This compound reference standard and test substance

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), potassium dihydrogen phosphate, and ortho-phosphoric acid.

  • Inert gas (e.g., Nitrogen)

3.2 Equipment:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.

  • Analytical balance

  • pH meter

  • Forced-air stability chambers/ovens

  • Photostability chamber

  • Water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Analytical Methodology (Proposed)

A stability-indicating HPLC/UPLC method is crucial for the accurate assessment of this compound's stability. The following is a proposed starting method that should be validated for its specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

4.1 Chromatographic Conditions (Starting Point):

ParameterProposed Condition
Column C18 reverse-phase column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) or equivalent.
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with dilute ortho-phosphoric acid.
Mobile Phase B Acetonitrile:Methanol (50:50, v/v).
Gradient Elution A gradient program should be developed to ensure separation of all degradation products from the parent peak.
Flow Rate 0.3 mL/min (for UPLC).
Column Temperature 30°C.
Detection PDA detection at a suitable wavelength (e.g., 285 nm) and MS detection for peak identification.
Injection Volume 2 µL.
Diluent Mobile Phase A:Mobile Phase B (50:50, v/v).

Experimental Protocols

5.1 Forced Degradation (Stress Testing) Studies:

Forced degradation studies are performed to identify the potential degradation products and pathways. This information is vital for the development of a stability-indicating analytical method.[4] Studies on other PPIs have shown significant degradation in acidic, basic, and oxidative conditions.

5.1.1 Hydrolytic Degradation (Acid and Base):

  • Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent and treat with 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration with the diluent for analysis.

  • Base Hydrolysis: Repeat the procedure in 5.1.1.1 using 0.1 N NaOH. At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

5.1.2 Oxidative Degradation:

  • Dissolve a known amount of this compound in a suitable solvent and treat with 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and analyze at various time points (e.g., 2, 4, 8, and 24 hours).

  • Dilute the samples with the diluent to the target concentration before injection.

5.1.3 Thermal Degradation:

  • Place a known amount of solid this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, and 72 hours).

  • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of known concentration in the diluent for analysis.

5.1.4 Photolytic Degradation:

  • Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples for analysis.

5.2 Long-Term and Accelerated Stability Studies:

Formal stability studies should be conducted on at least three primary batches of the drug substance. The samples should be stored in containers that simulate the proposed packaging.

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

At each testing interval, the samples should be analyzed for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation

The quantitative data from the forced degradation and formal stability studies should be summarized in tables for easy comparison and trend analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Assay of this compound (%)% DegradationNumber of DegradantsRRT of Major DegradantMass of Major Degradant (m/z)
0.1 N HCl (60°C) 2
8
24
0.1 N NaOH (60°C) 2
8
24
3% H₂O₂ (RT) 2
8
24
Thermal (80°C) 24
72
Photolytic 1.2 million lux.h

Table 2: Long-Term Stability Data for this compound (Batch No: XXXXX)

Testing Interval (Months)AppearanceAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
0
3
6
9
12

Visualizations

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol Method_Dev Develop & Validate Stability-Indicating Method Protocol->Method_Dev Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Sample_Analysis Sample Analysis (HPLC/UPLC-PDA-MS) Forced_Deg->Sample_Analysis Formal_Stab Long-Term & Accelerated Stability Studies Formal_Stab->Sample_Analysis Data_Eval Data Evaluation & Trending Sample_Analysis->Data_Eval Report Generate Stability Report Data_Eval->Report

Caption: Experimental workflow for this compound stability testing.

Azeloprazole_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound (Sulfoxide) Acid Acidic (H+) This compound->Acid Oxidation Oxidative ([O]) This compound->Oxidation Sulfide Sulfide Derivative Acid->Sulfide Rearrangement Cyclic Sulfenamide (Active Metabolite) Acid->Rearrangement Sulfone Sulfone Derivative Oxidation->Sulfone

Caption: Postulated degradation pathways for this compound.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Azeloprazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly binding to the H+/K+ ATPase in gastric parietal cells.[1][2] Like other PPIs, this compound is acid-labile and is therefore commonly formulated as enteric-coated or delayed-release dosage forms to protect the active pharmaceutical ingredient (API) from degradation in the acidic environment of the stomach and to ensure its delivery to the small intestine for absorption.

In vitro dissolution testing is a critical quality control measure and a valuable tool in the development of this compound formulations.[3] It provides essential information about the rate and extent of drug release from the dosage form, which is crucial for ensuring batch-to-batch consistency, predicting in vivo performance, and demonstrating bioequivalence.

These application notes provide a detailed protocol for the in vitro dissolution testing of delayed-release this compound formulations, including recommended test conditions, analytical procedures, and data interpretation.

Principle of Two-Stage Dissolution Testing for Enteric-Coated Formulations

The dissolution testing of enteric-coated formulations like this compound typically involves a two-stage process that mimics the physiological transit of the dosage form from the stomach to the small intestine:

  • Acid Stage (Simulated Gastric Fluid): The formulation is first exposed to an acidic medium (typically 0.1 N HCl, pH 1.2) for a specified period (e.g., 2 hours). The purpose of this stage is to challenge the integrity of the enteric coating. An effective enteric coating should prevent the premature release of the drug in this acidic environment.

  • Buffer Stage (Simulated Intestinal Fluid): After the acid stage, the dissolution medium is changed to a buffer with a higher pH (typically phosphate buffer, pH 6.8) to simulate the conditions of the small intestine. In this stage, the enteric coating is expected to dissolve, leading to the release of this compound.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound delayed-release tablets or capsules

  • Hydrochloric acid (HCl), analytical grade

  • Sodium phosphate monobasic, analytical grade

  • Sodium hydroxide, analytical grade

  • Potassium phosphate monobasic, analytical grade

  • Purified water

  • This compound reference standard

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Phosphoric acid, HPLC grade

Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) with vessels (typically 900 mL or 1000 mL)

  • Water bath with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PVDF)

  • Timer

Dissolution Media Preparation
  • Acid Stage Medium (0.1 N HCl): Carefully add 8.3 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of purified water. Dilute to volume with purified water and mix well. Verify the pH is approximately 1.2.

  • Buffer Stage Medium (pH 6.8 Phosphate Buffer): Dissolve a pre-weighed amount of monobasic potassium phosphate and sodium hydroxide in purified water to achieve a final concentration that results in a pH of 6.8 after dilution. For example, a common preparation involves dissolving 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in 1000 mL of purified water. Adjust the pH to 6.8 ± 0.05 using 0.2 N NaOH or 0.2 N HCl if necessary.

Dissolution Test Procedure

The following protocol is a general guideline and may need to be optimized based on the specific formulation characteristics.

Table 1: Dissolution Test Parameters

ParameterAcid StageBuffer Stage
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle)
Dissolution Medium 0.1 N HClpH 6.8 Phosphate Buffer
Volume 750 mL1000 mL
Temperature 37 ± 0.5 °C37 ± 0.5 °C
Paddle Speed 75 rpm75 rpm
Duration 120 minutes45 minutes
Sampling Time Points 120 minutes5, 10, 15, 30, 45 minutes

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus according to the parameters in Table 1. Allow the dissolution medium to equilibrate to 37 ± 0.5 °C.

  • Acid Stage:

    • Place one this compound tablet/capsule in each of the six dissolution vessels containing 750 mL of 0.1 N HCl.

    • Start the apparatus and run for 120 minutes.

    • At the end of 120 minutes, withdraw a sample (e.g., 10 mL) from each vessel. Filter the samples immediately through a 0.45 µm syringe filter.

  • Buffer Stage:

    • After the acid stage, carefully add 250 mL of a pre-warmed (37 ± 0.5 °C) phosphate buffer concentrate to each vessel to adjust the pH to 6.8. Alternatively, the tablets can be transferred to new vessels containing 1000 mL of pH 6.8 phosphate buffer.

    • Continue the dissolution test for an additional 45 minutes.

    • Withdraw samples (e.g., 10 mL) at 5, 10, 15, 30, and 45 minutes from the start of the buffer stage. Replace the withdrawn volume with fresh, pre-warmed buffer stage medium. Filter each sample immediately through a 0.45 µm syringe filter.

Analytical Method - High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the collected dissolution samples can be determined using a validated stability-indicating RP-HPLC method.

Table 2: Example HPLC Conditions

ParameterCondition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength UV at 280 nm
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations that bracket the expected concentrations in the dissolution samples.

  • Sample Analysis: Inject the filtered dissolution samples and standard solutions into the HPLC system.

  • Calculation: Calculate the percentage of this compound dissolved at each time point using the peak areas obtained from the chromatograms of the samples and the standards.

Data Presentation

The results of the dissolution study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Representative In Vitro Dissolution Data for this compound Delayed-Release Tablets

Time (minutes)% Drug Released (Mean ± SD, n=6)
Acid Stage
1202.5 ± 0.8
Buffer Stage
125 (5)15.2 ± 2.1
130 (10)45.8 ± 3.5
135 (15)78.9 ± 4.2
150 (30)92.1 ± 2.9
165 (45)98.5 ± 1.7

Note: This is example data and may not be representative of all this compound formulations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro dissolution testing of enteric-coated this compound formulations.

G cluster_prep Preparation cluster_acid Acid Stage (Simulated Gastric Fluid) cluster_buffer Buffer Stage (Simulated Intestinal Fluid) cluster_analysis Analysis Media_Prep Prepare Dissolution Media (0.1 N HCl & pH 6.8 Buffer) Apparatus_Setup Setup USP Apparatus 2 (37°C, 75 rpm) Media_Prep->Apparatus_Setup Start_Acid Add Tablet to 0.1 N HCl Apparatus_Setup->Start_Acid Run_Acid Run for 120 minutes Start_Acid->Run_Acid Sample_Acid Sample at 120 min Run_Acid->Sample_Acid pH_Adjust Adjust pH to 6.8 Sample_Acid->pH_Adjust HPLC_Analysis Analyze Samples by HPLC Sample_Acid->HPLC_Analysis Run_Buffer Continue for 45 minutes pH_Adjust->Run_Buffer Sample_Buffer Sample at multiple time points Run_Buffer->Sample_Buffer Sample_Buffer->HPLC_Analysis Data_Analysis Calculate % Drug Released HPLC_Analysis->Data_Analysis

Caption: Workflow for two-stage in vitro dissolution testing of this compound.

Mechanism of Action: Proton Pump Inhibition

This compound, as a proton pump inhibitor, acts by blocking the final step in gastric acid secretion. The following diagram illustrates this mechanism.

G This compound This compound (Prodrug) Activated_this compound Activated this compound (Sulfenamide) This compound->Activated_this compound Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_this compound->Proton_Pump Irreversible Inhibition H_plus H+ Proton_Pump->H_plus Secretion Lumen Gastric Lumen (Stomach) K_plus K+ K_plus->Proton_Pump Uptake Cell_Interior Cell Interior

Caption: Mechanism of this compound as a proton pump inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azeloprazole for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Azeloprazole in in vitro experimental settings. Given that this compound is a newer proton pump inhibitor (PPI), this guide also draws upon established principles from in vitro studies of other PPIs to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in an in vitro setting?

This compound, like other proton pump inhibitors, primarily functions by irreversibly inhibiting the H+/K+ ATPase (proton pump)[1]. In specialized cells, this pump is responsible for acid secretion. In a broader range of cells, particularly cancer cells, PPIs are understood to also inhibit vacuolar H+-ATPase (V-ATPase). This leads to an increase in the pH of acidic organelles like lysosomes and endosomes, which can interfere with processes such as protein degradation, autophagy, and exosome release.

Q2: Is this compound active immediately upon addition to cell culture media?

Like other PPIs, this compound is a prodrug that requires an acidic environment to be converted to its active, sulfenamide form. Standard cell culture media is typically buffered to a neutral pH (around 7.4), at which this compound will have limited activity. For experiments targeting proton pumps in an acidic subcellular compartment, the local pH may be sufficient for activation. However, for cell-free assays or to ensure maximal potency, pre-activation in an acidic solution may be necessary.

Q3: What is a recommended starting concentration for this compound in in vitro experiments?

Direct in vitro dosage recommendations for this compound are not yet widely established in the literature. However, based on studies with other PPIs such as Pantoprazole and Lansoprazole, a reasonable starting range for exploratory studies would be from 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Some studies with other PPIs have used concentrations up to 200 µM or higher to observe specific effects.

Q4: Can this compound affect signaling pathways other than proton pumps?

Yes, studies on various PPIs have demonstrated effects on multiple signaling pathways, particularly in cancer cells. These can be downstream effects of V-ATPase inhibition or potentially off-target effects. Pathways reported to be modulated by PPIs include Wnt/β-catenin, STAT3, PI3K/Akt, and Raf/ERK[2][3][4][5]. Therefore, it is important to consider these potential effects when interpreting your experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound treatment. Insufficient drug activation: this compound requires an acidic environment to become active. Standard cell culture media is at a neutral pH.Consider a pre-activation step by briefly exposing this compound to an acidic buffer before adding it to your cells. Ensure your experimental system has acidic compartments where the drug can be activated.
Suboptimal concentration: The effective concentration can be highly cell-line dependent.Perform a dose-response curve, testing a wide range of concentrations (e.g., 0.1 µM to 200 µM) to determine the EC50 or optimal effective dose for your specific cell line and assay.
Inappropriate incubation time: The time required to observe an effect can vary depending on the biological process being studied.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell line insensitivity: The target proton pumps (H+/K+ ATPase or V-ATPase) may not be expressed at high enough levels or be critical for the cellular process you are investigating in your chosen cell line.Confirm the expression of the target proton pump in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to be sensitive to PPIs.
High variability between experimental replicates. Inconsistent drug preparation: Improper dissolution or dilution of this compound can lead to inconsistent concentrations.Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your final dilutions in culture media. Prepare a master mix for each concentration to be tested across replicates.
Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability in the final readout.Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
Vehicle control (e.g., DMSO) shows toxicity. High solvent concentration: The final concentration of the solvent may be toxic to the cells.Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is low (typically ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.

Experimental Protocols

General Protocol for Determining the Optimal this compound Concentration (Cell Viability Assay)

This protocol provides a general framework for a cell viability assay (e.g., MTS or MTT) to determine the effective concentration range of this compound.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Data Presentation

Table 1: Starting this compound Concentrations for In Vitro Assays (Based on other PPIs)
Assay Type Cell Line Type Suggested Starting Concentration Range Incubation Time Reference PPIs
Cell Viability / CytotoxicityCancer Cell Lines (e.g., Gastric, Colon, Lung)1 µM - 200 µM24 - 72 hoursPantoprazole, Lansoprazole, Rabeprazole
Anti-proliferative EffectsCancer Cell Lines10 µM - 100 µM48 - 72 hoursRabeprazole
Inhibition of Signaling PathwaysCancer Cell Lines25 µM - 100 µM24 - 48 hoursPantoprazole, Lansoprazole
T-cell Response ModulationHuman PBMCs~75 µM24 - 48 hoursPantoprazole

Disclaimer: The concentrations in this table are derived from studies on other proton pump inhibitors and should be used as a starting point for optimizing this compound in your specific experimental setup. Empirical determination of the optimal concentration is essential.

Visualizations

Signaling Pathways Modulated by Proton Pump Inhibitors

PPI_Signaling_Pathways cluster_PPI Proton Pump Inhibitors (e.g., this compound) cluster_Cellular_Targets Cellular Targets cluster_Downstream_Pathways Downstream Signaling Pathways PPI This compound V_ATPase V-ATPase PPI->V_ATPase inhibition STAT3 STAT3 PPI->STAT3 inhibition PI3K_Akt PI3K/Akt PPI->PI3K_Akt inhibition Raf_ERK Raf/ERK PPI->Raf_ERK inhibition Wnt_beta_catenin Wnt/β-catenin V_ATPase->Wnt_beta_catenin inhibition

Caption: Potential signaling pathways affected by this compound.

Experimental Workflow for Optimizing this compound Dosage

Azeloprazole_Optimization_Workflow start Start: Define Cell Line and Endpoint prepare_stock Prepare this compound Stock Solution start->prepare_stock dose_response Perform Dose-Response Assay (e.g., 0.1 µM - 200 µM) prepare_stock->dose_response time_course Conduct Time-Course Experiment (e.g., 24h, 48h, 72h) dose_response->time_course analyze_data Analyze Data and Determine IC50/Optimal Dose time_course->analyze_data functional_assay Proceed with Functional Assays (e.g., Migration, Apoptosis) analyze_data->functional_assay end End: Optimized Protocol functional_assay->end

Caption: Workflow for determining the optimal this compound dosage.

Troubleshooting Logic for In Vitro this compound Experiments

Azeloprazole_Troubleshooting start Experiment Shows No Effect check_concentration Is the concentration range appropriate? start->check_concentration check_duration Is the treatment duration sufficient? check_concentration->check_duration Yes solution_dose_response Perform a broad dose-response study check_concentration->solution_dose_response No check_activation Is the drug being activated? check_duration->check_activation Yes solution_time_course Conduct a time-course experiment check_duration->solution_time_course No check_cell_line Is the cell line sensitive? check_activation->check_cell_line Yes solution_activation Consider a pre-activation step check_activation->solution_activation No solution_cell_line Confirm target expression or use a different cell line check_cell_line->solution_cell_line No success Problem Resolved check_cell_line->success Yes solution_dose_response->success solution_time_course->success solution_activation->success solution_cell_line->success

Caption: A decision tree for troubleshooting this compound experiments.

References

Technical Support Center: Azeloprazole Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed public-domain data on the specific degradation pathways and products of Azeloprazole is limited. This technical support center provides guidance based on established principles of stability testing for proton pump inhibitors (PPIs) and uses Lansoprazole, a structurally similar compound, as a primary example to illustrate potential degradation behaviors and analytical approaches. The experimental conditions and results described herein for Lansoprazole should be considered as a starting point for the development of a specific stability-indicating method for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation during analysis. What are the likely causes?

A1: this compound, like other benzimidazole-derived PPIs, is inherently susceptible to degradation in acidic environments. This degradation is a key part of its mechanism of action but can pose challenges during analytical procedures. Common causes for on-instrument or sample preparation degradation include:

  • Acidic Mobile Phase: Using a mobile phase with a pH below neutral can cause rapid degradation of the analyte on the column.

  • Acidic Sample Diluent: Dissolving or diluting this compound in an acidic solvent will lead to degradation before injection.

  • Prolonged Exposure to Light: Some PPIs exhibit photolability. Leaving samples exposed to light on the autosampler for extended periods can lead to the formation of photodegradation products.

  • Oxidative Stress: The presence of oxidizing agents in the sample matrix or mobile phase can lead to the formation of N-oxides or sulfone derivatives.

Q2: I am not seeing good separation between the parent this compound peak and its degradation products. How can I improve my chromatographic method?

A2: Achieving good resolution between a parent drug and its degradation products is crucial for a stability-indicating method. Consider the following troubleshooting steps:

  • Optimize Mobile Phase pH: A neutral to slightly alkaline mobile phase is often preferred for benzimidazole PPIs to minimize on-column degradation and improve peak shape.

  • Gradient Elution: A gradient elution program, typically with a buffered aqueous phase and an organic modifier like acetonitrile or methanol, can provide the necessary selectivity to separate closely eluting peaks.

  • Column Chemistry: A C18 column is a common starting point. However, if co-elution persists, exploring different stationary phases (e.g., C8, Phenyl-Hexyl) can offer alternative selectivities.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact resolution. Lower flow rates and temperatures can sometimes improve the separation of critical pairs.

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: While specific data for this compound is not widely published, based on the degradation pathways of similar PPIs like Lansoprazole, the following types of degradation products can be anticipated:

  • Acidic Hydrolysis: Formation of sulfide and des-sulfur impurities.

  • Alkaline Hydrolysis: Potential for rearrangement and formation of different benzimidazole-related structures.

  • Oxidative Degradation: Formation of sulfone and N-oxide derivatives.

  • Photolytic Degradation: Various photoproducts may form depending on the wavelength and intensity of the light source.

  • Thermal Degradation: Generally, PPIs are relatively stable to dry heat, but some degradation may occur at elevated temperatures.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Acidic Conditions
Symptom Possible Cause Suggested Solution
The peak area of this compound decreases significantly over a short period in an acidic solution.Inherent instability of the benzimidazole ring in an acidic medium.Immediately neutralize the acidic sample with a suitable base or dilute it with a neutral or basic mobile phase to quench the degradation reaction. Prepare samples immediately before analysis.
Multiple unknown peaks appear in the chromatogram of an acid-stressed sample.Formation of various degradation products such as sulfide and des-sulfur impurities.Use a validated stability-indicating HPLC or UPLC method with a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products and propose their structures.
Issue 2: Poor Peak Shape and Tailing for this compound
Symptom Possible Cause Suggested Solution
The this compound peak exhibits significant tailing.Secondary interactions between the basic analyte and acidic silanol groups on the silica-based column.Use a mobile phase with a pH that ensures the analyte is in a neutral or single ionic state. Employ an end-capped column or a column with a different stationary phase. The addition of a competing base, like triethylamine, to the mobile phase can also mitigate tailing.
Issue 3: Inconsistent Results in Oxidative Degradation Studies
Symptom Possible Cause Suggested Solution
The extent of degradation varies between experiments using the same concentration of hydrogen peroxide.The reaction is highly dependent on temperature and time.Precisely control the reaction temperature and time. Ensure consistent mixing of the sample and the oxidizing agent. Quench the reaction effectively at the specified time point.

Quantitative Data from Forced Degradation Studies (Lansoprazole as an Example)

The following table summarizes representative quantitative data from forced degradation studies on Lansoprazole, a structurally similar PPI. This data can serve as a reference for what might be expected when performing similar studies on this compound.

Stress ConditionReagent/ConditionTemperatureTime% DegradationMajor Degradation Products IdentifiedReference
Acidic Hydrolysis0.1 N HCl60°C8 hours~45%Des-sulphur impurity, Sulphide impurity[1]
Alkaline Hydrolysis0.1 N NaOH60°C8 hoursSignificantNovel impurity (m/z 468.11)[1]
Oxidative3% H₂O₂Room Temp24 hours~22.57%N-oxide, Sulfone[2]
ThermalDry Heat70°C48 hoursStableNot Applicable[2]
PhotolyticUV light (254 nm)Ambient7 daysStableNot Applicable[2]

Experimental Protocols

Protocol 1: Forced Acidic Degradation of a PPI (Example: Lansoprazole)

Objective: To generate and identify degradation products under acidic conditions.

Procedure:

  • Accurately weigh and dissolve 200 mg of the PPI in a suitable solvent.

  • Add the drug solution to a volume of 0.1 N hydrochloric acid.

  • Reflux the solution at 60°C for 8 hours. The normality of the acid can be increased if sufficient degradation is not achieved.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with a suitable base (e.g., 0.1 N NaOH).

  • Dilute the resulting solution with the mobile phase to an appropriate concentration for analysis.

  • Inject the sample into a validated stability-indicating HPLC-UV/MS system for analysis.

Protocol 2: Stability-Indicating HPLC Method Development for PPIs

Objective: To develop an HPLC method capable of separating the parent drug from its potential degradation products.

Chromatographic Conditions (Example for Lansoprazole):

  • Column: Hiber Purospher, C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from a higher aqueous composition to a higher organic composition to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm and/or Mass Spectrometry

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Visualizations

G Proposed Acidic Degradation Pathway for a Benzimidazole PPI PPI This compound (or analogous PPI) Protonated_PPI Protonated Benzimidazole PPI->Protonated_PPI + H+ Sulfenamide Tetracyclic Sulfenamide (Active Metabolite) Protonated_PPI->Sulfenamide Intramolecular Rearrangement Sulfide Sulfide Impurity Protonated_PPI->Sulfide Reduction DesSulphur Des-Sulphur Impurity Sulfide->DesSulphur Further Degradation

References

Azeloprazole Formulation Development: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azeloprazole oral formulation development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges. This compound, like other proton pump inhibitors (PPIs), presents unique formulation hurdles primarily due to its acid lability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound active pharmaceutical ingredient (API) is degrading during pre-formulation studies. What is the primary cause and how can it be mitigated?

A: The primary cause of this compound degradation is its inherent instability in acidic environments.[1][2] this compound is a substituted benzimidazole, a class of compounds known to be acid-labile.[3][4] In the presence of acid, it undergoes a rapid chemical rearrangement, which, while essential for its therapeutic action in parietal cells, leads to loss of potency in a formulation.[2]

Troubleshooting Steps:

  • pH Control: Maintain a neutral to alkaline pH environment during all processing steps. The use of alkalizing agents or buffers in the formulation is a common strategy.

  • Solvent Selection: Use aqueous-free or buffered alkaline solvents for any wet granulation or coating processes.

  • Excipient Compatibility: Ensure all excipients are non-acidic. Acidic materials, including some common enteric polymers, can cause degradation even in the solid state. A thorough excipient compatibility study is crucial.

Q2: I am observing discoloration (e.g., mottling, spotting) on my tablets after applying the enteric coat. What's happening?

A: This is a classic sign of interaction between the acid-labile this compound and the acidic functional groups of the enteric polymer (e.g., polymethacrylates, cellulose derivatives). This interaction degrades the drug at the core-coat interface, leading to discoloration and potential loss of potency.

Solution: Apply an inert seal coat (also known as a sub-coat or barrier coat) between the drug-containing core and the enteric coat. This physical barrier prevents direct contact.

  • Common Seal Coating Materials: Opadry®, Hydroxypropyl Methylcellulose (HPMC).

  • Recommended Weight Gain: A seal coat of 2-3% weight gain is often sufficient to protect the core.

Q3: My enteric-coated this compound tablets are failing the acid-resistance portion of the dissolution test (<2 hours in 0.1 N HCl). What are the potential reasons?

A: Failure to resist the acidic medium points to a breach in the integrity of the enteric coating.

Troubleshooting Checklist:

  • Inadequate Coat Thickness: The enteric coat may be too thin to provide protection for the full two hours. Studies on similar PPIs have shown that a minimum weight gain of 8% may be necessary for some polymers.

  • Improper Polymer Selection: The chosen enteric polymer may not be suitable. Common, effective polymers for PPIs include Eudragit® grades, Cellulose Acetate Phthalate (CAP), and HPMC Phthalate (HPMCP).

  • Coating Process Parameters: Issues like improper atomization pressure, spray rate, or drying temperature can lead to a porous or cracked coat.

  • Mechanical Stress: Tablet edges or logos can be points of weakness where the coating is thinner, leading to premature failure.

Q4: The drug release in the buffer stage (pH 6.8) of my dissolution test is slow or incomplete. How can I improve it?

A: Slow or incomplete release after the acid stage suggests that while the enteric coat provided protection, it is not dissolving properly at the target intestinal pH, or there are issues with the core formulation itself.

Troubleshooting Checklist:

  • Core Formulation Disintegration: The core tablet may be too hard or contain insufficient disintegrants, preventing it from breaking up after the enteric coat dissolves.

    • Action: Re-evaluate the concentration of superdisintegrants (e.g., croscarmellose sodium) or the compression force used during tableting.

  • Polymer "Aging" or Cross-linking: Some coating polymers can undergo changes during storage, particularly under high heat and humidity, which can retard their dissolution.

  • Hydrophobic Excipients: Excessive use of hydrophobic lubricants like magnesium stearate can hinder water penetration and slow down both disintegration and dissolution.

  • API Solubility: While this compound is a weak base, its solubility can still be a limiting factor. Incorporating solubilizing agents within the core may be necessary.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data from analogous proton pump inhibitors can guide formulation development.

Table 1: Representative Dissolution Profile for Enteric-Coated PPI Tablets

Time (minutes)Dissolution MediumAcceptance CriteriaTypical Result
1200.1 N HClNMT 10% drug released< 5%
135pH 6.8 Phosphate Buffer-> 60%
150pH 6.8 Phosphate Buffer-> 85%
165pH 6.8 Phosphate BufferNLT 80% drug released> 90%
NMT: Not More Than; NLT: Not Less Than. Data synthesized from typical two-stage dissolution test requirements for delayed-release dosage forms.

Table 2: Common Enteric Coating Polymers and Their Properties

PolymerTrade Name ExampleSolventpH of DissolutionKey Characteristics
Methacrylic Acid Copolymer, Type CEudragit® L 100-55Aqueous / Organic> 5.5Widely used, provides sharp dissolution profile.
Hypromellose Phthalate (HPMCP)HP-55Organic> 5.5Cellulose-based, good film former.
Cellulose Acetate Phthalate (CAP)CAPOrganic> 6.0Higher pH dissolution, less permeable to moisture.

Experimental Protocols

Protocol 1: Acid Resistance and Dissolution Testing for Enteric-Coated Tablets

This protocol is a standard two-stage test to evaluate the performance of enteric-coated formulations.

Objective: To assess the integrity of the enteric coat in an acidic medium and quantify drug release in a neutral medium, simulating gastrointestinal transit.

Apparatus: USP Apparatus 2 (Paddle), 37°C ± 0.5°C

Methodology:

  • Acid Stage (Gastric Simulation):

    • Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

    • Procedure: Place one tablet in each vessel and operate the apparatus at 75 RPM for 120 minutes.

    • Sampling: At 120 minutes, withdraw a sample for analysis by a validated HPLC method. The amount of this compound dissolved should not exceed 10% of the label claim.

  • Buffer Stage (Intestinal Simulation):

    • Medium Preparation: After completing the acid stage, add 250 mL of 0.20 M sodium phosphate tribasic, pre-equilibrated to 37°C, to each vessel. This will adjust the pH to 6.8.

    • Procedure: Continue paddle rotation at 75 RPM.

    • Sampling: Withdraw samples at 15, 30, 45, and 60 minutes past the buffer addition. Analyze samples via HPLC to determine the percentage of this compound released.

Analytical Method:

  • A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is required to accurately quantify this compound in the presence of potential degradants.

Visualizations

This compound Acid Degradation Pathway

The following diagram illustrates the fundamental challenge in this compound formulation: its conversion and subsequent degradation under acidic conditions.

G cluster_formulation Formulation Environment (pH > 7) cluster_stomach Stomach (pH 1-3) A This compound (Pro-drug) B Stable Form A->B Alkaline Stabilizers C Cyclic Sulfenamide (Active Metabolite) B->C Ingestion & Acid Exposure D Degradation Products (Inactive) C->D Further Degradation

Caption: Acid-catalyzed activation and degradation of this compound.

Enteric-Coated Tablet Formulation Workflow

This workflow outlines the critical steps and decision points in developing a robust oral formulation for this compound.

G api API Characterization (Solubility, Stability) excipient Excipient Compatibility (Focus on alkaline stabilizers) api->excipient core_dev Core Tablet Development (Granulation, Compression) excipient->core_dev seal_coat Seal Coating (e.g., HPMC, 2-3% w/w) core_dev->seal_coat enteric_coat Enteric Coating (Polymer selection, % w/w) seal_coat->enteric_coat dissolution In Vitro Dissolution (2-Stage Test) enteric_coat->dissolution dissolution->core_dev FAIL (Adjust disintegrant/hardness) dissolution->enteric_coat FAIL (Adjust coat thickness/polymer) stability ICH Stability Studies dissolution->stability If successful

Caption: Key stages in this compound oral formulation development.

Troubleshooting Logic for Dissolution Failure

This diagram provides a logical path for diagnosing and resolving common dissolution test failures for enteric-coated products.

G start Dissolution Test Failure acid_fail Failure in Acid Stage? (>10% release in 0.1N HCl) start->acid_fail coat_integrity Investigate Coat Integrity acid_fail->coat_integrity Yes buffer_fail Slow/Incomplete Release in pH 6.8 Buffer acid_fail->buffer_fail No acid_yes YES increase_coat Increase Coat Thickness (Target >8% w/w) coat_integrity->increase_coat check_process Check Coating Process (Spray rate, Temp) coat_integrity->check_process acid_no NO core_disintegration Check Core Disintegration buffer_fail->core_disintegration check_polymer Check Polymer Dissolution (Polymer type, aging) buffer_fail->check_polymer adjust_core Increase Superdisintegrant or Decrease Hardness core_disintegration->adjust_core

Caption: Troubleshooting flowchart for dissolution failures.

References

Azeloprazole Research: A Technical Support Center for Avoiding Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Azeloprazole, a novel proton pump inhibitor (PPI). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you navigate potential experimental challenges, avoid common artifacts, and ensure the integrity of your research data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the experimental use of this compound.

Q1: What is the mechanism of action of this compound?

This compound is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] Like other PPIs, it is a prodrug that requires an acidic environment to become activated.[2][3] In the acidic compartments of parietal cells, this compound is converted to its active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, thereby inhibiting its function.[3] A key feature of this compound is that its metabolism is not significantly influenced by the CYP2C19 genotype, a common source of variable efficacy in other PPIs.[4]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C for long-term stability (months) or at 0-4°C for short-term use (days to weeks). It is crucial to minimize freeze-thaw cycles.

Q3: At what pH is this compound stable?

Proton pump inhibitors, including this compound, are known to be unstable in acidic conditions. They degrade rapidly at a low pH. For experimental purposes, it is recommended to prepare and handle this compound solutions in neutral or slightly alkaline buffers (pH > 7.0) to maintain its stability before its intended activation in an acidic environment (e.g., the secretory canaliculi of parietal cells). Maximum stability for some PPIs has been observed at a pH of 11.

Section 2: Troubleshooting Experimental Assays

This section provides solutions to specific problems you may encounter during your experiments with this compound.

H+/K+ ATPase Inhibition Assays

Problem: High variability or inconsistent IC50 values for this compound.

  • Possible Cause 1: Inconsistent pH. The activation of this compound is pH-dependent. Minor variations in the pH of your assay buffer can lead to significant differences in its inhibitory activity.

    • Solution: Ensure your assay buffer is consistently prepared and the pH is verified before each experiment. Maintain a stable pH throughout the assay.

  • Possible Cause 2: Degradation of this compound. As a PPI, this compound is unstable in acidic solutions. If your assay conditions are even slightly acidic, the compound may degrade before it can inhibit the proton pump.

    • Solution: Prepare fresh this compound solutions for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods. Ensure the pH of your stock solution and final assay buffer is neutral or slightly alkaline.

  • Possible Cause 3: Issues with the Enzyme Preparation. The activity of the H+/K+ ATPase preparation can vary between batches or with storage time.

    • Solution: Use a consistent source and batch of enzyme. Aliquot and store the enzyme at -80°C to avoid repeated freeze-thaw cycles. Always include a positive control (e.g., omeprazole) to monitor the consistency of the enzyme's activity.

Cell-Based Assays (e.g., Cytotoxicity, Cell Viability)

Problem: Overestimation or underestimation of cell viability in the presence of this compound.

  • Possible Cause 1: Interference with Assay Reagents. Many cell viability assays (e.g., MTT, XTT) rely on metabolic activity. Some compounds can directly interfere with the redox reactions of these assays, leading to inaccurate readings.

    • Solution: To confirm that this compound is not directly interfering with your assay, run a cell-free control where you add this compound to the assay medium with the viability reagent but without cells. If you observe a change in signal, your compound is likely interfering. Consider using an orthogonal assay that measures a different aspect of cell viability, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion).

  • Possible Cause 2: Off-Target Effects. At higher concentrations, drugs can have off-target effects that may influence cell health independent of their primary mechanism of action.

    • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your experiments. The goal is to use the lowest concentration that elicits the desired effect on proton pump activity without causing general cellular stress.

  • Possible Cause 3: Altered Cellular Metabolism. Since this compound targets a key ion pump, it may indirectly affect cellular metabolism, which can confound the results of metabolism-based viability assays.

    • Solution: Corroborate your findings with a non-metabolic viability assay. For example, a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells can provide a more direct measure of cell death.

Problem: Suspected fluorescence or absorbance interference from this compound.

  • Possible Cause: The chemical structure of this compound, a substituted benzimidazole, may possess intrinsic fluorescent or light-absorbing properties that can interfere with assay readouts.

    • Solution:

      • Run a compound-only control: Measure the fluorescence or absorbance of this compound in the assay buffer at the wavelengths used for your assay.

      • Use a different fluorescent dye: If interference is detected, consider using a fluorescent probe with excitation and emission spectra that do not overlap with those of this compound.

      • Employ an orthogonal assay: Switch to a non-optical detection method, such as a luminescence-based or radioisotope-based assay, if available.

Section 3: Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: In Vivo Pharmacodynamic and Efficacy Data for this compound

Parameter10 mg this compound20 mg this compound40 mg this compound10 mg Rabeprazole20 mg Rabeprazole
pH ≥ 4 Holding Time Ratio (Day 5) 52.5% - 60.3%55.1% - 65.8%69.4% - 77.1%59.2% - 72.3%64.4% - 91.2%
Endoscopic Healing Rate (Week 8) 95.2%96.8%95.2%96.8%N/A

Data from a study in healthy Japanese volunteers and a Phase II study in patients with reflux esophagitis.

Table 2: IC50 Values of Proton Pump Inhibitors in In Vitro H+/K+ ATPase Assays

CompoundIC50 (µM)Assay Conditions
Pantoprazole 6.8Gastric membrane vesicles, acidified
Omeprazole 2.4Gastric membrane vesicles, acidified
Pantoprazole > 60 (inactive)Reduced acidification (with imidazole)
Omeprazole 30Reduced acidification (with imidazole)
Experimental Protocols

Protocol 1: Basic H+/K+ ATPase Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental setup.

  • Prepare H+/K+ ATPase Vesicles: Isolate H+/K+ ATPase-enriched vesicles from a suitable source (e.g., hog or rabbit gastric mucosa).

  • Prepare Reagents:

    • Assay Buffer (e.g., Tris-HCl, pH 7.4)

    • ATP solution

    • MgCl2 and KCl solutions

    • This compound stock solution in DMSO, with serial dilutions in assay buffer.

    • Positive control (e.g., omeprazole) and vehicle control (DMSO).

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, MgCl2, and KCl. b. Add the this compound dilutions or controls. c. Add the H+/K+ ATPase vesicles. d. Pre-incubate the plate at 37°C. e. Initiate the reaction by adding ATP. f. Incubate at 37°C for a defined period. g. Stop the reaction (e.g., by adding a stopping reagent or placing on ice).

  • Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: General Cell Viability Assay (MTS/MTT)

This protocol is a general guideline and should be adapted for your specific cell line and experimental goals.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or controls (vehicle and untreated).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement:

    • For MTS, measure the absorbance at the recommended wavelength.

    • For MTT, first add a solubilizing agent and then measure the absorbance.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percent cell viability for each concentration of this compound.

Section 4: Visual Guides

Diagram 1: this compound's Mechanism of Action

Azeloprazole_Mechanism cluster_parietal_cell Parietal Cell cluster_lumen Stomach Lumen Azeloprazole_prodrug This compound (Prodrug) Acidic_Canaliculus Acidic Canaliculus (pH < 4) Azeloprazole_prodrug->Acidic_Canaliculus Accumulation Activated_this compound Activated this compound (Sulfenamide) Acidic_Canaliculus->Activated_this compound Acid-catalyzed conversion HK_ATPase H+/K+ ATPase (Proton Pump) Activated_this compound->HK_ATPase Covalent Bonding (Inhibition) H_ion H+ HK_ATPase->H_ion Proton Secretion K_ion K+ K_ion->HK_ATPase Uptake H_K_ATPase_Troubleshooting Start Inconsistent H+/K+ ATPase Inhibition Results Check_pH Verify Assay Buffer pH (Consistent & Correct?) Start->Check_pH pH_OK pH is Consistent Check_pH->pH_OK Yes Adjust_pH Action: Remake Buffer, Calibrate pH Meter Check_pH->Adjust_pH No Check_Drug_Prep Review this compound Preparation (Freshly made?) Drug_Prep_OK Preparation is Correct Check_Drug_Prep->Drug_Prep_OK Yes Remake_Drug Action: Prepare Fresh This compound Dilutions Check_Drug_Prep->Remake_Drug No Check_Enzyme Assess Enzyme Activity (Using Controls) Enzyme_OK Enzyme is Active Check_Enzyme->Enzyme_OK Yes New_Enzyme Action: Use New Enzyme Aliquot, Check Storage Check_Enzyme->New_Enzyme No pH_OK->Check_Drug_Prep Drug_Prep_OK->Check_Enzyme Resolved Problem Resolved Enzyme_OK->Resolved Adjust_pH->Check_pH Remake_Drug->Check_Drug_Prep New_Enzyme->Check_Enzyme Cell_Viability_Artifacts Start Unexpected Cell Viability Results Cell_Free_Test Run Cell-Free Control (this compound + Reagent) Start->Cell_Free_Test Signal_Change Signal Change Observed? Cell_Free_Test->Signal_Change Interference Artifact: Direct Assay Interference Signal_Change->Interference Yes No_Interference No Direct Interference Signal_Change->No_Interference No Orthogonal_Assay Solution: Use Orthogonal Assay (e.g., ATP-based, LDH) Interference->Orthogonal_Assay Check_Concentration Review this compound Concentration No_Interference->Check_Concentration Is_High_Conc Is Concentration High? Check_Concentration->Is_High_Conc Off_Target Possible Artifact: Off-Target Cytotoxicity Is_High_Conc->Off_Target Yes Biological_Effect Likely a True Biological Effect Is_High_Conc->Biological_Effect No Lower_Conc Solution: Lower Concentration, Re-run Dose-Response Off_Target->Lower_Conc

References

Technical Support Center: Improving the Stability of Azeloprazole in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stabilizing Azeloprazole in solution during experimental procedures.

Troubleshooting Guide: Common Stability Issues with this compound Solutions

Here are some common issues encountered when working with this compound solutions and steps to troubleshoot them.

Issue Potential Cause Troubleshooting Steps
Rapid degradation of this compound in solution (e.g., discoloration, precipitation, loss of potency). Acidic pH: this compound, like other proton pump inhibitors (PPIs), is highly unstable in acidic environments.[1][2]- Adjust pH: Ensure the pH of your solution is neutral to alkaline (ideally pH 7 or above). Use alkaline buffers like sodium bicarbonate or phosphate buffers to maintain a stable pH.[1][2] - Minimize exposure time: Prepare solutions fresh and use them immediately.
Degradation upon exposure to light. Photodegradation: this compound may be sensitive to light, particularly UV radiation.- Protect from light: Work in a dimly lit area or use amber-colored glassware or light-blocking containers.[1] - Conduct photostability studies: If light sensitivity is a major concern, perform forced degradation studies under controlled light conditions to quantify the extent of degradation.
Instability at room temperature or elevated temperatures. Thermal Degradation: Higher temperatures accelerate the rate of chemical degradation.- Control temperature: Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to slow down degradation. - Perform kinetic studies: Determine the degradation rate at different temperatures to establish optimal storage conditions.
Loss of potency over time, even with pH and temperature control. Oxidative Degradation: this compound may be susceptible to oxidation from dissolved oxygen or oxidizing agents.- Use deoxygenated solvents: Purge solvents with an inert gas like nitrogen or argon before use. - Add antioxidants: Consider the addition of antioxidants, but ensure they are compatible with your experimental system and do not interfere with your assays.
Precipitation or cloudiness in the solution. Poor Solubility or Degradation Product Formation: this compound may have limited solubility in certain aqueous buffers, or the precipitate could be a degradation product.- Increase solubility: Consider using co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents like cyclodextrins. - Analyze the precipitate: If possible, isolate and analyze the precipitate to determine if it is the active pharmaceutical ingredient (API) or a degradant.

Frequently Asked Questions (FAQs)

What is the primary cause of this compound instability in solution?

The primary cause of instability for this compound, a proton pump inhibitor, is its rapid degradation in acidic conditions. Like other PPIs, it is a weak base with a pKa of around 4, and it undergoes acid-catalyzed rearrangement to form its active sulfonamide metabolite, which is itself unstable.

At what pH is this compound most stable?

While specific data for this compound is limited in the reviewed literature, proton pump inhibitors are generally most stable in neutral to alkaline conditions (pH ≥ 7). For instance, omeprazole is most stable at a pH of 11. It is crucial to maintain the pH of this compound solutions above 7 to minimize degradation.

How can I prepare a stable stock solution of this compound?

To prepare a relatively stable stock solution, follow these recommendations:

  • Solvent: Use a suitable non-aqueous solvent like DMSO for initial dissolving, and then dilute with an alkaline buffer (e.g., 8.4% sodium bicarbonate solution or a phosphate buffer at pH 7.4).

  • pH: Ensure the final pH of the aqueous solution is above 7.

  • Temperature: Store the stock solution at low temperatures, such as 2-8 °C for short-term storage or -20 °C for longer-term storage.

  • Light Protection: Store in amber vials or wrap the container with aluminum foil to protect from light.

What are some recommended stabilizing excipients for this compound in solution?

Based on studies with other proton pump inhibitors, the following excipients can be considered to enhance the stability of this compound in solution. Compatibility and effectiveness should be experimentally verified for your specific application.

Excipient Class Examples Mechanism of Stabilization
Alkaline Agents/Buffers Sodium Bicarbonate, Sodium Carbonate, Phosphate Buffers, Tromethamine (Tris)Maintain a neutral to alkaline pH, preventing acid-catalyzed degradation.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), β-cyclodextrinForm inclusion complexes with the this compound molecule, protecting it from hydrolysis and photolysis.
Polymers Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), PoloxamersCan enhance stability through various mechanisms, including increasing viscosity and forming protective micelles.
Antioxidants Ascorbic Acid, Sodium Metabisulfite, Butylated Hydroxytoluene (BHT)Inhibit oxidative degradation by scavenging free radicals or reacting with oxidizing agents.
How do I perform a forced degradation study for this compound?

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. Here is a general protocol that can be adapted for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60 °C). Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C). Collect samples at various time points. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Collect samples at various time points.

    • Thermal Degradation: Expose the solid drug and the solution to dry heat (e.g., 80 °C) for an extended period (e.g., 24-48 hours).

    • Photodegradation: Expose the solution in a transparent container to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of degradation products.

Experimental Protocols

Protocol 1: Determination of this compound's pH-Rate Profile

Objective: To determine the degradation rate of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, borate, and citrate buffers).

  • Sample Preparation: Add a small aliquot of a concentrated this compound stock solution to each buffer to achieve a final known concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k). Plot the log(k) versus pH to obtain the pH-rate profile.

Protocol 2: Validated Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products. Note: As a specific validated method for this compound was not found in the literature, the following is a template based on methods for other PPIs and requires validation for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrophotometry (likely around 285-305 nm, based on other PPIs).
Injection Volume 20 µL
Column Temperature 25-30 °C

Validation Parameters (according to ICH guidelines):

  • Specificity: Demonstrate that the method can accurately measure this compound in the presence of its degradation products, impurities, and excipients. This is typically done by analyzing stressed samples and showing that the degradant peaks are well-resolved from the parent drug peak.

  • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature.

Visualizations

G cluster_workflow This compound Solution Stability Troubleshooting Workflow A Instability Observed (Degradation, Precipitation) B Check pH of Solution A->B C Is pH < 7? B->C D Adjust pH to > 7 (e.g., with NaOH or alkaline buffer) C->D Yes E Check for Light/Heat Exposure C->E No D->E F Protect from Light (Amber vials, foil) E->F G Control Temperature (Refrigerate/Freeze) E->G H Consider Oxidative Stress F->H G->H I Use Deoxygenated Solvents / Add Antioxidants H->I J Problem Resolved I->J K Problem Persists I->K L Consider Formulation Strategy (e.g., Cyclodextrins, Co-solvents) K->L

Caption: Troubleshooting workflow for addressing this compound instability in solution.

G cluster_pathway General Degradation Pathway of Proton Pump Inhibitors PPI This compound (Inactive Prodrug) Protonated_PPI Protonated this compound PPI->Protonated_PPI H+ (Acidic Environment) Sulfenic_Acid Sulfenic Acid Intermediate Protonated_PPI->Sulfenic_Acid Rearrangement Sulfenamide Cyclic Sulfenamide (Active Inhibitor) Sulfenic_Acid->Sulfenamide Degradation_Products Further Degradation Products Sulfenamide->Degradation_Products Instability Inhibition Covalent Inhibition Sulfenamide->Inhibition Proton_Pump H+/K+-ATPase (Proton Pump) Proton_Pump->Inhibition

Caption: General acid-catalyzed activation and degradation pathway for PPIs like this compound.

G cluster_experiment Experimental Workflow for Stability-Indicating HPLC Method Development A Prepare this compound Solution B Perform Forced Degradation (Acid, Base, Oxidation, Light, Heat) A->B D Inject Stressed Samples B->D C Develop HPLC Method (Column, Mobile Phase, etc.) C->D E Optimize for Resolution between this compound and Degradants D->E E->C No F Method Optimization Complete E->F Yes G Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) F->G

Caption: Workflow for developing a stability-indicating HPLC method for this compound.

References

Technical Support Center: Forced Degradation Studies of Azeloprazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on the proton pump inhibitor (PPI), Azeloprazole.

Disclaimer

Forced degradation data for this compound is not extensively available in the public domain. The following guidance is based on established principles of forced degradation studies for proton pump inhibitors (PPIs) as a class. Experimental conditions and degradation pathways for this compound may vary, and these guidelines should be adapted based on empirical observations.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of a PPI like this compound?

A1: Based on ICH guidelines and studies on similar PPIs, the typical stress conditions include:

  • Acidic Hydrolysis: 0.1 N HCl at room temperature or slightly elevated temperatures (e.g., 60°C). PPIs are known to be highly labile in acidic conditions.

  • Alkaline Hydrolysis: 0.1 N NaOH at room temperature or with heating.

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 80°C.

  • Photolytic Degradation: Exposure to UV and fluorescent light as per ICH Q1B guidelines.

Q2: I am not seeing any degradation under thermal or photolytic stress. Is this normal for a PPI?

A2: Yes, it is common for some PPIs to show good stability under thermal and photolytic stress conditions.[1][2] Significant degradation is more commonly observed under acidic, alkaline, and oxidative conditions. However, it is crucial to perform the studies to confirm this for this compound.

Q3: My sample shows very rapid degradation in acidic conditions, making it difficult to quantify the parent drug. What can I do?

A3: PPIs are notoriously unstable in acidic environments.[3] To manage rapid degradation:

  • Lower the acid concentration: Try using a more dilute acid (e.g., 0.01 N HCl).

  • Reduce the temperature: Perform the study at a lower temperature (e.g., room temperature or below).

  • Decrease the exposure time: Sample at much shorter time intervals.

  • Immediate neutralization: Ensure the reaction is promptly quenched by neutralizing the aliquot with a base before analysis.[3]

Q4: What are the expected major degradation products for a benzimidazole-based PPI like this compound?

A4: While specific degradation products for this compound are not publicly documented, related PPIs like pantoprazole and lansoprazole commonly yield sulfide and sulfone derivatives as major degradation products under acidic and oxidative stress, respectively.[1] Under acidic conditions, intramolecular rearrangement can also lead to the formation of other related substances.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH.The mobile phase pH should be optimized to ensure the stability of this compound and its degradation products during the chromatographic run. A neutral or slightly basic pH is often preferred for PPIs.
Column overload.Reduce the injection volume or the concentration of the sample.
Incompatible diluent.Ensure the sample diluent is compatible with the mobile phase. Ideally, the diluent should be the mobile phase itself.
Mass balance is not within the acceptable range (95-105%). Co-elution of degradation products.Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve the separation of all degradation products.
Non-chromophoric degradation products.Use a mass spectrometer (LC-MS) in addition to a UV detector to identify any degradation products that do not have a UV chromophore.
Response factor of degradation products is significantly different from the parent drug.Determine the relative response factors (RRFs) for the major degradation products to accurately quantify them.
Inconsistent degradation from batch to batch. Variability in the purity of the drug substance.Ensure the starting material is well-characterized and from a single, consistent batch.
Minor variations in experimental conditions (e.g., temperature, reagent concentration).Tightly control all experimental parameters. Use calibrated equipment and freshly prepared reagents.

Experimental Protocols

The following are generalized protocols for forced degradation studies on a PPI like this compound. These should be optimized based on preliminary experiments.

1. Acidic Degradation

  • Objective: To identify degradation products formed under acidic conditions.

  • Procedure:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add this solution to a pre-heated solution of 0.1 N HCl in a thermostatically controlled vessel (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add 3% Hydrogen Peroxide solution.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time intervals.

    • Dilute the aliquots with the mobile phase for HPLC analysis.

Quantitative Data Summary

The following table presents hypothetical data based on studies of other PPIs to illustrate how results can be summarized. Note: This data is for illustrative purposes only and does not represent actual results for this compound.

Stress Condition Reagent/Condition Time (hours) % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis0.1 N HCl, 60°C8~ 45%Sulfide derivative, other related substances
Alkaline Hydrolysis0.1 N NaOH, 60°C24~ 15%To be identified
Oxidative3% H₂O₂, RT24~ 25%Sulfone derivative
Thermal80°C Dry Heat48< 5%None significant
PhotolyticICH Q1B-< 2%None significant

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions This compound This compound API StockSolution Prepare Stock Solution This compound->StockSolution Acid Acidic (e.g., 0.1N HCl) StockSolution->Acid Expose Base Alkaline (e.g., 0.1N NaOH) StockSolution->Base Expose Oxidative Oxidative (e.g., 3% H2O2) StockSolution->Oxidative Expose Thermal Thermal (e.g., 80°C) StockSolution->Thermal Expose Photo Photolytic (ICH Q1B) StockSolution->Photo Expose Quench Quench Reaction / Dilute Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench HPLC HPLC Analysis (Stability-Indicating Method) Quench->HPLC Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

G cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions This compound This compound Sulfide Sulfide Derivative This compound->Sulfide H+ Rearrangement Rearrangement Products This compound->Rearrangement H+ Sulfone N-Oxide/Sulfone Derivative This compound->Sulfone [O]

References

Identifying and characterizing Azeloprazole synthesis byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts that may arise during the synthesis of Azeloprazole.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound synthesis?

A1: Impurities in this compound synthesis can originate from several sources:

  • Starting materials: Purity of the initial reactants is crucial.

  • Side reactions: Competing reaction pathways can lead to the formation of undesired molecules.

  • Incomplete reactions: Unreacted starting materials or intermediates can remain in the final product.

  • Degradation: The product may degrade under certain reaction or purification conditions. Proton pump inhibitors, in general, are susceptible to degradation in acidic conditions[1].

  • Reagents: Impurities in solvents and reagents can also be incorporated into the final product.

Q2: What are some of the common byproducts observed in the synthesis of related proton pump inhibitors (PPIs) that might also be seen with this compound?

A2: Based on the synthesis of structurally similar PPIs like lansoprazole and pantoprazole, common byproducts can include sulfone and sulfide impurities[2][3]. The synthesis of pantoprazole, for instance, involves the oxidation of a thioether intermediate, which can lead to the formation of related compounds[3].

Q3: How can I quickly check for the presence of impurities during my reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction and detecting the presence of impurities. By comparing the TLC profile of your reaction mixture to that of your starting materials and a pure standard of this compound (if available), you can identify the formation of new spots which may correspond to byproducts.

Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my final this compound product?

A4: For comprehensive analysis, a combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities[].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weight of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for definitive characterization of isolated impurities.

  • Spectrophotometry: Can be used for quantitative analysis, though separation techniques are often necessary to differentiate between this compound and its byproducts.

Troubleshooting Guides

Problem 1: An unknown spot with a higher Rf value than this compound is observed on the TLC plate.

  • Possible Cause: This could be a less polar byproduct, potentially the corresponding sulfide intermediate that has not been fully oxidized.

  • Troubleshooting Steps:

    • Increase the reaction time or the amount of oxidizing agent to promote complete conversion to the sulfoxide.

    • Isolate the byproduct using column chromatography for further characterization.

    • Analyze the isolated byproduct by LC-MS to confirm its molecular weight.

Problem 2: An unknown spot with a lower Rf value than this compound is observed on the TLC plate.

  • Possible Cause: This may be a more polar byproduct, such as the over-oxidized sulfone analog of this compound.

  • Troubleshooting Steps:

    • Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize over-oxidation.

    • Consider using a milder oxidizing agent.

    • Isolate the impurity for structural elucidation by NMR and mass spectrometry.

Problem 3: HPLC analysis of the final product shows multiple small impurity peaks.

  • Possible Cause: This could be due to degradation of the product during workup or purification, or the presence of multiple minor side products. This compound, like other PPIs, can be unstable in certain conditions.

  • Troubleshooting Steps:

    • Ensure that the pH is maintained in a neutral to slightly basic range during aqueous workup and purification.

    • Use purified solvents and reagents to avoid introducing contaminants.

    • Optimize purification methods, such as column chromatography or recrystallization, to effectively remove these minor impurities.

Data Presentation

Table 1: Hypothetical HPLC Analysis of this compound Synthesis under Different Oxidation Conditions

ConditionThis compound Purity (%)Sulfide Impurity (%)Sulfone Impurity (%)Other Impurities (%)
1.0 eq. Oxidant, 4h92.55.11.21.2
1.1 eq. Oxidant, 4h98.20.51.00.3
1.1 eq. Oxidant, 8h97.50.22.00.3
1.5 eq. Oxidant, 4h90.30.18.90.7

Experimental Protocols

1. Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v). The polarity can be adjusted for optimal separation.

  • Procedure:

    • Dissolve a small amount of your reaction mixture in a suitable solvent.

    • Spot the solution onto the TLC plate alongside spots of your starting materials.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • Calculate the Retention Factor (Rf) for each spot.

2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a sample of your synthesized product.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the retention times and peak areas of this compound and any impurities.

    • Calculate the percentage purity and the relative amounts of each impurity.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

  • LC Conditions: Use the same or similar conditions as the HPLC method.

  • MS Detector: An electrospray ionization (ESI) source in positive ion mode is typically suitable for this class of compounds.

  • Procedure:

    • Inject the sample containing the unknown byproduct into the LC-MS system.

    • Obtain the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion of the byproduct, which is crucial for proposing its chemical structure.

Visualizations

Byproduct_Identification_Workflow start Unknown byproduct detected (e.g., by TLC or HPLC) isolate Isolate byproduct (e.g., column chromatography) start->isolate lcms LC-MS Analysis isolate->lcms nmr NMR Spectroscopy (1H, 13C, etc.) isolate->nmr mol_weight Determine Molecular Weight lcms->mol_weight structural_info Obtain Structural Fragments nmr->structural_info structure Propose Structure confirm Confirm Structure (e.g., by synthesis) structure->confirm end Byproduct Identified confirm->end mol_weight->structure structural_info->structure

Caption: Workflow for the identification and characterization of an unknown byproduct.

Azeloprazole_Synthesis_Pathway SM1 2-chloromethyl-3,5-dimethyl-4- ((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)pyridine intermediate Sulfide Intermediate SM1->intermediate Condensation SM2 2-mercaptobenzimidazole SM2->intermediate Condensation This compound This compound (Sulfoxide) intermediate->this compound Controlled Oxidation intermediate->this compound [O] sulfone Sulfone Byproduct This compound->sulfone Over-oxidation

Caption: Simplified reaction pathway for this compound synthesis showing potential byproducts.

Troubleshooting_Tree start Low yield or purity of this compound? incomplete Incomplete reaction? start->incomplete Check TLC/HPLC for starting materials side_reaction Significant side products? incomplete->side_reaction No sol_incomplete Increase reaction time or temperature. Check starting material purity. incomplete->sol_incomplete Yes degradation Product degradation? side_reaction->degradation No sol_side_reaction Optimize stoichiometry. Consider alternative reagents. side_reaction->sol_side_reaction Yes sol_degradation Modify workup conditions (e.g., pH). Purify at lower temperatures. degradation->sol_degradation Yes end Purity/Yield Improved sol_incomplete->end sol_side_reaction->end sol_degradation->end

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Azeloprazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Azeloprazole in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound are likely its poor aqueous solubility and potential for presystemic metabolism. Like many drugs in its class, this compound's low solubility can limit its dissolution rate in the gastrointestinal fluid, which is a prerequisite for absorption.[1][2] Additionally, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation.[3]

Q2: Which formulation strategies are most effective for enhancing this compound's bioavailability?

A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can enhance its dissolution rate by presenting it in an amorphous state, which has a higher solubility than its crystalline form.[4][5]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area available for dissolution, leading to improved absorption. This can be achieved through techniques like wet media milling.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound. These systems form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization.

Q3: What are the recommended animal models for studying the bioavailability of this compound?

A3: The most commonly used animal models for pharmacokinetic and bioavailability studies of proton pump inhibitors are rats (e.g., Sprague-Dawley, Wistar) and Beagle dogs. Beagle dogs, in particular, have been shown to be predictive of human pharmacokinetics for some formulations.

Q4: How do excipients impact the bioavailability of this compound?

A4: Excipients are not merely inert fillers; they can actively influence a drug's absorption and bioavailability. For this compound, the careful selection of excipients can:

  • Enhance Solubility: Solubilizing excipients like cyclodextrins and surfactants can increase the dissolution rate of poorly water-soluble drugs.

  • Modulate Intestinal Transporters: Some excipients can modulate the activity of intestinal transporters, potentially increasing drug uptake.

  • Inhibit Efflux Transporters: Certain excipients may inhibit efflux transporters like P-glycoprotein, which can pump drugs out of intestinal cells, thereby increasing intracellular concentration and absorption.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data

Problem: You are observing significant variability in the plasma concentrations of this compound between individual animals within the same experimental group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Dosing Technique Ensure consistent oral gavage technique to deliver the full dose to the stomach.
Food Effects Standardize the fasting period for all animals before dosing to minimize variability in gastric emptying and GI fluid composition.
Formulation Instability Confirm the physical and chemical stability of your this compound formulation under experimental conditions.
Genetic Polymorphisms in Metabolic Enzymes Consider that genetic differences in drug-metabolizing enzymes among outbred animal strains can lead to varied metabolic rates.
Issue 2: Low Oral Bioavailability Despite Formulation Efforts

Problem: Your novel formulation of this compound shows poor improvement in bioavailability compared to the unformulated drug.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Drug Release Perform in-vitro dissolution studies under different pH conditions (e.g., simulated gastric and intestinal fluids) to ensure your formulation releases this compound effectively.
Permeability-Limited Absorption If solubility is improved but bioavailability is still low, this compound may have poor intestinal permeability. Consider incorporating permeation enhancers into your formulation.
Extensive First-Pass Metabolism The drug may be rapidly metabolized in the liver. Strategies to bypass first-pass metabolism, such as lymphatic transport via lipid-based formulations, could be beneficial.
Efflux Transporter Activity This compound might be a substrate for efflux transporters. Investigate the use of excipients that can inhibit these transporters.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg oral dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 350 ± 452.01200 ± 150100
Solid Dispersion 850 ± 901.03600 ± 400300
Nanoparticle Formulation 1200 ± 1300.755400 ± 550450
SEDDS Formulation 1500 ± 1800.56600 ± 700550

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) in a 1:4 drug-to-polymer ratio.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Dry the resulting solid mass under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with continued access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group) for each formulation to be tested. Administer the this compound formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Experimental_Workflow_Bioavailability_Study cluster_prep Formulation Preparation cluster_animal In-Vivo Study cluster_analysis Bioanalysis & Data Processing Formulation_A Aqueous Suspension Dosing Oral Gavage (10 mg/kg) Formulation_A->Dosing Formulation_B Solid Dispersion Formulation_B->Dosing Formulation_C Nanoparticle Formulation Formulation_C->Dosing Animal_Grouping Animal Grouping (n=6 per group) Animal_Grouping->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis Bioavailability_Comparison Bioavailability_Comparison PK_Analysis->Bioavailability_Comparison Compare Bioavailability

Caption: Workflow for an in-vivo bioavailability study of this compound formulations in rats.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Solubility Is Solubility the Issue? Start->Check_Solubility Check_Permeability Is Permeability the Issue? Check_Solubility->Check_Permeability No Improve_Solubility Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, Nanoparticles) Check_Solubility->Improve_Solubility Yes Check_Metabolism Is First-Pass Metabolism the Issue? Check_Permeability->Check_Metabolism No Improve_Permeability Incorporate Permeation Enhancers Check_Permeability->Improve_Permeability Yes Bypass_Metabolism Use Lipid-Based Systems for Lymphatic Uptake Check_Metabolism->Bypass_Metabolism Yes Re_evaluate Re-evaluate in-vivo Improve_Solubility->Re_evaluate Improve_Permeability->Re_evaluate Bypass_Metabolism->Re_evaluate

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

References

Validation & Comparative

Azeloprazole efficacy compared to omeprazole in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid-related gastrointestinal disorder treatments, proton pump inhibitors (PPIs) remain a cornerstone of therapy. This guide provides a comparative overview of the preclinical efficacy of a newer investigational PPI, azeloprazole, and the widely established omeprazole. The focus is on key preclinical markers of efficacy, including gastric acid secretion inhibition, gastric ulcer healing, and in-vitro enzyme inhibition. While direct head-to-head preclinical studies comparing this compound and omeprazole are not extensively available in publicly accessible literature, this guide synthesizes available data for each compound to offer a comparative perspective for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key preclinical efficacy data for omeprazole. Due to the limited availability of published preclinical data for this compound, a direct quantitative comparison is not fully possible at this time.

Table 1: Inhibition of Gastric Acid Secretion in Preclinical Models (Omeprazole)

Preclinical ModelRoute of AdministrationDosageInhibition of Acid SecretionReference
Pylorus-ligated ratsIntraduodenal10-100 mg/kgDose-dependent inhibition of volume, acid, and pepsin output. Effect at 100 mg/kg persisted for 14 hours.[1]
Gastric fistula dogsIntravenousED50: 0.35 µmol/kgInhibition of histamine-stimulated acid secretion.[2]
Gastric fistula dogsIntraduodenalED50: 0.26 µmol/kgInhibition of histamine-stimulated acid secretion.[2]
Heidenhain pouch dogsOralED50: 1.2 µmol/kgInhibition of histamine-stimulated acid secretion.[2]
Anesthetized ratsIntravenousED50: 1.5 µmol/kgInhibition of basal and stimulated acid secretion.[2]
Isolated rat stomach-10⁻⁷ - 10⁻⁵ MInhibition of basal acid secretion.

Table 2: Efficacy in Gastric Ulcer Healing in Rat Models (Omeprazole)

Ulcer ModelTreatment RegimenHealing EffectReference
Acetic acid-induced gastric ulcers200 mg/kg/day (in two divided doses) for 14 daysSignificantly accelerated spontaneous healing.
Acetic acid-induced gastric ulcers with indomethacin-delayed healingDose-dependentSignificantly prevented delayed healing.
Chronic gastric ulcers145 µmol/kg/day for 25 days36% median ulcer healing.
Chronic gastric ulcers580 µmol/kg/day for 25 days80% median ulcer healing.
Cryoulcers40 µmol/kg once daily (subcutaneously) for 10 daysAccelerated ulcer healing (ulcer area: 1.1 ± 0.2 mm² vs. 4.8 ± 1.2 mm² in placebo).

Table 3: In-Vitro Inhibition of H+/K+-ATPase (Omeprazole)

SystemConditionsIC50 ValueReference
Isolated human gastric glandsHistamine, db-cAMP, or potassium-stimulated~50 nM
Isolated human gastric membrane vesicles-4 µM
Hog gastric microsomespH 6.11.1 µM
Hog gastric membrane vesiclesAcidic conditions2.4 µM

Mechanism of Action: Proton Pump Inhibition

Both this compound and omeprazole belong to the class of proton pump inhibitors. Their mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. By blocking the proton pump, these drugs effectively suppress gastric acid production.

G cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen PPI PPI (this compound/Omeprazole) (Prodrug) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acidic Environment HK_ATPase H+/K+-ATPase (Proton Pump) Activated_PPI->HK_ATPase Covalent Binding (Irreversible Inhibition) H_ion H+ HK_ATPase->H_ion H+ Secretion Gastric_Acid Gastric Acid (HCl) H_ion->Gastric_Acid

Figure 1: Simplified signaling pathway of proton pump inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used to evaluate the efficacy of proton pump inhibitors.

In-Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)

This model is widely used to assess the antisecretory activity of compounds in vivo.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 18-24 hours with free access to water.

  • Anesthesia: Animals are anesthetized using an appropriate agent (e.g., urethane or a combination of ketamine and xylazine).

  • Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pylorus is ligated to allow for the accumulation of gastric secretions. For intraduodenal administration, a cannula may be inserted into the duodenum.

  • Drug Administration: The test compound (e.g., omeprazole) or vehicle is administered, typically intraduodenally or orally.

  • Gastric Juice Collection: After a set period (e.g., 4-5 hours), the animals are euthanized, and the stomach is carefully removed. The gastric content is collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured. The acid concentration is determined by titration with a standardized NaOH solution, and the pepsin activity can be measured using a spectrophotometric assay. The total acid and pepsin output are then calculated.

G Fasting Fasting of Rats (18-24h) Anesthesia Anesthesia Fasting->Anesthesia Pylorus_Ligation Pylorus Ligation Surgery Anesthesia->Pylorus_Ligation Drug_Admin Drug Administration (e.g., intraduodenal) Pylorus_Ligation->Drug_Admin Incubation Incubation Period (e.g., 4-5h) Drug_Admin->Incubation Euthanasia Euthanasia & Stomach Removal Incubation->Euthanasia Collection Gastric Juice Collection Euthanasia->Collection Analysis Analysis: - Volume - Acid Titration - Pepsin Assay Collection->Analysis

Figure 2: Experimental workflow for the pylorus-ligated rat model.

Acetic Acid-Induced Gastric Ulcer Healing Model in Rats

This model is used to evaluate the ability of a compound to promote the healing of chronic gastric ulcers.

  • Ulcer Induction: Under anesthesia, the stomach of a rat is exposed, and a solution of acetic acid (e.g., 50-100%) is applied to the serosal surface of the stomach for a specific duration (e.g., 60 seconds) using a cylindrical mold.

  • Post-Operative Recovery: The stomach is returned to the abdominal cavity, and the incision is closed. The animals are allowed to recover.

  • Drug Treatment: Starting from a set day post-ulcer induction (e.g., day 3), the rats are treated daily with the test compound (e.g., omeprazole) or vehicle for a specified period (e.g., 7-14 days).

  • Evaluation of Healing: At the end of the treatment period, the animals are euthanized, and their stomachs are removed. The ulcerated area is measured, often using a planimeter or image analysis software. The percentage of ulcer healing is calculated relative to a control group.

  • Histological Analysis: Gastric tissue samples may be collected for histological examination to assess the quality of the healed mucosa.

In-Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

  • Preparation of H+/K+-ATPase-Rich Vesicles: Gastric microsomes rich in H+/K+-ATPase are typically prepared from the gastric mucosa of hogs or rabbits through a series of differential and density gradient centrifugation steps.

  • Enzyme Activation: The vesicles are incubated in a buffer containing ATP and potassium ions to activate the H+/K+-ATPase, leading to the transport of protons into the vesicles and acidification of the vesicle interior.

  • Inhibitor Incubation: The test compound (e.g., omeprazole) is added to the reaction mixture at various concentrations. As a prodrug, omeprazole requires an acidic environment for activation.

  • Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (Pi) released from ATP using a colorimetric assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Vesicle_Prep Preparation of H+/K+-ATPase Vesicles Activation Enzyme Activation (ATP + K+) Vesicle_Prep->Activation Incubation Incubation with Test Compound Activation->Incubation Measurement Measurement of ATP Hydrolysis (Pi release) Incubation->Measurement Analysis IC50 Determination Measurement->Analysis

Figure 3: General workflow for an in-vitro H+/K+-ATPase inhibition assay.

Concluding Remarks

The available preclinical data robustly supports the efficacy of omeprazole in inhibiting gastric acid secretion and promoting the healing of gastric ulcers in various animal models. Its mechanism of action via direct inhibition of the H+/K+-ATPase is well-characterized, with established in-vitro potency.

References

Azeloprazole and Rabeprazole: A Head-to-Head Comparison in the Management of Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of azeloprazole and rabeprazole, two proton pump inhibitors (PPIs) used in the treatment of acid-related disorders. The following sections detail their mechanism of action, comparative efficacy, safety profiles, and pharmacokinetic and pharmacodynamic properties, supported by available experimental data from head-to-head studies.

Mechanism of Action: Targeting the Gastric Proton Pump

Both this compound and rabeprazole are substituted benzimidazoles that function by inhibiting the final step in gastric acid secretion. They achieve this by irreversibly binding to the H+/K+ ATPase (the proton pump) on the secretory surface of gastric parietal cells. This shared mechanism of action underscores their classification as proton pump inhibitors.

Proton pump inhibitors are prodrugs that require activation in an acidic environment. Once administered, they reach the parietal cells via the bloodstream and accumulate in the acidic secretory canaliculi. Here, they are converted to their active sulfonamide form, which then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation and a profound and long-lasting inhibition of gastric acid secretion.

cluster_blood Bloodstream cluster_parietal Parietal Cell PPI_prodrug PPI (this compound/Rabeprazole) [Prodrug] Canaliculus Secretory Canaliculus (Acidic Environment) PPI_prodrug->Canaliculus Accumulation Activated_PPI Activated PPI (Sulfonamide) Canaliculus->Activated_PPI Protonation & Conversion ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion H+ Secretion Activated_PPI->ProtonPump Covalent Bonding & Inhibition StomachLumen Stomach Lumen H_ion->StomachLumen

Figure 1. Mechanism of Action of Proton Pump Inhibitors.

Comparative Efficacy in Reflux Esophagitis

A key head-to-head, multicenter, randomized, double-blind, parallel-group study conducted in Japan evaluated the efficacy of various doses of this compound (Z-215) against rabeprazole in patients with reflux esophagitis. The primary endpoint was the endoscopic healing rate after 8 weeks of treatment.[1][2]

The results demonstrated that this compound was as effective as rabeprazole in healing reflux esophagitis.[1][3] The endoscopic healing rates at week 8 were high across all treatment groups.[1]

Treatment GroupNumber of PatientsEndoscopic Healing Rate (Week 8)
This compound 10 mg12595.2%
This compound 20 mg12696.8%
This compound 40 mg12695.2%
Rabeprazole 10 mg12696.8%

Table 1. Endoscopic Healing Rates in Patients with Reflux Esophagitis at Week 8.

For patients with more severe Grade C/D reflux esophagitis, the endoscopic healing rate at Week 4 was slightly higher in the 40 mg this compound group compared to the other treatment arms.

Experimental Protocol: Phase II Clinical Trial

The pivotal comparative study followed a rigorous protocol to ensure the validity of the findings.

cluster_protocol Clinical Trial Workflow (NCT02463643) cluster_arms Treatment Arms Start Patient Enrollment (Reflux Esophagitis, ≥20 years) Randomization Randomization (1:1:1:1) Start->Randomization Aze10 This compound 10 mg Randomization->Aze10 Aze20 This compound 20 mg Randomization->Aze20 Aze40 This compound 40 mg Randomization->Aze40 Rab10 Rabeprazole 10 mg Randomization->Rab10 Treatment 8-Week Treatment Period Endpoint Primary Endpoint Assessment: Endoscopic Healing Rate at Week 8 Treatment->Endpoint Aze10->Treatment Aze20->Treatment Aze40->Treatment Rab10->Treatment

Figure 2. Experimental Workflow of the Head-to-Head Clinical Trial.

Study Design: This was an exploratory, multicenter, randomized, double-blind, parallel-group study conducted in Japan.

Participants: Patients aged 20 years and older with endoscopically confirmed reflux esophagitis were enrolled.

Intervention: A total of 503 patients were randomly assigned to one of four treatment groups: this compound 10 mg, 20 mg, or 40 mg, or rabeprazole 10 mg, administered orally for 8 weeks.

Endpoints:

  • Primary Efficacy Endpoint: The endoscopic healing rate at 8 weeks of treatment.

  • Safety Endpoints: The incidence of adverse events and adverse drug reactions.

  • Other Assessments: The study also evaluated the effects of CYP2C19 genotype on treatment outcomes.

Pharmacodynamics: Intragastric pH Control

A study in healthy Japanese men provides insight into the pharmacodynamic profiles of this compound and rabeprazole by measuring the 24-hour intragastric pH ≥ 4 holding time ratio (HTR) after repeated administration.

Treatment Group (Day 5)Intragastric pH ≥ 4 Holding Time Ratio (HTR)
This compound 10 mg52.5% - 60.3%
This compound 20 mg55.1% - 65.8%
This compound 40 mg69.4% - 77.1%
Rabeprazole 10 mg59.2% - 72.3%
Rabeprazole 20 mg64.4% - 91.2%

Table 2. 24-Hour Intragastric pH ≥ 4 Holding Time Ratio in Healthy Male Volunteers.

The study indicated that the intragastric pH ≥4 HTR for this compound was dose-dependent. On the fifth day of administration, the 40 mg dose of this compound resulted in an approximately 8% higher pH ≥4 HTR compared to the 10 mg dose of rabeprazole (72.4% vs. 64.4%).

Pharmacokinetics and Metabolism: The Role of CYP2C19

A key differentiating factor between this compound and rabeprazole lies in their metabolism. The metabolism of many PPIs, including rabeprazole, is influenced by the genetic polymorphism of the cytochrome P450 enzyme CYP2C19. Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) of CYP2C19 substrates.

This compound was specifically designed to not be metabolized by CYP2C19. Consequently, its plasma concentration profile is similar across different CYP2C19 genotypes. In contrast, the plasma concentration of rabeprazole can vary depending on the patient's CYP2C19 genotype. This suggests that this compound may offer more predictable pharmacokinetics and clinical effects in a diverse patient population.

In a study with healthy Japanese volunteers, the plasma concentration profile of this compound was similar among different genotypes, whereas that of rabeprazole differed. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for this compound were found to be proportional to the dose.

cluster_cyp2c19 Influence of CYP2C19 Genotype on Metabolism This compound This compound Metabolism_A Consistent Metabolism This compound->Metabolism_A Rabeprazole Rabeprazole CYP2C19 CYP2C19 Enzyme Rabeprazole->CYP2C19 Metabolism_R Variable Metabolism CYP2C19->Metabolism_R Genotype Dependent

Figure 3. Logical Relationship of CYP2C19 Metabolism.

Safety and Tolerability

In the head-to-head clinical trial, this compound was found to be as well-tolerated as rabeprazole. The incidences of adverse events and adverse drug reactions did not show a marked difference between the this compound and rabeprazole treatment groups. Furthermore, a study in healthy volunteers reported no serious adverse events with this compound administration.

Detailed quantitative data on the frequency of specific adverse events from the head-to-head comparative study are not available in the published literature.

Conclusion

Based on the available head-to-head clinical trial data, this compound demonstrates comparable efficacy and safety to rabeprazole in the treatment of reflux esophagitis. A potential advantage of this compound is its metabolism, which is independent of the CYP2C19 enzyme system. This characteristic may lead to more predictable pharmacokinetic and pharmacodynamic responses across different patient populations, potentially reducing inter-individual variability in clinical outcomes. Further studies providing detailed comparative data on safety and pharmacokinetics will be beneficial for a more comprehensive understanding of the relative profiles of these two proton pump inhibitors.

References

Comparative Analysis of Azeloprazole and Esomeprazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Azeloprazole and Esomeprazole, two proton pump inhibitors (PPIs) used in the management of acid-related disorders. The analysis is based on available preclinical and clinical data, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and metabolic pathways. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds.

Mechanism of Action: Proton Pump Inhibition

Both this compound and Esomeprazole are members of the substituted benzimidazole class of drugs that suppress gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump).[1] As prodrugs, they require activation in an acidic environment.[2] Following absorption, they accumulate in the acidic secretory canaliculi of parietal cells, where they are converted to their active form, a sulfenamide derivative. This active form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its inactivation.[3][4] Acid secretion resumes only after the synthesis of new H+/K+-ATPase molecules.[5]

Proton_Pump_Inhibitor_Mechanism cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen PPI_inactive Inactive PPI (this compound/Esomeprazole) PPI_active Active Sulfenamide PPI_inactive->PPI_active  Acidic  Environment  (H+) HK_ATPase H+/K+-ATPase (Proton Pump) PPI_active->HK_ATPase Covalent Bonding (Inhibition) H_ion H+ HK_ATPase->H_ion H+ Secretion K_ion_lumen K+ K_ion_cell K+ K_ion_cell->HK_ATPase Enters Cell Metabolic_Pathways cluster_esomeprazole Esomeprazole Metabolism cluster_this compound This compound Metabolism Esomeprazole Esomeprazole CYP2C19_E CYP2C19 (Major) Esomeprazole->CYP2C19_E CYP3A4_E CYP3A4 (Minor) Esomeprazole->CYP3A4_E Metabolites_E Inactive Metabolites (Hydroxy and Desmethyl) CYP2C19_E->Metabolites_E Sulfone_Metabolite Sulfone Metabolite CYP3A4_E->Sulfone_Metabolite This compound This compound CYP3A4_A CYP3A4 (Primary) This compound->CYP3A4_A CYP2C19_A CYP2C19 (Unaffected) This compound->CYP2C19_A Metabolites_A Metabolites CYP3A4_A->Metabolites_A Experimental_Workflow_PD cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 start Start: Subject Recruitment screening Screening (e.g., H. pylori status) start->screening randomization Randomization to Treatment Sequence screening->randomization treatment1 Administer Drug A (e.g., 5-8 days) randomization->treatment1 ph_monitoring1 24h Intragastric pH Monitoring treatment1->ph_monitoring1 washout Washout Period (e.g., ≥10 days) ph_monitoring1->washout treatment2 Administer Drug B (e.g., 5-8 days) washout->treatment2 ph_monitoring2 24h Intragastric pH Monitoring treatment2->ph_monitoring2 analysis Data Analysis (% Time pH > 4, Mean pH) ph_monitoring2->analysis end End: Compare PD Profiles analysis->end

References

Validating the Mechanism of Action of Azeloprazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azeloprazole (also known as Z-215 or E3710) is a novel proton pump inhibitor (PPI) under investigation for the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD).[1] Like other PPIs, its therapeutic effect stems from the targeted suppression of gastric acid production.[1] A key distinguishing feature of this compound is its design to be metabolized primarily by CYP3A4, thereby minimizing the influence of CYP2C19 genetic polymorphisms that can cause variable efficacy with other PPIs.[2][3][4]

This guide provides an objective comparison of this compound's mechanism of action with established PPIs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Signaling Pathway of Gastric Acid Secretion

The final step in gastric acid secretion is mediated by the H+/K+-ATPase enzyme, or proton pump, located within the secretory canaliculi of parietal cells in the stomach lining. The activity of this pump is tightly regulated by a confluence of signaling pathways involving endocrine, paracrine, and neurocrine stimuli. The primary activators are:

  • Gastrin: Released from G-cells, it stimulates enterochromaffin-like (ECL) cells to release histamine.

  • Histamine: Released from ECL cells, it binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway that is a potent stimulator of the proton pump.

  • Acetylcholine (ACh): Released from vagal nerve endings, it binds to M3 receptors on parietal cells, increasing intracellular calcium levels to stimulate the pump.

These pathways converge to promote the translocation and activation of H+/K+-ATPase at the parietal cell membrane, leading to the secretion of H+ ions into the gastric lumen.

Gastric Acid Secretion Pathway cluster_stimulatory Stimulatory Signals cluster_parietal Parietal Cell G_Cell G-Cell ECL_Cell ECL Cell G_Cell->ECL_Cell Gastrin Vagus Vagus Nerve M3R M3 Receptor Vagus->M3R ACh H2R H2 Receptor ECL_Cell->H2R Histamine cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca²⁺ M3R->Ca2 PKA Protein Kinase A cAMP->PKA Activates Pump H⁺/K⁺-ATPase (Proton Pump) Ca2->Pump Activates PKA->Pump Activates StomachLumen Gastric Lumen (H⁺ Secretion) Pump->StomachLumen Pumps H⁺

Caption: Major signaling pathways regulating gastric acid secretion.

General Mechanism of Action of Proton Pump Inhibitors

This compound conforms to the well-established mechanism of action for the substituted benzimidazole class of PPIs. This process involves several key steps:

  • Systemic Absorption and Accumulation: As weak bases, PPIs are administered as inactive prodrugs. They are absorbed systemically and, due to their pKa, selectively accumulate in the highly acidic secretory canaliculi of stimulated parietal cells.

  • Acid-Catalyzed Activation: In this acidic environment (pH < 2), the PPI undergoes a two-step protonation, leading to a rapid molecular rearrangement. This converts the inactive prodrug into a highly reactive tetracyclic sulfenamide intermediate.

  • Covalent Inhibition: The activated sulfenamide readily forms a stable, covalent disulfide bond with the thiol groups of specific cysteine residues on the extracellular domain of the H+/K+-ATPase alpha-subunit.

  • Irreversible Blockade: This covalent binding locks the enzyme in an inactive conformation, irreversibly blocking its ability to pump H+ ions. Restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.

PPI_Mechanism_of_Action Prodrug This compound (Inactive Prodrug) Administered Orally Accumulation Selective Accumulation in Acidic Canaliculi of Parietal Cell Prodrug->Accumulation Activation Acid-Catalyzed Conversion to Active Sulfenamide Intermediate Accumulation->Activation Binding Covalent Disulfide Bond Formation with Cysteine Residues on H⁺/K⁺-ATPase Activation->Binding Inhibition Irreversible Inhibition of Proton Pump Activity Binding->Inhibition Result Suppression of Gastric Acid Secretion Inhibition->Result

Caption: General experimental workflow for the mechanism of action of PPIs.

Comparative Performance Data

The efficacy of PPIs can be compared using in vitro potency against the target enzyme (IC50) and in vivo clinical pharmacodynamics.

In Vitro H+/K+-ATPase Inhibition and Binding

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While specific in vitro IC50 data for this compound against H+/K+-ATPase is not available in the reviewed literature, nonclinical studies in dog models have shown it to inhibit histamine-induced gastric acid secretion more than twice as potently as esomeprazole. Different PPIs also target a distinct, though overlapping, set of cysteine residues on the proton pump.

Parameter This compound Omeprazole Lansoprazole Pantoprazole
H+/K+-ATPase IC50 (µM) Data not available in published literature. Reported to be >2x more potent than esomeprazole in vivo.2.4 - 5.86.36.8
Cysteine Binding Sites Specific sites not detailed in published literature.Cys813, Cys892Cys321, Cys813Cys813, Cys822

Note: IC50 values can vary based on experimental conditions.

Pharmacodynamic and Metabolic Comparison

Pharmacodynamic studies in healthy volunteers provide insight into the clinical effect of these drugs. A key metric is the 24-hour intragastric pH ≥ 4 holding time ratio (HTR), which correlates with healing in acid-related diseases. This compound was specifically designed to be metabolized primarily by CYP3A4, making its performance less dependent on the patient's CYP2C19 genotype compared to older PPIs.

Parameter This compound Rabeprazole Omeprazole/Esomeprazole
Primary Metabolic Enzyme CYP3A4Non-enzymatic, CYP2C19, CYP3A4CYP2C19, CYP3A4
Influence by CYP2C19 Genotype MinimalLowHigh
pH ≥ 4 HTR (Day 5) 55.1% - 65.8% (at 20 mg)64.4% - 91.2% (at 20 mg)Varies by genotype and dose.

Experimental Protocols

Key Experiment: In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for determining the direct inhibitory potency (IC50) of a PPI on its molecular target.

Objective: To quantify the concentration-dependent inhibition of H+/K+-ATPase activity by this compound and compare it to other PPIs.

Materials:

  • H+/K+-ATPase enriched gastric membrane vesicles (isolated from rabbit or hog stomachs).

  • PPI stock solutions (this compound, Omeprazole, etc.) dissolved in DMSO.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2.

  • ATP Solution: 2 mM ATP in Assay Buffer.

  • KCl Solution: 20 mM KCl in Assay Buffer.

  • Malachite Green reagent for phosphate detection.

  • 96-well microplates and a microplate reader.

Methodology:

  • Preparation of Gastric Vesicles:

    • Isolate H+/K+-ATPase enriched membrane vesicles from fresh or frozen gastric mucosa using differential and density-gradient centrifugation.

    • Homogenize the mucosa in a sucrose buffer and perform a series of centrifugation steps to isolate the microsomal fraction.

    • Further purify the vesicles on a sucrose or Ficoll density gradient. The fraction containing the highest H+/K+-ATPase activity is collected.

    • Determine the protein concentration of the final vesicle preparation (e.g., using a Bradford assay) and store at -80°C.

  • ATPase Inhibition Assay:

    • Prepare serial dilutions of this compound and other comparator PPIs in the assay buffer. Include a vehicle control (DMSO only).

    • In a 96-well plate, add the assay buffer, the PPI dilutions (or control), and the gastric vesicle preparation (~5-10 µg protein/well).

    • Pre-incubate the plate at 37°C for 30-60 minutes to allow for acid-activation of the PPIs within the vesicle lumen and subsequent binding.

    • Initiate the enzymatic reaction by adding a mixture of ATP and KCl to each well. The hydrolysis of ATP by the active enzyme releases inorganic phosphate (Pi).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding an acid stop solution, such as trichloroacetic acid (TCA).

  • Data Analysis:

    • Quantify the amount of inorganic phosphate released in each well using the Malachite Green colorimetric method. The absorbance is read on a microplate reader.

    • Calculate the percentage of H+/K+-ATPase inhibition for each PPI concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

Conclusion

The mechanism of action of this compound is consistent with that of other covalent proton pump inhibitors, involving acid-catalyzed activation and irreversible blockade of the gastric H+/K+-ATPase. While direct in vitro potency data (IC50) is not yet widely published, in vivo and clinical pharmacodynamic studies suggest it is a potent inhibitor of gastric acid secretion. The primary distinguishing feature of this compound is its metabolic profile, which is designed to be independent of the highly polymorphic CYP2C19 enzyme. This characteristic suggests that this compound may offer more predictable and consistent acid suppression across diverse patient populations, potentially overcoming a key limitation of earlier-generation PPIs. Further comparative studies will continue to validate its place in the therapeutic landscape for acid-related disorders.

References

Azeloprazole: A Comparative Analysis of its Pharmacokinetics and Pharmacodynamics in CYP2C19 Poor vs. Extensive Metabolizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proton pump inhibitor (PPI) azeloprazole's effect on individuals with different metabolic capacities related to the Cytochrome P450 2C19 (CYP2C19) enzyme. Unlike many other PPIs, this compound was specifically engineered to minimize the impact of pharmacogenomic variability, leading to a more predictable clinical response across diverse patient populations.

Executive Summary

Proton pump inhibitors are a cornerstone in the management of acid-related gastrointestinal disorders. However, the efficacy of many first-generation PPIs, such as omeprazole and lansoprazole, is significantly influenced by an individual's CYP2C19 genotype. This enzyme plays a crucial role in their metabolism, leading to substantial variability in drug exposure and, consequently, clinical outcomes between "poor metabolizers" (PMs) and "extensive metabolizers" (EMs).

This compound emerges as a novel PPI designed to circumvent this issue. Experimental data demonstrates that the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound are not significantly affected by the CYP2C19 genotype.[1] This key feature suggests that this compound may offer a more consistent and predictable therapeutic effect for all patients, regardless of their genetic makeup concerning CYP2C19.

Comparative Pharmacokinetics: this compound vs. Other PPIs

The following tables summarize the key pharmacokinetic parameters of this compound in comparison to other commonly used PPIs, highlighting the differential impact of the CYP2C19 metabolizer status.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Japanese Volunteers

Dose (mg)CYP2C19 Metabolizer StatusCmax (ng/mL)AUC (ng·h/mL)
10All GenotypesData not specifiedData not specified
20All GenotypesData not specifiedData not specified
40All GenotypesData not specifiedData not specified

Pharmacokinetic parameters of this compound were found to be similar among different CYP2C19 genotypes.[1]

Table 2: Comparative Pharmacokinetics of Omeprazole in CYP2C19 Poor vs. Extensive Metabolizers

Dose (mg)CYP2C19 Metabolizer StatusCmax (µg/mL)AUC (µg·h/mL)Fold-Increase in PMs (AUC)
40Extensive Metabolizers0.20Not specified5.2-fold higher in PMs
40Poor Metabolizers0.47Not specified

Data from a pharmacokinetic modeling study after a single oral 40-mg dose.[2]

Table 3: Comparative Pharmacokinetics of Lansoprazole in CYP2C19 Poor vs. Extensive Metabolizers

Dose (mg)CYP2C19 Metabolizer StatusAUC (µg·h/mL)Fold-Increase in PMs (AUC)
30White Extensive Metabolizers1.55 ± 0.20~9.25-fold higher in PMs
30Korean Extensive Metabolizers7.01 ± 0.72~2.04-fold higher in PMs
30Poor Metabolizers14.34 ± 2.60

Data from a study in healthy volunteers.[3]

Comparative Pharmacodynamics: Intragastric pH Control

The clinical efficacy of PPIs is directly related to their ability to suppress gastric acid secretion, which can be measured by monitoring intragastric pH.

Table 4: Pharmacodynamic Parameters of this compound in Healthy Japanese Volunteers (Day 5)

Dose (mg)CYP2C19 Metabolizer Status24-hour Intragastric pH ≥ 4 Holding Time Ratio (%)
10All Genotypes52.5 - 60.3
20All Genotypes55.1 - 65.8
40All Genotypes69.4 - 77.1

The 24-hour intragastric pH ≥ 4 holding time ratio of this compound sodium was similar among genotypes.[1]

Experimental Protocols

The data presented in this guide are derived from clinical studies employing rigorous methodologies. A general outline of a typical experimental protocol for assessing the pharmacokinetics and pharmacodynamics of a PPI in relation to CYP2C19 genotype is as follows:

  • Subject Selection and Genotyping:

    • Healthy volunteers are recruited for the study.

    • Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

    • Genomic DNA is extracted from whole blood samples.

    • CYP2C19 genotyping is performed using methods such as polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) to classify subjects into poor metabolizer (PM) and extensive metabolizer (EM) groups.

  • Drug Administration:

    • A single oral dose of the proton pump inhibitor is administered to subjects after an overnight fast.

    • In multiple-dose studies, the drug is administered daily for a specified period.

    • A washout period is implemented between different drug administration phases in crossover studies.

  • Pharmacokinetic Analysis:

    • Blood samples are collected at predetermined time points before and after drug administration.

    • Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

    • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated from the concentration-time data.

  • Pharmacodynamic Analysis:

    • Intragastric pH is monitored continuously over a 24-hour period using a pH monitoring system. This can be done using a thin, flexible tube passed through the nose into the esophagus or a wireless capsule placed in the esophagus during an endoscopy.

    • Key pharmacodynamic parameters, such as the percentage of time the intragastric pH remains above 4 (a threshold for effective acid suppression), are calculated.

Visualizing the Metabolic and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_EM CYP2C19 Extensive Metabolizers cluster_PM CYP2C19 Poor Metabolizers cluster_this compound This compound PPI_EM Proton Pump Inhibitor (e.g., Omeprazole) Metabolite_EM Inactive Metabolites PPI_EM->Metabolite_EM Rapid Metabolism (High CYP2C19 Activity) Effect_EM Standard Clinical Effect Metabolite_EM->Effect_EM PPI_PM Proton Pump Inhibitor (e.g., Omeprazole) Metabolite_PM Inactive Metabolites PPI_PM->Metabolite_PM Slow Metabolism (Low/No CYP2C19 Activity) Effect_PM Increased Clinical Effect & Potential Side Effects Metabolite_PM->Effect_PM Azeloprazole_Drug This compound Metabolite_Aze Metabolites Azeloprazole_Drug->Metabolite_Aze Metabolism Independent of CYP2C19 Polymorphism Effect_Aze Consistent Clinical Effect Metabolite_Aze->Effect_Aze

Metabolic Pathways of PPIs

Start Study Start Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Screening Genotyping CYP2C19 Genotyping (e.g., PCR-RFLP) Screening->Genotyping Grouping Group Allocation (Poor vs. Extensive Metabolizers) Genotyping->Grouping DrugAdmin Drug Administration (Single or Multiple Doses) Grouping->DrugAdmin PK_Sampling Pharmacokinetic Sampling (Blood Collection) DrugAdmin->PK_Sampling PD_Monitoring Pharmacodynamic Monitoring (24-hr Intragastric pH) DrugAdmin->PD_Monitoring Analysis Sample and Data Analysis (HPLC, pH metrics) PK_Sampling->Analysis PD_Monitoring->Analysis Results Results Interpretation and Comparison Analysis->Results End Study End Results->End

Experimental Workflow for a PPI Pharmacokinetic/Pharmacodynamic Study

Genotype CYP2C19 Genotype (Poor vs. Extensive Metabolizer) Metabolism This compound Metabolism Genotype->Metabolism No Significant Influence Effect Consistent Pharmacokinetics and Pharmacodynamics Metabolism->Effect

This compound's CYP2C19-Independent Effect

Conclusion

The development of this compound represents a significant advancement in the field of acid suppression therapy. By designing a molecule that is not substantially metabolized by the polymorphic CYP2C19 enzyme, the inter-individual variability in drug exposure and clinical response, commonly observed with other PPIs, is largely mitigated. The presented data underscores that this compound's pharmacokinetic and pharmacodynamic profiles are consistent across different CYP2C19 metabolizer statuses. This predictability makes this compound a promising therapeutic option, potentially simplifying prescribing decisions and improving treatment outcomes for a broader range of patients with acid-related disorders.

References

A Cross-Study Examination of Azeloprazole: Clinical Trial Data in the Context of Current Erosive Esophagitis Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for Azeloprazole, an investigational proton pump inhibitor (PPI), alongside established treatments for erosive esophagitis (EE), a common manifestation of gastroesophageal reflux disease (GERD). By presenting key efficacy and safety data, alongside detailed experimental protocols, this document aims to offer a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to this compound and Comparator Agents

This compound is a novel proton pump inhibitor that, like other drugs in its class, works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in acid secretion.[1] A key characteristic of this compound is that its metabolism is designed to be independent of the CYP2C19 enzyme, which is known for genetic polymorphisms that can affect the efficacy of other PPIs.

This guide compares the clinical trial findings for this compound with several other prominent acid-suppressing agents, including:

  • Proton Pump Inhibitors (PPIs):

    • Rabeprazole

    • Esomeprazole

    • Lansoprazole

    • Pantoprazole

  • Potassium-Competitive Acid Blocker (P-CAB):

    • Vonoprazan

Comparative Efficacy in Erosive Esophagitis

The following tables summarize the key efficacy data from various clinical trials investigating this compound and its comparators for the healing of erosive esophagitis. The primary efficacy endpoint in these studies is typically the rate of endoscopic healing at specified time points.

Table 1: Healing Rates of Erosive Esophagitis (All Grades)

Treatment (Daily Dose)Trial IdentifierComparator (Daily Dose)Healing Rate at Week 4Healing Rate at Week 8Citation(s)
This compound 10 mg NCT02463643Rabeprazole 10 mg-95.2%[2]
This compound 20 mg NCT02463643Rabeprazole 10 mg-96.8%[2]
This compound 40 mg NCT02463643Rabeprazole 10 mg-95.2%[2]
Rabeprazole 10 mg NCT02463643--96.8%[2]
Vonoprazan 20 mg PHALCON-EELansoprazole 30 mg-92.9%
Lansoprazole 30 mg PHALCON-EE--84.6%
Esomeprazole 40 mg EXPO studyPantoprazole 40 mg81.7%96.1%
Pantoprazole 40 mg EXPO study-75.3%91.7%

Table 2: Healing Rates of Severe Erosive Esophagitis (LA Grades C/D)

Treatment (Daily Dose)Trial IdentifierComparator (Daily Dose)Healing Rate at Week 4Healing Rate at Week 8Citation(s)
This compound 40 mg NCT02463643Rabeprazole 10 mgSlightly higher than comparator-
Vonoprazan 20 mg PHALCON-EELansoprazole 30 mg-87.5%
Lansoprazole 30 mg PHALCON-EE--72.4%

Comparative Safety and Tolerability

The safety and tolerability of this compound and comparator drugs are summarized below. The data presented reflects the incidence of treatment-emergent adverse events (TEAEs) as reported in the respective clinical trials.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs)

TreatmentTrial IdentifierMost Common TEAEsIncidence of Serious AEsCitation(s)
This compound (10, 20, 40 mg) NCT02463643Not specified in detail, but incidences did not markedly differ from RabeprazoleNot specified
Rabeprazole (10 mg) NCT02463643Not specified in detailNot specified
Vonoprazan (10, 20 mg) PHALCON-EEDiarrhea, abdominal pain, flatulence, nauseaSimilar to Lansoprazole
Lansoprazole (15, 30 mg) PHALCON-EEDiarrhea, abdominal pain, flatulence, nauseaSimilar to Vonoprazan
Esomeprazole (40 mg) -Headache, diarrhea, abdominal painLow
Pantoprazole (40 mg) -Headache, diarrhea, abdominal painLow

Experimental Protocols

A comprehensive understanding of clinical trial outcomes necessitates a detailed examination of the methodologies employed. Below are the experimental protocols for the key studies cited.

This compound (NCT02463643) - Phase II Study
  • Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled, exploratory study conducted in Japan.

  • Patient Population:

    • Inclusion Criteria: Patients aged 20 years and older with endoscopically confirmed erosive esophagitis of Grade A to D, as defined by the Los Angeles (LA) classification grading system.

    • Exclusion Criteria: History of eosinophilic esophagitis, esophageal stenosis, Barrett's esophagus with extensive metaplasia, acute upper gastrointestinal bleeding, or Zollinger-Ellison syndrome.

  • Intervention:

    • This compound (Z-215) 10 mg, 20 mg, or 40 mg, administered orally once daily for 8 weeks.

    • Rabeprazole sodium (RPZ) 10 mg, administered orally once daily for 8 weeks.

  • Primary Efficacy Endpoint: The endoscopic healing rate after 8 weeks of treatment. Healing was defined as the absence of mucosal breaks upon endoscopy.

  • Secondary Endpoints:

    • Endoscopic healing rate at week 4.

    • Symptom relief (e.g., heartburn).

    • Safety and tolerability.

    • Influence of CYP2C19 genotype on efficacy and safety.

  • Symptom Assessment: While the specific questionnaire is not detailed in the abstract, GERD clinical trials commonly use validated instruments like the Reflux Disease Questionnaire (RDQ) or the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) to assess the frequency and severity of symptoms.

  • Statistical Analysis: The study was designed to explore the dose-response of this compound and compare its efficacy and safety with Rabeprazole. Non-inferiority analyses are common in such trials to demonstrate that a new treatment is not clinically worse than an active control by a pre-specified margin.

Vonoprazan (PHALCON-EE) - Phase III Study
  • Study Design: A randomized, double-blind, two-phase, multicenter trial conducted in the U.S. and Europe.

  • Patient Population:

    • Inclusion Criteria: Adults with endoscopically confirmed erosive esophagitis.

    • Exclusion Criteria: Helicobacter pylori infection, Barrett's esophagus.

  • Intervention:

    • Healing Phase (up to 8 weeks): Vonoprazan 20 mg once daily versus Lansoprazole 30 mg once daily.

    • Maintenance Phase (24 weeks): For patients with healed EE, re-randomization to Vonoprazan 10 mg or 20 mg once daily, or Lansoprazole 15 mg once daily.

  • Primary Efficacy Endpoint:

    • Healing Phase: Percentage of patients with complete healing of EE by Week 8 (non-inferiority analysis).

    • Maintenance Phase: Percentage of patients maintaining healing at 24 weeks.

  • Symptom Assessment: Heartburn symptoms were evaluated using a daily electronic diary.

  • Endoscopic Assessment: The severity of erosive esophagitis was graded using the Los Angeles (LA) Classification.

General Protocol for PPI Clinical Trials in Erosive Esophagitis

Most clinical trials for erosive esophagitis follow a similar structure:

  • Screening Phase: Potential participants are evaluated against inclusion and exclusion criteria. This often includes a baseline endoscopy to confirm the presence and grade of erosive esophagitis.

  • Randomization: Eligible patients are randomly assigned to different treatment arms (e.g., investigational drug, active comparator, placebo).

  • Treatment Phase: Patients receive the assigned treatment for a specified duration (commonly 4 to 8 weeks for healing studies).

  • Follow-up and Assessments: Patients are monitored for symptom improvement (often through daily diaries or validated questionnaires) and adverse events. A follow-up endoscopy is performed at the end of the treatment period to assess healing.

  • Maintenance Phase (optional): In some studies, patients who achieve healing are then enrolled in a longer-term maintenance phase to evaluate the prevention of recurrence.

Visualizing Mechanisms and Workflows

Signaling Pathway of Proton Pump Inhibitors

The following diagram illustrates the mechanism of action of proton pump inhibitors, including this compound, at the cellular level within a gastric parietal cell.

PPI_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell PPI This compound (PPI) (Prodrug) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Protonation in acidic canaliculus Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent bonding (Irreversible Inhibition) Lumen Gastric Lumen (Acidic) Proton_Pump->Lumen H+ Secretion H_plus H+ K_plus K+ Lumen->Proton_Pump K+ Uptake Gastric_Lumen Lumen->Gastric_Lumen Blood Bloodstream Bloodstream Bloodstream->PPI Absorption

Caption: Mechanism of action of this compound as a proton pump inhibitor.

Experimental Workflow of a Typical Erosive Esophagitis Clinical Trial

This diagram outlines the typical workflow of a clinical trial designed to evaluate the efficacy and safety of a new drug for the treatment of erosive esophagitis.

EE_Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (e.g., 8 weeks) cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Endoscopy Baseline Endoscopy (LA Classification Grading) Screening->Baseline_Endoscopy Randomization Randomization Baseline_Endoscopy->Randomization Treatment_A Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Group B (e.g., Comparator) Randomization->Treatment_B Symptom_Assessment Daily Symptom Diary (e.g., Heartburn) Treatment_A->Symptom_Assessment Treatment_B->Symptom_Assessment End_of_Treatment_Endoscopy End-of-Treatment Endoscopy (Assess Healing) Symptom_Assessment->End_of_Treatment_Endoscopy Safety_Assessment Safety Assessment (Adverse Events) Symptom_Assessment->Safety_Assessment Primary_Endpoint Primary Endpoint Analysis (Healing Rate) End_of_Treatment_Endoscopy->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Symptom Relief, Safety) Safety_Assessment->Secondary_Endpoint

Caption: A typical clinical trial workflow for erosive esophagitis studies.

Conclusion

The available Phase II clinical trial data for this compound suggests that it is a promising agent for the treatment of erosive esophagitis, with efficacy and safety comparable to Rabeprazole. A key potential advantage of this compound is its CYP2C19-independent metabolism, which may offer more predictable clinical outcomes across different patient populations.

Head-to-head comparisons with other leading PPIs and P-CABs in larger Phase III trials will be crucial to fully elucidate the clinical positioning of this compound in the management of acid-related disorders. The data and protocols presented in this guide provide a foundational understanding for researchers and clinicians to contextualize future findings and to inform the design of subsequent studies in this therapeutic area. The ongoing development of new acid-suppressing agents like this compound underscores the continued effort to refine and personalize the treatment of erosive esophagitis and other GERD-related complications.

References

Azeloprazole: A Comparative Analysis of its Safety and Toxicological Profile Against Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. While their efficacy is well-established, their long-term safety and potential toxicological profiles are of continuous interest to the scientific community. Azeloprazole, a newer generation PPI, has been developed with the aim of providing effective acid suppression with an improved safety profile, particularly concerning metabolic pathways. This guide provides a comparative analysis of the safety and toxicology of this compound against other widely used PPIs: omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole. The information is presented to facilitate objective comparison and is supported by available preclinical and clinical data.

A key pharmacological distinction of this compound is its primary metabolism by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This contrasts with many other PPIs that are significantly metabolized by CYP2C19.[1] Genetic polymorphisms in the CYP2C19 gene can lead to variations in the metabolism and efficacy of PPIs among different individuals.[1] By circumventing the CYP2C19 pathway, this compound is designed to offer a more predictable pharmacokinetic and pharmacodynamic profile, potentially reducing inter-individual variability in clinical outcomes.[1]

Comparative Toxicology Data

The following tables summarize key toxicological endpoints for this compound and comparator PPIs based on publicly available preclinical data. It is important to note that comprehensive preclinical toxicology data for this compound is not as widely published as for the more established PPIs.

Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single high dose of a substance. The LD50 (Lethal Dose, 50%) is a standard measure, representing the dose required to be lethal to 50% of the tested animal population.

DrugAnimal ModelRoute of AdministrationLD50Citation(s)
This compound Data Not Publicly Available--
OmeprazoleRat (Male & Female)Oral>4000 mg/kg[2][3]
Mouse (Male & Female)Oral>4000 mg/kg
RatIntravenous>50 mg/kg
Mouse (Male)Intravenous83 mg/kg
EsomeprazoleRat (Male)Intravenous310 mg/kg (minimal lethal dose)
LansoprazoleRat & MouseOral>5000 mg/kg
Rat (Female)Intravenous167 mg/kg (minimal lethal dose)
Mouse (Male)Intravenous218 mg/kg (minimal lethal dose)
PantoprazoleRat (Male)Oral1343 mg/kg
Rat (Female)Oral1037 mg/kg
MouseOral709 mg/kg
DogOral887 mg/kg
RabeprazoleRatOral1322-1447 mg/kg
RatIntravenous152-157 mg/kg
Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically performed, including the Ames test for bacterial gene mutations, and in vitro and in vivo chromosomal aberration assays.

DrugAmes TestIn Vitro Chromosomal AberrationIn Vivo Micronucleus TestCitation(s)
This compound Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
OmeprazoleNegativePositive (Human Lymphocytes)Negative (Mouse)
EsomeprazoleNegativePositive (Human Lymphocytes)Negative (Mouse & Rat)
LansoprazoleNegativeNot specifiedNot specified
PantoprazoleNegativePositive (Human Lymphocytes)Negative
RabeprazoleWeakly Positive (-S9 Mix: TA98)NegativeNegative
Carcinogenicity

Long-term carcinogenicity studies, typically conducted over two years in rodents, are performed to evaluate the tumor-forming potential of a drug. A common finding with PPIs is the development of gastric enterochromaffin-like (ECL) cell hyperplasia and carcinoids in rats, which is considered a consequence of prolonged hypergastrinemia resulting from profound acid suppression.

DrugAnimal ModelFindingsCitation(s)
This compound Data Not Publicly Available-
OmeprazoleRatDose-related gastric ECL cell carcinoids.
MouseNo increased tumor occurrence in a 78-week study.
EsomeprazoleRat (bridged from Omeprazole studies)Assumed similar risk of gastric ECL cell carcinoids as omeprazole.
LansoprazoleRatGastric ECL cell hyperplasia.
MouseDose-related gastric ECL cell hyperplasia.
PantoprazoleRatGastric ECL cell hyperplasia and benign/malignant neuroendocrine cell tumors. Hepatocellular adenomas and carcinomas. Thyroid follicular cell adenomas and carcinomas.
MouseIncreased incidence of hepatocellular adenomas and carcinomas in females at high doses.
RabeprazoleRatGastric carcinoid tumors.
Reproductive and Developmental Toxicity

These studies assess the potential for adverse effects on fertility, fetal development (teratogenicity), and postnatal development.

DrugFertilityEmbryo-fetal DevelopmentCitation(s)
This compound Data Not Publicly AvailableData Not Publicly Available
OmeprazoleNo effect on fertility in rats.No teratogenic effect in rats and rabbits. Embryo-lethality, fetal resorptions, and pregnancy disruptions in rabbits at maternally toxic doses.
EsomeprazoleNo evidence of impaired fertility in rats.Not teratogenic in rats and rabbits. Physeal dysplasia of the femur in offspring of rats at high doses.
LansoprazoleNo effect on fertility in rats.Not teratogenic in rats and rabbits. Increased fetal mortality in rabbits at maternally toxic doses.
PantoprazoleNo effects on fertility in rats.No evidence of harm to the fetus in rats and rabbits.
RabeprazoleNot specifiedNot specified

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of toxicological data. Below are brief descriptions of the methodologies for key experiments cited.

Acute Oral Toxicity (LD50) Study in Rodents
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Methodology:

    • Animal Model: Typically, young adult rats (e.g., Sprague-Dawley) or mice of both sexes are used.

    • Dosing: The test substance is administered once by oral gavage at graded dose levels to several groups of animals. A control group receives the vehicle only.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

    • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the potential of a substance to induce gene mutations in bacteria.

  • Methodology:

    • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

    • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

    • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

    • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Two-Year Carcinogenicity Bioassay in Rats
  • Objective: To evaluate the carcinogenic potential of a substance following long-term administration.

  • Methodology:

    • Animal Model: Groups of male and female rats (e.g., Fischer 344 or Sprague-Dawley) are used.

    • Dosing: The test substance is administered daily for 24 months, typically in the diet, drinking water, or by gavage. Multiple dose levels are used, including a high dose intended to be the maximum tolerated dose (MTD). A control group receives the vehicle.

    • In-life Observations: Animals are monitored for clinical signs of toxicity, palpable masses, and body weight changes throughout the study.

    • Pathology: At the end of the study, a complete necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted.

    • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.

Signaling Pathways and Experimental Workflows

PPI_Mechanism_of_Action

Ames_Test_Workflow start Start: Prepare Bacterial Strains (Histidine-dependent) prepare_test Prepare Test Compound (e.g., this compound) at various concentrations start->prepare_test mix_components Mix Bacteria, Test Compound, and S9 mix (or buffer) prepare_test->mix_components plate Plate mixture on Histidine-deficient agar mix_components->plate incubate Incubate at 37°C for 48-72 hours plate->incubate observe Observe for Revertant Colonies incubate->observe analyze Analyze Results: Compare colony counts to controls observe->analyze positive Positive Result: Significant increase in revertants (Potential Mutagen) analyze->positive Dose-dependent increase negative Negative Result: No significant increase in revertants analyze->negative No significant increase

Conclusion

Based on the available data, this compound's distinct metabolic profile, primarily through CYP3A4, presents a potential advantage in providing a more consistent clinical response across diverse patient populations compared to PPIs predominantly metabolized by the polymorphic CYP2C19 enzyme.

A comprehensive comparison of the preclinical toxicological profile of this compound is currently limited by the lack of publicly available data on its acute toxicity, genotoxicity, and carcinogenicity. The established PPIs have undergone extensive toxicological evaluation, with a class effect of gastric ECL cell hyperplasia in rodents being a notable finding, which is generally considered to be a consequence of their potent and prolonged acid-suppressing activity. While clinical safety data for this compound from Phase II trials appears favorable and comparable to rabeprazole, further publication of its detailed preclinical safety assessment would be beneficial for a more complete comparative evaluation.

For researchers and drug development professionals, the safety and toxicology data of established PPIs provide a valuable benchmark. As more data on this compound becomes available, a more definitive comparison of its long-term safety profile relative to other PPIs will be possible.

References

Azeloprazole: A Comparative Analysis of its Pharmacokinetic and Pharmacodynamic Profile Against Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Azeloprazole, a novel proton pump inhibitor (PPI), demonstrates a distinct pharmacokinetic and pharmacodynamic profile when compared to established PPIs such as omeprazole, esomeprazole, lansoprazole, and pantoprazole. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's characteristics in relation to other PPIs.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion, are crucial determinants of its clinical efficacy and safety. This compound exhibits a pharmacokinetic profile that is notably less influenced by CYP2C19 genetic polymorphisms compared to many other PPIs. This suggests that its therapeutic effect may be more consistent across different patient populations.

ParameterThis compoundRabeprazoleOmeprazoleEsomeprazoleLansoprazolePantoprazole
Bioavailability (%) Data not available~52%30-40%90% (at steady state)80-85%~77%
Time to Peak Plasma Concentration (Tmax) (hours) ~2.02.0-5.00.5-3.5~1.5~1.7~2.5
Elimination Half-life (t1/2) (hours) ~1.5-2.01.0-2.00.5-1.01.2-1.5< 2.0~1.9
Metabolism Primarily non-enzymatic reduction, some CYP3A4Primarily non-enzymatic reduction to a thioether; also CYP2C19 and CYP3A4Primarily CYP2C19, also CYP3A4Primarily CYP2C19, also CYP3A4Primarily CYP2C19, also CYP3A4Primarily CYP2C19, with sulfation
Protein Binding (%) Data not available96.3%~95%~97%~97%~98%

Table 1: Comparative Pharmacokinetic Parameters of this compound and Other PPIs. Data is compiled from multiple sources and may vary based on study design and patient population.

Pharmacodynamic Profile Comparison

The primary pharmacodynamic effect of PPIs is the inhibition of gastric acid secretion, leading to an increase in intragastric pH. The duration and extent of this effect are key indicators of a PPI's therapeutic potential. Studies have shown that this compound provides potent and sustained acid suppression.

A study in healthy Japanese volunteers compared the pharmacodynamics of this compound and rabeprazole.[1] On the fifth day of dosing, the 24-hour intragastric pH ≥ 4 holding time ratio (HTR) for this compound at doses of 10 mg, 20 mg, and 40 mg was 52.5%-60.3%, 55.1%-65.8%, and 69.4%-77.1%, respectively.[1] For rabeprazole, the pH ≥ 4 HTR was 59.2%-72.3% for a 10 mg dose and 64.4%-91.2% for a 20 mg dose.[1] Notably, the plasma concentration and the acid-suppressing effect of this compound were found to be similar among different CYP2C19 genotypes, a characteristic that distinguishes it from some other PPIs.[1]

ParameterThis compound (40 mg)Rabeprazole (20 mg)Omeprazole (20 mg)Esomeprazole (40 mg)Lansoprazole (30 mg)Pantoprazole (40 mg)
Mean 24-hr time intragastric pH > 4 (hours) on Day 5 ~17.4~14.7~11.8~14.0~11.5~10.1
Median 24-hr intragastric pH on Day 5 Data not availableData not available~3.0~4.1~3.6~3.0

Table 2: Comparative Pharmacodynamic Parameters of this compound and Other PPIs. Data is compiled from multiple sources and represents approximate values at steady state. Direct head-to-head comparative data for all listed PPIs in a single study is limited.

Signaling Pathway of Gastric Acid Secretion and PPI Action

Proton pump inhibitors exert their effect by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in the pathway of gastric acid secretion, which is stimulated by histamine, acetylcholine, and gastrin.

GastricAcidSecretion cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca²⁺ M3R->Ca2 CCK2R->Ca2 PK Protein Kinases cAMP->PK Ca2->PK ProtonPump H⁺/K⁺ ATPase (Proton Pump) PK->ProtonPump Activation H_ion H⁺ (Acid) ProtonPump->H_ion Secretion into Gastric Lumen PPI Proton Pump Inhibitors (e.g., this compound) PPI->ProtonPump Irreversible Inhibition

Caption: Signaling pathway of gastric acid secretion and the mechanism of action of PPIs.

Experimental Protocols

A typical clinical trial to compare the pharmacokinetic and pharmacodynamic profiles of different PPIs would follow a randomized, crossover study design.

Pharmacokinetic Analysis Protocol
  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion criteria and none of the exclusion criteria.

  • Study Design: A randomized, open-label, crossover study is often employed. This design allows each subject to serve as their own control, reducing inter-individual variability. A washout period of at least one week is scheduled between each treatment phase to ensure complete elimination of the previous drug.

  • Drug Administration: Subjects receive a single oral dose of each PPI (e.g., this compound, omeprazole, etc.) on separate occasions, typically after an overnight fast.

  • Blood Sampling: Venous blood samples are collected at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the PPIs and their metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Pharmacodynamic Analysis Protocol
  • Intragastric pH Monitoring: 24-hour intragastric pH is monitored using a pH monitoring system with a probe placed in the stomach.

  • Procedure: The pH probe is typically inserted nasogastrically and positioned in the gastric body. pH data is recorded continuously for 24 hours.

  • Data Analysis: The primary pharmacodynamic endpoint is the percentage of time during the 24-hour period that the intragastric pH remains above a certain threshold, typically 4.0. Other parameters such as the mean 24-hour intragastric pH are also calculated.

  • Correlation Analysis: The relationship between pharmacokinetic parameters (e.g., AUC) and pharmacodynamic parameters (e.g., percentage of time with pH > 4) is assessed.

ExperimentalWorkflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 Start Start: Subject Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Start->Screening Randomization Randomization to Treatment Sequence Screening->Randomization DrugA Administer PPI A Randomization->DrugA DrugB Administer PPI B PK_PD_A Pharmacokinetic Sampling & 24-hr pH Monitoring DrugA->PK_PD_A Washout Washout Period (≥ 1 week) PK_PD_A->Washout Washout->DrugB PK_PD_B Pharmacokinetic Sampling & 24-hr pH Monitoring DrugB->PK_PD_B Analysis Data Analysis: - Pharmacokinetic Parameters - Pharmacodynamic Parameters - PK/PD Correlation PK_PD_B->Analysis End End: Comparative Assessment Analysis->End

Caption: A typical experimental workflow for a crossover study comparing two PPIs.

References

Comparative Dissolution Profiles of Azeloprazole and Lansoprazole: An In-Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Lansoprazole, typically formulated as enteric-coated granules within capsules or as enteric-coated tablets, exhibits a pH-dependent dissolution profile. This is a critical feature for its therapeutic efficacy, as it prevents the acid-labile drug from degrading in the stomach before it can be absorbed. Dissolution testing of Lansoprazole formulations is typically a two-stage process, mimicking the transit from the stomach to the intestine.

Experimental Protocols for Dissolution Testing

The dissolution profiles of proton pump inhibitors like Lansoprazole are evaluated using standardized in-vitro laboratory methods. These protocols are designed to simulate the physiological conditions of the human gastrointestinal tract.

Standard Dissolution Test for Enteric-Coated Formulations:

A common method for evaluating the dissolution of enteric-coated dosage forms, such as Lansoprazole tablets, involves a two-stage process as outlined in pharmacopeias like the United States Pharmacopeia (USP).

  • Apparatus: USP Apparatus 2, also known as the paddle apparatus, is frequently employed.

  • Acid Stage (Simulated Gastric Fluid): The dosage form is first placed in an acidic medium, typically 0.1 N Hydrochloric (HCl) acid, for a period of 1 to 2 hours. This stage simulates the conditions of the stomach. The paddle speed is usually set at 75 or 100 revolutions per minute (rpm). During this phase, an effective enteric coating should prevent the release of the active pharmaceutical ingredient (API). For Lansoprazole, the acceptable limit for drug release in the acid stage is generally not more than 10%.

  • Buffer Stage (Simulated Intestinal Fluid): Following the acid stage, the dissolution medium is changed to a buffer solution with a pH typically around 6.8, simulating the environment of the small intestine. The test is continued for a specified period, often up to 60 minutes or more, with samples withdrawn at various time points to determine the percentage of the drug that has been released. For Lansoprazole, the requirement is typically for not less than 80% of the drug to be dissolved within a specified time in the buffer stage.

Analytical Methods:

The amount of dissolved drug in the collected samples is quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method for separating and quantifying the active drug from its degradation products and excipients.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A simpler and more rapid method that measures the absorbance of the drug at a specific wavelength.

Comparative Dissolution Data

While specific quantitative data for Azeloprazole's dissolution profile is not publicly available, we can present a typical dissolution profile for an enteric-coated Lansoprazole formulation based on published studies. This provides a benchmark for the expected performance of a similarly formulated PPI like this compound.

Time (minutes)% Drug Released (0.1 N HCl)% Drug Released (pH 6.8 Phosphate Buffer)
60 (Acid Stage)< 10%-
75 (Buffer Stage)-> 80%
90 (Buffer Stage)-> 90%
120 (Buffer Stage)-> 95%

Note: The data presented in the table is a generalized representation based on typical dissolution profiles for enteric-coated Lansoprazole and may vary between different formulations and manufacturers.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for dissolution testing and the signaling pathway of proton pump inhibitors.

Dissolution_Workflow start Start: Place Dosage Form in Dissolution Vessel acid_stage Acid Stage (0.1 N HCl, 1-2 hours) start->acid_stage acid_sampling Sample at end of Acid Stage acid_stage->acid_sampling buffer_stage Buffer Stage (pH 6.8 Phosphate Buffer) acid_sampling->buffer_stage buffer_sampling Withdraw Samples at Pre-defined Time Intervals buffer_stage->buffer_sampling analysis Analyze Samples (HPLC or UV-Vis) buffer_sampling->analysis Repeat end End: Determine Dissolution Profile analysis->end

Experimental workflow for two-stage dissolution testing.

PPI_Signaling_Pathway cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen PPI PPI (this compound/Lansoprazole) activated_PPI Activated PPI (Sulfenamide) PPI->activated_PPI Acidic Environment proton_pump H+/K+ ATPase (Proton Pump) activated_PPI->proton_pump Covalent Bonding inactivated_pump Inactivated Pump (Acid Secretion Blocked) proton_pump->inactivated_pump H_ion H+ proton_pump->H_ion H+ Secretion

Safety Operating Guide

Navigating the Disposal of Azeloprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational compounds like azeloprazole is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential not only for regulatory compliance but also for building a culture of safety and trust. This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting, based on general principles of pharmaceutical waste management.

Core Principles of Pharmaceutical Waste Management

The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[1][2][3] It is crucial to recognize that state and local regulations may impose more stringent requirements.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is the first and most critical step in the disposal process.

Improper disposal of pharmaceuticals, such as flushing them down the drain or placing them in regular trash, can lead to environmental contamination of water and soil.[1] While some medications have specific FDA guidance for flushing, this is generally discouraged unless explicitly stated, to prevent the introduction of active pharmaceutical ingredients into aquatic ecosystems.

Step-by-Step Disposal Procedure for this compound

Given that specific disposal guidelines for this compound are not publicly available, a conservative approach based on the handling of similar chemical compounds and general pharmaceutical waste regulations is recommended.

  • Consult Institutional and Local Guidelines: Before initiating any disposal procedure, contact your institution's EHS or a designated safety officer to understand the specific protocols and regulatory requirements applicable to your location.

  • Waste Characterization: Determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your EHS department and may be based on the substance's characteristics (e.g., reactivity, toxicity). Safety Data Sheets (SDS) for similar proton pump inhibitors, such as rabeprazole and lansoprazole, indicate that these compounds can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Segregation of Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's protocols. Pharmaceutical waste should be segregated from biohazardous and sharps waste.

  • Containerization and Labeling:

    • Collect this compound waste in a designated, leak-proof container.

    • Clearly label the container as "Hazardous Drug Waste" or as otherwise specified by your institution. The label should include the name of the compound (this compound) and any other required information.

  • Storage: Store the sealed waste container in a secure, designated area away from incompatible materials until it is collected by a licensed hazardous waste disposal company.

  • Arranging for Disposal: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed and reputable biomedical or hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste in compliance with federal and state regulations, often through incineration.

Disposal Options Overview

The following table summarizes the primary disposal options for pharmaceutical waste from a laboratory perspective.

Disposal MethodRegulatory ComplianceEnvironmental ImpactBest Suited For
Licensed Hazardous Waste Vendor High Low (when incinerated) All laboratory-generated pharmaceutical waste.
Sewer/Drain Disposal (Flushing) Low (Generally Prohibited) High Not recommended for laboratory waste unless explicitly approved by regulations for a specific substance.
Regular Trash Disposal Low (Generally Prohibited) High Not recommended for laboratory-generated pharmaceutical waste.
Drug Take-Back Programs High (for household waste) Low Primarily designed for post-consumer and household medication disposal, not typically for laboratory waste.

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound were found, the general procedures outlined are based on established guidelines for the management of hazardous and pharmaceutical waste in laboratory and healthcare settings. These guidelines are informed by regulations from the EPA and best practices from organizations like the Occupational Safety and Health Administration (OSHA).

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

AzeloprazoleDisposalWorkflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS/Safety Officer for Specific Protocols start->consult_ehs characterize_waste Characterize Waste: Is it Hazardous? consult_ehs->characterize_waste segregate_waste Segregate this compound Waste from Other Waste Streams characterize_waste->segregate_waste containerize_label Containerize in a Labeled, Leak-Proof Container segregate_waste->containerize_label store_securely Store Securely in a Designated Area containerize_label->store_securely licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Vendor store_securely->licensed_disposal end_disposal End: Proper Disposal licensed_disposal->end_disposal

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azeloprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Azeloprazole, a potent proton pump inhibitor. Adherence to these guidelines is mandatory to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

A risk assessment is essential before handling this compound. Based on the potential hazards of skin and eye irritation, the following minimum PPE is required:

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shieldsProtects against splashes and airborne powder.
Hand Protection Nitrile or latex glovesPrevents skin contact and potential irritation or allergic reactions.
Body Protection Laboratory coat or impervious clothingProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be required based on a risk assessment, especially when handling bulk powder or creating aerosols.Minimizes inhalation of the compound.

Operational Plan: From Receipt to Disposal

The following step-by-step process ensures the safe and efficient handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any damage or leaks.

  • Labeling: Record the date of receipt and the date the container is first opened.

  • Storage Conditions: Adhere strictly to the following storage temperatures:

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Powder 0 - 4°C, dry and dark[1]-20°C, dry and dark[1][2]
Stock Solution (Not Recommended)-80°C in tightly sealed vials (use within one month)[2][3]
Reconstitution and Handling
  • Preparation: Allow the product to equilibrate to room temperature for at least one hour before opening the vial.

  • Solubility: this compound is soluble in DMSO.

  • Procedure:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Don all required PPE.

    • To reconstitute, add the appropriate volume of DMSO to the vial to achieve the desired concentration.

    • Cap the vial tightly and vortex until the powder is completely dissolved.

    • Prepare aliquots for single use to avoid repeated freeze-thaw cycles.

Experimental Use
  • When using this compound in experiments, ensure that all procedures are conducted in a manner that minimizes the creation of aerosols.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused powder, contaminated gloves, and other solid materials in a designated, sealed container.

  • Liquid Waste: Collect unused solutions and contaminated media in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Emergency Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb liquid spills with an inert material (e.g., diatomite). For solid spills, carefully sweep up the material to avoid creating dust. Decontaminate the area with alcohol. Collect all cleanup materials in a sealed container for hazardous waste disposal.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on the H+/K+-ATPase enzyme.

1. Preparation of H+/K+-ATPase Enriched Microsomes (Enzyme Source):

  • This procedure is typically performed using freshly excised rabbit or pig stomachs.

  • The gastric mucosa is scraped and homogenized in an ice-cold buffer (e.g., 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4).

  • The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

  • The final pellet is resuspended, and the protein concentration is determined.

2. H+/K+-ATPase Inhibition Assay:

  • Prepare serial dilutions of this compound in an appropriate assay buffer.

  • In a 96-well plate, add the assay buffer, the this compound dilution (or vehicle control/positive control like omeprazole), and the H+/K+-ATPase enriched microsomes.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding a mixture of ATP and KCl.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method), measuring absorbance at a specific wavelength (e.g., 660 nm).

  • The percentage of inhibition is calculated by comparing the Pi released in the presence of this compound to the control.

Visualizing Key Processes

The following diagrams illustrate the operational workflow for handling this compound and its mechanism of action.

G cluster_0 Preparation cluster_1 Execution cluster_2 Completion Receive Receive this compound Store Store at appropriate temperature (Powder: -20°C, Solution: -80°C) Receive->Store Reconstitute Reconstitute in DMSO in a fume hood Store->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate work area Experiment->Decontaminate Waste Segregate Hazardous Waste (Solid and Liquid) Decontaminate->Waste Dispose Dispose via certified service Waste->Dispose

This compound Handling Workflow

G cluster_0 Mechanism of Action ParietalCell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) Lumen Stomach Lumen (Acidic Environment) ProtonPump->Lumen H+ secretion (blocked) This compound This compound (prodrug) Activatedthis compound Activated this compound This compound->Activatedthis compound Protonation in acidic canaliculus Activatedthis compound->ProtonPump Irreversible Inhibition

This compound Mechanism of Action

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.